Voclosporin
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICRTLVBTLFLRD-PTWUADNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H111N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030488 | |
| Record name | Voclosporin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1214.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
less than 0.1 g/L | |
| Record name | Voclosporin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
515814-00-3, 515814-01-4 | |
| Record name | ISA 247 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voclosporin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voclosporin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voclosporin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2- methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2- methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31- undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VOCLOSPORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PN063X6B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>129 | |
| Record name | Voclosporin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Voclosporin's Mechanism of Action on T-Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Voclosporin is a novel, second-generation calcineurin inhibitor (CNI) that represents a significant advancement in the targeted therapy of autoimmune diseases, particularly lupus nephritis.[1][2] As an analogue of cyclosporine A, this compound features a unique structural modification that enhances its potency and provides a more predictable pharmacokinetic and pharmacodynamic profile.[3][4] This guide provides an in-depth exploration of the core mechanism by which this compound modulates T-lymphocyte function. It details the molecular interactions, signaling pathway disruptions, and downstream immunological consequences of calcineurin inhibition by this compound. Furthermore, this document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the critical pathways and workflows to support further research and development.
Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
The primary immunosuppressive effect of this compound on T-lymphocytes is achieved through the targeted inhibition of calcineurin, a pivotal calcium-calmodulin-dependent serine/threonine phosphatase.[5][6][7] The inhibition process is a multi-step molecular cascade:
-
Intracellular Binding: this compound, being lipophilic, readily crosses the T-lymphocyte cell membrane. In the cytoplasm, it binds to its endogenous immunophilin, cyclophilin A.[3][8]
-
Formation of an Inhibitory Complex: The binding of this compound to cyclophilin A creates a high-affinity heterodimeric complex (this compound-cyclophilin A).[3][8]
-
Calcineurin Inhibition: This composite complex then binds to calcineurin.[3][8] This binding event physically obstructs the active site of the phosphatase, competitively inhibiting its enzymatic activity.[3][8] A structural modification on the amino acid-1 residue of this compound alters its binding to the 'latch region' of calcineurin, conferring a particularly potent inhibition.[3]
-
Suppression of NFAT Activation: In a stimulated T-cell, an influx of intracellular calcium activates calcineurin. Activated calcineurin's key role is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[6][9][10] This dephosphorylation is a critical step that unmasks a nuclear localization signal on NFAT, enabling its translocation from the cytoplasm into the nucleus.[6][8] By inhibiting calcineurin, the this compound-cyclophilin A complex prevents the dephosphorylation of NFAT.[7][8]
-
Blockade of Cytokine Gene Transcription: With NFAT remaining in its phosphorylated state in the cytoplasm, it cannot enter the nucleus to bind to the promoter regions of genes essential for T-cell activation and immune response.[6][8] This effectively blocks the transcription of a suite of crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), but also Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[8][11][12]
-
Immunosuppression: The blockade of IL-2 production is a paramount consequence. IL-2 is a potent T-cell growth factor that drives clonal expansion (proliferation) and differentiation of T-cells.[6] By preventing its synthesis, this compound effectively abrogates the T-cell-mediated immune response, leading to a reduction in lymphocyte proliferation, T-cell surface antigen expression, and overall T-cell effector functions.[2][3][13]
Visualizing the Signaling Pathway
The following diagram illustrates the molecular cascade of this compound's action on the calcineurin-NFAT signaling pathway within a T-lymphocyte.
Quantitative Data Summary
This compound's potency has been characterized in various in vitro and in vivo studies, often in comparison to other calcineurin inhibitors like cyclosporine A (CsA) and tacrolimus.
| Parameter | Drug | Value/Observation | Reference |
| Calcineurin Inhibition (IC50) | This compound | ~4-fold higher IC50 than tacrolimus in a cell-free assay. | [4] |
| Tacrolimus | IC50 is ~4-fold lower than this compound. | [4] | |
| Cyclosporine A | This compound is considered more potent than cyclosporine A. | [3][14] | |
| T-Cell Proliferation Inhibition | This compound | Inhibited human T-cell proliferation by up to 100-fold in vitro. | [13][15] |
| Potency difference widened to 50-fold in favor of tacrolimus. | [4] | ||
| Tacrolimus | ~50-fold more potent than this compound in inhibiting T-cell proliferation. | [4] | |
| Cytokine Production Inhibition | This compound | Effectively reduced the expression of IL-2, IL-10, IL-17A, IL-17F, and TNF-α. | [11] |
| Decreased Th1, Th2, and Th17 cytokines in human T-cell cultures. | [13] | ||
| Cyclosporine A | Similar effects to this compound in blocking cytokine production in vitro. | [11] | |
| T-Cell Activation Marker Reduction | This compound | Abrogated the response to TCR stimulation, reducing CD25, CD44, and CD69 expression. | [11] |
| Cyclosporine A | Similar effects to this compound in reducing activation marker expression. | [11] |
Key Experimental Protocols
The characterization of this compound's effects on T-lymphocytes relies on a set of standardized in vitro assays.
Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of calcineurin by measuring the release of free phosphate from a specific phosphopeptide substrate.
Objective: To measure the dose-dependent inhibition of calcineurin activity by this compound in cell lysates.
Methodology:
-
Lysate Preparation: Prepare T-cell lysates using a hypotonic lysis buffer containing protease inhibitors. Ensure samples are kept on ice to maintain enzymatic activity.[16]
-
Substrate: Utilize a synthetic, phosphorylated RII peptide, a well-established substrate for calcineurin.[16]
-
Reaction Setup: In a 96-well plate, combine the cell lysate, the RII phosphopeptide substrate, and a reaction buffer containing calcium and calmodulin. To discriminate calcineurin activity from that of other phosphatases, parallel reactions are set up containing EGTA (a calcium chelator) to measure calcineurin-independent phosphatase activity. Okadaic acid can be included to inhibit PP1 and PP2A phosphatases.[17][18]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes) to allow for the enzymatic reaction.[16]
-
Phosphate Detection: Stop the reaction and quantify the amount of free phosphate released. This is commonly achieved by adding a Malachite Green reagent, which forms a colored complex with inorganic phosphate.[18]
-
Data Analysis: Measure the absorbance at ~620-650 nm using a microplate reader. Construct a standard curve using known phosphate concentrations. Calcineurin-specific activity is calculated by subtracting the phosphate released in the presence of EGTA from the total phosphate released. Plot the percentage of inhibition against this compound concentration to determine the IC50 value.
T-Cell Proliferation Assay (CFSE Dye Dilution)
This flow cytometry-based assay measures the proliferation of T-cells by tracking the dilution of a fluorescent dye through successive cell generations.
Objective: To quantify the inhibitory effect of this compound on T-cell proliferation following stimulation.
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs in a protein-free buffer and incubate with Carboxyfluorescein Succinimidyl Ester (CFSE) dye. The dye covalently binds to intracellular proteins. Quench the staining reaction with complete culture medium.[19][20]
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate. Add this compound at various concentrations.
-
Stimulation: Stimulate T-cell proliferation using agonists such as plate-bound anti-CD3 and soluble anti-CD28 antibodies, or mitogens like Phytohaemagglutinin (PHA).[19][21] Include unstimulated (negative) and stimulated (positive, no drug) controls.
-
Incubation: Culture the cells for 3 to 5 days in a humidified 37°C, 5% CO2 incubator to allow for cell division.[21]
-
Flow Cytometry: Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). Acquire the cells on a flow cytometer.
-
Data Analysis: Gate on the T-cell population (e.g., CD3+). As cells divide, the CFSE fluorescence intensity is halved in each daughter cell generation, resulting in distinct peaks on a histogram. Quantify the percentage of cells that have undergone one or more divisions (i.e., the "CFSE-low" population).[20]
Cytokine Production Analysis (Intracellular Staining)
This assay measures the production of specific cytokines within individual T-cells.
Objective: To determine the effect of this compound on the synthesis of key cytokines like IL-2 and IFN-γ by activated T-cells.
Methodology:
-
Cell Culture and Stimulation: Culture PBMCs or isolated T-cells with this compound at various concentrations. Stimulate the cells (e.g., with PMA and ionomycin or anti-CD3/CD28) for several hours (e.g., 4-6 hours).
-
Protein Transport Inhibition: Crucially, add a protein transport inhibitor, such as Brefeldin A or Monensin, for the duration of the stimulation. This blocks the secretion of newly synthesized cytokines, causing them to accumulate in the Golgi apparatus and endoplasmic reticulum, making them detectable intracellularly.
-
Surface Staining: Harvest the cells and stain for cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer to preserve cell morphology and antigenicity. Then, permeabilize the cell membranes using a saponin- or mild detergent-based buffer. This allows antibodies to access intracellular targets.
-
Intracellular Staining: Add fluorochrome-conjugated antibodies specific for the cytokines of interest (e.g., anti-IL-2, anti-IFN-γ, anti-TNF-α) to the permeabilized cells.[22]
-
Flow Cytometry and Analysis: Wash the cells and acquire them on a flow cytometer. Analyze the data by gating on specific T-cell populations (e.g., CD4+ T-cells) and then quantifying the percentage of cells positive for a particular cytokine and the mean fluorescence intensity (MFI) of the positive population.
Visualizing an Experimental Workflow
The diagram below outlines the typical workflow for a CFSE-based T-cell proliferation assay.
Conclusion
This compound exerts its potent immunosuppressive effects on T-lymphocytes through a well-defined mechanism: the formation of a this compound-cyclophilin A complex that effectively inhibits calcineurin. This targeted inhibition halts the calcineurin-NFAT signaling cascade, preventing the nuclear translocation of NFAT and the subsequent transcription of critical genes for T-cell activation, proliferation, and cytokine production.[3][6][8] Its unique structural properties confer a predictable pharmacodynamic response, positioning it as a valuable therapeutic agent in the management of T-cell-mediated autoimmune disorders.[1][3] The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other immunomodulatory compounds targeting T-cell function.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Long-Term this compound Treatment for Lupus Nephritis Found Safe and Effective | Lupus Foundation of America [lupus.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Differential Effects of this compound and Tacrolimus on Insulin Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]
- 8. researchgate.net [researchgate.net]
- 9. NFAT and NFκB Activation in T Lymphocytes: A Model of Differential Activation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NFAT proteins: key regulators of T-cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the cyclosporin-sensitive transcription factor NFAT1 in the allergic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LX211 (this compound) Suppresses Experimental Uveitis and Inhibits Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LX211 (this compound) suppresses experimental uveitis and inhibits human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. proimmune.com [proimmune.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. Dissecting the mechanism of cytokine release induced by T-cell engagers highlights the contribution of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
structural differences between Voclosporin and cyclosporine
An In-depth Technical Guide to the Structural and Functional Differences Between Voclosporin and Cyclosporine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and Cyclosporine A are both potent calcineurin inhibitors (CNIs) that function as immunosuppressants. While they share a common mechanism of action and a similar cyclic peptide core, a subtle yet critical structural modification gives this compound a distinct pharmacological profile. This compound, a structural analog of Cyclosporine A, was developed to improve upon the therapeutic window of traditional CNIs. This guide provides a detailed examination of the structural distinctions between these two compounds, correlating them to differences in potency, pharmacokinetics, and metabolic stability. We present comparative quantitative data, detailed experimental methodologies for their characterization, and visual diagrams of key signaling pathways and workflows to offer a comprehensive resource for researchers in immunology and drug development.
Introduction
Cyclosporine A (CsA), a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized organ transplantation and the treatment of autoimmune diseases by being one of the first highly effective immunosuppressants.[1][2][3] Its mechanism centers on the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, which is a critical enzyme in the activation pathway of T-lymphocytes.[4][5] However, the clinical utility of CsA is often hampered by its unpredictable pharmacokinetic profile, significant inter-patient variability, and a narrow therapeutic index that requires diligent therapeutic drug monitoring to balance efficacy with the risk of nephrotoxicity.[6][7]
This compound (VCS), sold under the brand name Lupkynis, is a second-generation CNI designed through the chemical modification of CsA.[8] This modification was engineered to create a compound with a more predictable pharmacokinetic-pharmacodynamic relationship, higher potency, and an improved safety profile.[4][8][9] This document delves into the core structural differences that underpin the distinct characteristics of these two molecules.
Core Structural Differences
Both this compound and Cyclosporine A are cyclic peptides composed of eleven amino acids, many of which are N-methylated, contributing to their lipophilicity and membrane permeability.[1][10][11] The fundamental difference lies in a single, targeted modification at the amino acid-1 residue.
In Cyclosporine A, this residue is (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-l-threonine (MeBmt).[1][2] this compound features a single carbon extension with a structural rearrangement at this same position, resulting in a novel side chain: (1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dien-1-yl.[1][12][13] This modification results in two isomers, cis and trans, with the trans-isomer being the more potent and active form.[1] This seemingly minor alteration has profound implications for the molecule's interaction with its biological targets and its overall pharmacological behavior.
Table 1: Comparative Chemical Properties
| Property | Cyclosporine A (CsA) | This compound (VCS) | Reference(s) |
| Molecular Formula | C62H111N11O12 | C63H111N11O12 | [1] |
| Molecular Weight | 1202.6 g/mol | 1214.6 g/mol | [1][14] |
| Structure Type | Cyclic Undecapeptide | Cyclic Undecapeptide | [1][8] |
| Key Distinction | Amino acid-1 side chain is a butenyl-threonine derivative | Amino acid-1 side chain is a modified diene derivative | [1][15] |
Mechanism of Action: A Consequence of Structure
The immunosuppressive effects of both drugs are mediated through the inhibition of the Calcineurin-NFAT signaling pathway, a cornerstone of T-cell activation.
-
Complex Formation : Both this compound and Cyclosporine first bind to an intracellular immunophilin, cyclophilin A (CypA).[1][4]
-
Calcineurin Inhibition : The resulting drug-CypA complex then binds to calcineurin. This binding event sterically hinders calcineurin's phosphatase active site.[4][5]
-
NFAT Blockade : Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). When calcineurin is inhibited, NFAT remains phosphorylated in the cytoplasm.[5][16]
-
Suppression of Gene Transcription : The inability of NFAT to translocate to the nucleus prevents the transcription of key pro-inflammatory cytokine genes, most notably Interleukin-2 (IL-2).[4][5] IL-2 is a potent T-cell proliferation signal, and its suppression leads to a halt in the clonal expansion of T-cells, thereby dampening the immune response.[4]
The structural modification on this compound's amino acid-1 residue enhances the binding affinity and stability of the VCS-CypA complex to calcineurin.[8][15] This results in a more potent and efficient inhibition of calcineurin's phosphatase activity compared to the CsA-CypA complex.[8][16]
Comparative Quantitative Data
The structural differences manifest as significant variations in potency and pharmacokinetic behavior. This compound generally demonstrates higher potency and a more predictable PK profile, which allows for fixed dosing without the need for therapeutic drug monitoring.[8]
Table 2: Comparative Pharmacological and Pharmacokinetic Parameters
| Parameter | Cyclosporine A (CsA) | This compound (VCS) | Reference(s) |
| Potency | |||
| Calcineurin Inhibition (CE50) | Higher concentration required | ~50 ng/mL | [17][18] |
| Cytotoxicity (IC50, HEK293 cells) | 21.6 µM | 42.3 µM (Less cytotoxic) | [19] |
| Pharmacokinetics | |||
| Profile | Non-linear, high inter-patient variability | More predictable, linear profile | [1][4][20] |
| Oral Bioavailability | Variable, up to ~30% | More consistent absorption | [7][11] |
| Tmax (Time to Peak) | ~1-8 hours (highly variable) | ~1.5 hours (on empty stomach) | [13][21] |
| Half-life (t1/2) | Variable, ~19 hours (range 10-27h) | ~25-36 hours | [1][21] |
| Apparent Clearance (CL/F) | ~0.4 L/h/kg (highly variable) | ~63.6 L/h | [1][21] |
| Apparent Volume of Distribution (Vd/F) | ~3.5 L/kg | ~2,154 L | [12][21] |
| Protein Binding | ~80% (lipoproteins) | ~97% | [12][21] |
| Metabolism | |||
| Primary Enzyme | Cytochrome P450 3A4 (CYP3A4) | Cytochrome P450 3A4 (CYP3A4) | [4][6] |
| Metabolites | Numerous active metabolites, some with potential toxicity | Major metabolite is 8-fold less potent than parent drug | [4][6][12] |
Key Experimental Methodologies
Characterizing and differentiating calcineurin inhibitors requires specific and robust assays. Below are protocols for key experiments cited in the evaluation of this compound and Cyclosporine.
Calcineurin Phosphatase Activity Assay
This assay directly measures the enzymatic activity of calcineurin and its inhibition by the compounds.
Methodology:
-
Reagent Preparation : Prepare purified, activated calcineurin. The substrate is a phosphopeptide, commonly the RII phosphopeptide, labeled with 32P.
-
Reaction : In a microplate, combine calcineurin, calmodulin, and Ca2+ in a reaction buffer.
-
Inhibitor Addition : Add varying concentrations of this compound or Cyclosporine (solubilized in DMSO) to the wells. Include a vehicle control (DMSO only).
-
Initiation : Start the reaction by adding the 32P-labeled RII phosphopeptide substrate. Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination : Stop the reaction by adding a quench solution, such as trifluoroacetic acid or a molybdate dye-based reagent.
-
Quantification : Measure the amount of free 32P phosphate released. This can be done by separating the free phosphate from the unreacted phosphopeptide using chromatography or a binding resin, followed by scintillation counting. For non-radioactive methods, a malachite green-based colorimetric assay can be used to detect the released inorganic phosphate.
-
Data Analysis : Plot the percentage of calcineurin inhibition against the log of the inhibitor concentration to determine the IC50 value for each compound.
In Vitro T-Cell Cytokine Production Assay
This cell-based functional assay measures the downstream effect of calcineurin inhibition on T-cell activation.
Methodology:
-
Cell Isolation : Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ T-cells using magnetic-activated cell sorting (MACS).[16]
-
Cell Culture : Culture the purified CD4+ T-cells in complete RPMI-1640 medium.
-
Pre-incubation with Inhibitor : Add serial dilutions of this compound or Cyclosporine to the cell cultures and pre-incubate for 1-2 hours.
-
T-Cell Stimulation : Activate the T-cells by adding a stimulant, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
-
Incubation : Incubate the cultures for 24-48 hours to allow for cytokine production.
-
Supernatant Collection : Centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Quantification : Measure the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis : Determine the IC50 value by plotting the percentage of IL-2 inhibition against the log of the inhibitor concentration.
Pharmacokinetic Analysis via LC-MS/MS
This method is used for the accurate quantification of drug concentrations in biological matrices like whole blood.[22]
Methodology:
-
Sample Preparation : To a 100 µL aliquot of human whole blood, add an internal standard (e.g., deuterated this compound).[22] Induce protein precipitation by adding a solution of methanol and 0.2M zinc sulfate. Vortex and centrifuge to pellet the precipitated proteins.[22]
-
Chromatography : Inject the supernatant onto a liquid chromatography (LC) system. Use a reverse-phase column (e.g., Zorbax SB-C8) heated to 60°C.[22] Employ a gradient elution method with mobile phases consisting of water-acetonitrile or water-methanol, supplemented with modifiers like acetic acid and sodium acetate to ensure good peak shape and separation.[22]
-
Mass Spectrometry : The eluent from the LC column is directed to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[22]
-
Detection : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for the parent drug and the internal standard to ensure selectivity and sensitivity.
-
Quantification : Construct a calibration curve using standards of known concentrations and calculate the concentration of the drug in the unknown samples based on the peak area ratio of the analyte to the internal standard.
Conclusion
The structural divergence between this compound and Cyclosporine A, centered on the modification of the amino acid-1 residue, is a prime example of successful rational drug design. This single chemical alteration translates into a cascade of pharmacological advantages for this compound, including enhanced potency, a more predictable and stable pharmacokinetic profile, and an improved metabolic safety profile.[1][4] These differences reduce the therapeutic complexities associated with Cyclosporine A, most notably by eliminating the need for routine therapeutic drug monitoring.[8] For drug development professionals and researchers, the comparative study of these two molecules offers valuable insights into how subtle structural changes can profoundly impact a drug's clinical performance and therapeutic index.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Cyclosporin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporin: an updated review of the pharmacokinetic properties, clinical efficacy and tolerability of a microemulsion-based formulation (neoral)1 in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ciclosporin - Wikipedia [en.wikipedia.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound | C63H111N11O12 | CID 6918486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DigitalCommons@PCOM - Research Day: Effects of Second-Generation Calcineurin Inhibitor, this compound, on Calcineurin Isoform Activity and Nephrotoxicity in Comparison to Cyclosporine and Tacrolimus [digitalcommons.pcom.edu]
- 20. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijfmr.com [ijfmr.com]
- 22. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, this compound, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Calcineurin Inhibitor: An In-depth Guide to the Early Discovery and Synthesis of Voclosporin (ISA247)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voclosporin, formerly known as ISA247, is a novel calcineurin inhibitor that has emerged as a significant advancement in immunosuppressive therapy, particularly for the treatment of lupus nephritis.[1][2] Discovered in the mid-1990s by the Canadian biopharmaceutical company Isotechnika, this compound is a semi-synthetic analog of cyclosporine A, engineered for an improved potency and pharmacokinetic profile.[1][3] This technical guide delves into the core aspects of this compound's early discovery and synthesis, providing a detailed overview of its mechanism of action, seminal experimental protocols, and key quantitative data that underpinned its development.
Mechanism of Action: A Refined Approach to Calcineurin Inhibition
This compound exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2] The inhibition of calcineurin is central to blocking the activation of T-lymphocytes, a critical step in the inflammatory cascade of autoimmune diseases.
The binding of this compound to cyclophilin A, an intracellular protein, creates a composite surface that avidly binds to calcineurin.[4] This interaction is significantly more potent than that of its predecessor, cyclosporine A.[1] The this compound-cyclophilin A complex effectively inhibits the phosphatase activity of calcineurin.
This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2] In its phosphorylated state, NFAT resides in the cytoplasm. Upon dephosphorylation by calcineurin, NFAT translocates to the nucleus, where it upregulates the transcription of a host of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). By preventing NFAT translocation, this compound effectively halts the production of IL-2 and other inflammatory mediators, thereby suppressing the T-cell mediated immune response.[2]
Early Synthesis of this compound (ISA247)
The early synthesis of this compound utilized Cyclosporine A as the starting material, leveraging its complex cyclic peptide structure. A key modification involves the extension of the side chain at the first amino acid residue. One of the stereoselective methods developed involves the use of organozirconium chemistry to introduce the diene moiety with high E-isomer selectivity.[5][6]
The synthesis can be broadly outlined in the following key steps:
-
Acetylation: The hydroxyl group of the first amino acid residue of Cyclosporine A is protected by acetylation.[7]
-
Oxidative Cleavage: The double bond in the side chain is cleaved, typically via ozonolysis, to yield an aldehyde.[7]
-
Olefin Introduction: The diene side chain is introduced. An early and efficient method employed an organozirconium-mediated reaction.[5][7]
-
Deprotection: The acetyl protecting group is removed to yield this compound.[7]
Quantitative Pharmacological Data
The early development of this compound was guided by rigorous quantitative assessment of its pharmacological properties. Key data from preclinical and early clinical studies are summarized below.
Table 1: Binding Affinity and Potency of this compound (ISA247)
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to Cyclophilin A | |||
| E-ISA247 (trans-isomer) | 15 ± 4 nM | Fluorescence Spectroscopy | [8][9] |
| Z-ISA247 (cis-isomer) | 61 ± 9 nM | Fluorescence Spectroscopy | [8][9] |
| Cyclosporine A | 13 ± 4 nM | Fluorescence Spectroscopy | [8] |
| In Vitro Calcineurin Inhibition | |||
| IC50 (HEK293 cells) | 42.3 µM (less cytotoxic than CsA) | Cytotoxicity Assay | [10] |
| In Vivo Efficacy (Phase 2b, Kidney Transplant) | |||
| Biopsy-Proven Acute Rejection (Low Dose) | 10.7% | Clinical Trial | [11] |
| Biopsy-Proven Acute Rejection (Medium Dose) | 9.1% | Clinical Trial | [11] |
| Biopsy-Proven Acute Rejection (High Dose) | 2.3% | Clinical Trial | [11] |
| Biopsy-Proven Acute Rejection (Tacrolimus) | 5.8% | Clinical Trial | [11] |
Table 2: Early Phase Clinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Population | Reference |
| Single Dose (0.4 mg/kg) | |||
| Cmax (Severe Renal Impairment) | No significant increase | Patients with severe renal impairment | [12] |
| AUC (Severe Renal Impairment) | 1.5-fold increase | Patients with severe renal impairment | [12] |
| Cmax (Mild to Moderate Hepatic Impairment) | 1.5 to 2-fold increase in exposure | Patients with hepatic impairment | [12] |
| AUC (Mild to Moderate Hepatic Impairment) | 1.5 to 2-fold increase in exposure | Patients with hepatic impairment | [12] |
| Dose-Ranging Study | |||
| Elimination Half-life (T1/2) at 4.5 mg/kg | 18.1 ± 2.1 hours | Healthy Subjects | [13] |
| Elimination Half-life (T1/2) at 0.25 mg/kg | 5.7 ± 2 hours | Healthy Subjects | [13] |
| CE50 (Concentration for 50% of max effect) | 78 ng/mL | Healthy Subjects | [13] |
Key Experimental Protocols
Synthesis of this compound via Organozirconium Chemistry
This protocol provides a high-level overview of a stereoselective synthesis of the E-isomer of this compound.
Materials:
-
Cyclosporine A
-
Acetic anhydride, pyridine, 4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Ozone (O₃)
-
Propargyltrimethylsilane
-
Bis(cyclopentadienyl)zirconium chloride hydride (Schwartz's reagent)
-
Silver perchlorate (AgClO₄)
-
Base (e.g., potassium carbonate)
-
Methanol
-
Solvents for chromatography (e.g., toluene, acetone)
Procedure:
-
Acetylation of Cyclosporine A: Dissolve Cyclosporine A in DCM. Add acetic anhydride, pyridine, and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Work up the reaction to isolate acetylated Cyclosporine A.[7]
-
Ozonolysis: Dissolve the acetylated Cyclosporine A in a suitable solvent (e.g., DCM/methanol). Cool the solution to -78°C and bubble ozone gas through the solution until a blue color persists. Quench the reaction with a reducing agent (e.g., dimethyl sulfide). Isolate the resulting aldehyde intermediate.[6][7]
-
Hydrozirconation and Alkene Formation: In a separate flask, react propargyltrimethylsilane with bis(cyclopentadienyl)zirconium chloride hydride to form the vinylzirconocene intermediate. In the main reaction flask containing the aldehyde intermediate, add silver perchlorate followed by the dropwise addition of the vinylzirconocene solution. This silver-catalyzed addition and subsequent elimination stereoselectively forms the E-isomer of the protected this compound.[5][7]
-
Deprotection: Dissolve the protected this compound in a suitable solvent (e.g., methanol). Add a base (e.g., potassium carbonate) and stir at room temperature to remove the acetyl group.[7]
-
Purification: Purify the crude this compound using column chromatography (e.g., silica gel with a toluene/acetone mobile phase) followed by semi-preparative HPLC to obtain the final high-purity product.[7][14]
Determination of Binding Affinity by Fluorescence Spectroscopy
This protocol outlines the method used to determine the dissociation constant (Kd) of this compound for Cyclophilin A.
Materials:
-
Recombinant human Cyclophilin A
-
This compound (E- and Z-isomers)
-
Cyclosporine A (as a control)
-
Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl
-
Dimethyl sulfoxide (DMSO)
-
Fluorometer
Procedure:
-
Protein Preparation: Prepare a solution of Cyclophilin A at a concentration of 200 nM in the assay buffer.
-
Ligand Preparation: Prepare stock solutions of E-ISA247, Z-ISA247, and Cyclosporine A in DMSO.
-
Fluorescence Measurement:
-
Place 2 ml of the Cyclophilin A solution in a cuvette.
-
Excite the intrinsic tryptophan fluorescence of Cyclophilin A at 280 nm and measure the emission at 340 nm.
-
Perform a titration by adding small aliquots of the ligand stock solution to the protein solution. Ensure the final DMSO concentration remains constant (e.g., 1.7%).
-
After each addition, allow the system to equilibrate and then measure the fluorescence intensity.
-
-
Data Analysis:
-
Correct the measured fluorescence intensities for dilution.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a suitable binding isotherm equation to determine the equilibrium dissociation constant (Kd).[8]
-
Conclusion
The early discovery and development of this compound (ISA247) represent a significant achievement in medicinal chemistry and pharmacology. Through targeted modification of the Cyclosporine A scaffold, researchers at Isotechnika successfully engineered a next-generation calcineurin inhibitor with enhanced potency and a more predictable pharmacokinetic profile. The detailed synthetic methodologies and rigorous quantitative characterization of its binding and inhibitory activities laid a strong foundation for its successful clinical development and eventual approval for the treatment of lupus nephritis, offering a valuable therapeutic option for patients with this debilitating autoimmune disease.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Synthesis and Description_Chemicalbook [chemicalbook.com]
- 8. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DigitalCommons@PCOM - Research Day: Effects of Second-Generation Calcineurin Inhibitor, this compound, on Calcineurin Isoform Activity and Nephrotoxicity in Comparison to Cyclosporine and Tacrolimus [digitalcommons.pcom.edu]
- 11. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of this compound in renal impairment and hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2020082061A1 - Solid state forms of this compound - Google Patents [patents.google.com]
Voclosporin's Impact on Cytokine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Voclosporin, a novel calcineurin inhibitor (CNI), has demonstrated significant efficacy in the treatment of lupus nephritis (LN). Its mechanism of action, centered on the inhibition of calcineurin, directly impacts T-cell activation and the subsequent production of a wide array of inflammatory cytokines. This technical guide provides an in-depth exploration of this compound's effects on cytokine expression profiles, offering detailed experimental protocols and visual representations of the underlying signaling pathways and research workflows. While specific quantitative data from the pivotal AURORA 1 and AURA-LV clinical trials on systemic cytokine modulation are not publicly available, this guide synthesizes data from in-vitro studies and the established mechanism of action to provide a comprehensive overview for research and drug development professionals.
Mechanism of Action: Inhibition of Calcineurin-NFAT Signaling
This compound exerts its immunomodulatory effects by binding to cyclophilin A, forming a complex that inhibits the phosphatase activity of calcineurin.[1][2] In T-lymphocytes, calcineurin is a critical enzyme in the T-cell receptor (TCR) signaling pathway.[2] Upon TCR engagement, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3] This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it binds to the promoter regions of various genes encoding pro-inflammatory cytokines, initiating their transcription.[2]
By inhibiting calcineurin, this compound prevents the dephosphorylation and nuclear translocation of NFAT, thereby blocking the transcription and subsequent production of a broad range of T-cell-derived cytokines.[2][4] This ultimately leads to a reduction in T-cell proliferation and effector functions.[1]
Data on Cytokine Expression Modulation
In-vitro studies have demonstrated this compound's potent inhibitory effect on the production of a wide range of cytokines by activated T-cells. These studies provide valuable insights into the drug's immunomodulatory properties.
Table 1: In-Vitro Effect of this compound on T-Cell Cytokine Production
| Cytokine | T-Cell Type | Stimulation | This compound Concentration | Observed Effect | Reference |
| Pro-inflammatory & Th1 | |||||
| IL-2 | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion and gene transcription | [2] |
| IFN-γ | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion and gene transcription | [2] |
| TNF-α | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion and gene transcription | [2] |
| IL-6 | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion | [2] |
| Th2 | |||||
| IL-4 | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion | [2] |
| IL-5 | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion | [2] |
| IL-9 | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion | [2] |
| IL-13 | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion | [2] |
| Th17 | |||||
| IL-17A | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion and gene transcription | [2] |
| IL-17F | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion and gene transcription | [2] |
| IL-22 | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion | [2] |
| Regulatory | |||||
| IL-10 | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion and gene transcription | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on cytokine expression profiles.
Quantification of Serum/Plasma Cytokines using Multiplex Immunoassay (Luminex)
This protocol allows for the simultaneous measurement of multiple cytokines in a small volume of serum or plasma.
Materials:
-
Luminex multiplex cytokine assay kit (e.g., Human Th1/Th2/Th17 panel)
-
Patient serum or plasma samples (collected in EDTA or heparin tubes, centrifuged, and stored at -80°C)
-
Luminex instrument (e.g., MAGPIX®, Luminex 200™)
-
96-well filter plate
-
Plate shaker
-
Wash buffer, Assay buffer, Detection antibody diluent (provided in the kit)
-
Streptavidin-Phycoerythrin (S-PE)
-
Recombinant cytokine standards
Procedure:
-
Prepare Reagents: Reconstitute and prepare all reagents (beads, standards, detection antibodies, S-PE) according to the kit manufacturer's instructions.
-
Prepare Standard Curve: Perform serial dilutions of the reconstituted cytokine standards to generate a standard curve.
-
Sample Preparation: Thaw patient serum/plasma samples on ice. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove any precipitates. Dilute samples in the appropriate assay buffer as recommended by the kit protocol.
-
Assay Protocol: a. Add the antibody-coupled beads to each well of the 96-well filter plate. b. Wash the beads using a vacuum manifold. c. Add standards, controls, and diluted patient samples to the appropriate wells. d. Incubate on a plate shaker at room temperature for the recommended time (typically 1-2 hours), protected from light. e. Wash the beads three times. f. Add the biotinylated detection antibody cocktail to each well. g. Incubate on a plate shaker at room temperature for the recommended time (typically 1 hour), protected from light. h. Wash the beads three times. i. Add Streptavidin-PE to each well. j. Incubate on a plate shaker at room temperature for the recommended time (typically 30 minutes), protected from light. k. Wash the beads three times. l. Resuspend the beads in wash buffer.
-
Data Acquisition: Acquire data on the Luminex instrument. The instrument will identify each bead region and quantify the median fluorescence intensity (MFI) of the reporter dye.
-
Data Analysis: Use the instrument's software to generate a standard curve for each cytokine and calculate the concentration of each cytokine in the patient samples.
Intracellular Cytokine Staining by Flow Cytometry
This protocol is for the detection of cytokine-producing T-cell subsets (e.g., Th1, Th2, Th17) in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Cell stimulation cocktail (e.g., Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-17A)
-
Fixation/Permeabilization buffer
-
Flow cytometer
-
FACS tubes
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: a. Resuspend PBMCs in complete RPMI-1640 medium. b. Stimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor for 4-6 hours at 37°C. This traps the cytokines inside the cells.
-
Surface Staining: a. Wash the stimulated cells with FACS buffer (PBS with 2% FBS). b. Stain the cells with fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4) for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: a. Wash the cells to remove unbound surface antibodies. b. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature. c. Wash the cells with permeabilization buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A). b. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to identify and quantify the percentage of different T-cell subsets producing specific cytokines.
Conclusion
This compound's mechanism of action as a calcineurin inhibitor provides a strong rationale for its observed efficacy in lupus nephritis. By suppressing the calcineurin-NFAT signaling pathway, this compound effectively downregulates the production of a broad spectrum of pro-inflammatory cytokines, thereby mitigating the autoimmune-driven inflammation characteristic of the disease. While quantitative data from large-scale clinical trials in lupus nephritis patients remain to be fully elucidated in the public domain, the in-vitro evidence and the well-established mechanism of action strongly support the role of cytokine modulation in the therapeutic effects of this compound. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced effects of this compound on cytokine expression profiles and to explore its potential in other immune-mediated diseases.
References
- 1. Th17/Treg Ratio and Disease Activity in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Aurinia reports positive AURA–LV study outcome of this compound in treating lupus nephritis - Clinical Trials Arena [clinicaltrialsarena.com]
Voclosporin's Impact on Non-Immune Renal Cells: A Technical Guide
A Deep Dive into the Direct Cellular Mechanisms of a Novel Calcineurin Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Voclosporin, a next-generation calcineurin inhibitor (CNI), has emerged as a potent therapeutic for lupus nephritis, demonstrating significant efficacy in reducing proteinuria and preserving renal function.[1][2] While its immunomodulatory effects on T-cells are well-established, a growing body of evidence highlights its direct and often protective impact on non-immune renal cells. This technical guide synthesizes the current understanding of this compound's interactions with podocytes, tubular epithelial cells, mesangial cells, and glomerular endothelial cells. It provides an in-depth analysis of the underlying signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental methodologies to facilitate further research in this area. A key focus is this compound's superior safety profile concerning nephrotoxicity compared to its predecessors, cyclosporine A and tacrolimus.[3][4][5]
Impact on Podocytes: Stabilization of the Glomerular Filtration Barrier
This compound's primary and most well-documented effect on non-immune renal cells is the stabilization of podocytes, the specialized epithelial cells crucial for the integrity of the glomerular filtration barrier.[6]
Mechanism of Action: Preventing Synaptopodin Dephosphorylation
The core mechanism involves the inhibition of calcineurin, a calcium-calmodulin-activated phosphatase.[2] In podocytes, activated calcineurin dephosphorylates synaptopodin, an actin-associated protein essential for maintaining the structure of the foot processes and the slit diaphragm.[6] This dephosphorylation marks synaptopodin for degradation, leading to the destabilization of the actin cytoskeleton, foot process effacement, and subsequent proteinuria.[6] By inhibiting calcineurin, this compound preserves the phosphorylated state of synaptopodin, thereby stabilizing the podocyte architecture and reducing protein leakage.[1][6]
Quantitative Data on Podocyte Protection
A preclinical study using a streptozotocin-induced diabetic nephropathy rat model provided key quantitative insights into this compound's protective effects on podocytes.[7]
| Parameter | Diabetic Control | This compound-Treated (5.0 mg/kg BID for 6 weeks) | Fold Change vs. Normal |
| Renal Cortical Calcineurin Expression | 3.5-fold increase | 50% reduction of the increase | N/A |
| Glomerular CTGF Expression | Increased | Blocked the rise | N/A |
| WT-1 Expression | Decreased | Blocked the fall | N/A |
| Synaptopodin Expression | Decreased | Stabilized (blocked the fall) | N/A |
Data summarized from a study in a streptozotocin-induced diabetic nephropathy rat model.[7]
Experimental Protocols
-
Animal Model: Male Sprague-Dawley rats.[7]
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (60 mg/kg).[7]
-
Treatment: Oral gavage of this compound (5.0 mg/kg) twice daily.[7]
-
Duration: Treatment for 6, 9, and 12 weeks.[7]
-
Analysis:
-
Tissue Preparation: Kidney cortex sections are fixed in glutaraldehyde, post-fixed in osmium tetroxide, dehydrated, and embedded in resin.[8]
-
Imaging: Ultrathin sections are viewed with a transmission electron microscope.[8]
-
Quantification: Morphometric analysis is performed to measure the foot process width, providing a quantitative measure of effacement.[8]
Signaling Pathway and Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Protective effect of the novel calcineurin inhibitor this compound in experimental colitis [frontiersin.org]
- 4. DigitalCommons@PCOM - Research Day: Effects of Second-Generation Calcineurin Inhibitor, this compound, on Calcineurin Isoform Activity and Nephrotoxicity in Comparison to Cyclosporine and Tacrolimus [digitalcommons.pcom.edu]
- 5. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcineurin inhibitor effects on kidney electrolyte handling and blood pressure: tacrolimus versus this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Podocyte Foot Process Effacement Precedes Albuminuria and Glomerular Hypertrophy in CD2-Associated Protein Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Stability of Voclosporin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of voclosporin, a next-generation calcineurin inhibitor. Understanding the stability profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy throughout its lifecycle. This document details the intrinsic stability of this compound under various stress conditions, outlines the methodologies used for its assessment, and presents its mechanism of action.
Chemical Stability Profile
This compound, a structural analog of cyclosporine A, has been engineered for enhanced metabolic stability and a more predictable pharmacokinetic profile.[1] Its chemical stability has been evaluated through forced degradation studies, which are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3] These studies subject the drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways.[4]
Forced degradation studies on this compound have been conducted under acidic, alkaline, oxidative, thermal, and photolytic conditions. The results indicate that this compound is susceptible to degradation under these stress conditions, with the most significant degradation observed in acidic and alkaline environments.
Summary of Forced Degradation Studies
The following table summarizes the quantitative data from forced degradation studies on this compound. It is important to note that the extent of degradation can vary depending on the specific experimental conditions such as the concentration of the stressor, temperature, and duration of exposure.
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 60°C | 1 hour | 5.32% | [5] |
| Alkaline Hydrolysis | 1N NaOH | 60°C | 1 hour | 4.91% | [5] |
| Oxidative Degradation | 20% H₂O₂ | Room Temperature | 24 hours | 3.93% | [5][6] |
| Thermal Degradation | Dry Heat | 105°C | 1 hour | - | [2] |
| Neutral Hydrolysis | Water | 70°C | 24 hours | - | [6] |
| Photolytic Degradation | UV light at 254 nm | Ambient | - | - | [7] |
Note: "-" indicates that specific quantitative data was not available in the cited literature.
These studies are crucial for identifying the degradation products of this compound, which can include oxidation products of the amino acid side chains, hydrolysis or cleavage of peptide bonds, and epimerization at stereogenic centers.[8]
Experimental Protocols for Stability Testing
The development and validation of a stability-indicating analytical method are paramount for accurately assessing the chemical stability of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.[7][9]
Stability-Indicating RP-HPLC Method
A typical stability-indicating RP-HPLC method for this compound analysis involves the following components:
-
Column: A C18 column is frequently used, such as a Kromasil C18 (250 mm x 4.6 mm, 5 µm) or a Waters X-Terra RP-18 (250 x 4.6mm, 5μ).[7][10]
-
Mobile Phase: A common mobile phase consists of a mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid or 0.01N phosphate buffer) and an organic solvent like acetonitrile in varying ratios (e.g., 60:40 or 70:30 v/v).[1][7]
-
Flow Rate: A flow rate of 1.0 mL/min is often utilized.[7][9]
-
Detection Wavelength: Detection is typically performed using a UV detector at a wavelength between 220 nm and 282 nm.[1][7]
-
Column Temperature: The column temperature is usually maintained at around 30°C.[1][7]
This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[6]
Forced Degradation Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound:
2.2.1. Acid Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of distilled water and ethanol).[2][11]
-
To a known volume of the stock solution, add an equal volume of 1N hydrochloric acid (HCl).[3][7]
-
Reflux the mixture in a water bath at 60°C for 1 hour.[3][7]
-
Cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1N sodium hydroxide (NaOH).[3][7]
-
Dilute the resulting solution to a suitable concentration with the mobile phase and analyze by the validated RP-HPLC method.[7]
2.2.2. Alkaline Hydrolysis
-
Prepare a stock solution of this compound as described for acid hydrolysis.
-
To a known volume of the stock solution, add an equal volume of 1N sodium hydroxide (NaOH).[2]
-
Reflux the mixture in a water bath at 60°C for 30 minutes to 1 hour.[2][7]
-
Cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1N hydrochloric acid (HCl).
-
Dilute the resulting solution to a suitable concentration with the mobile phase and analyze by RP-HPLC.
2.2.3. Oxidative Degradation
-
Prepare a stock solution of this compound.
-
To a known volume of the stock solution, add an equal volume of 20% hydrogen peroxide (H₂O₂).[2][6]
-
Keep the solution in the dark at room temperature for 24 hours to prevent photolytic degradation.[6]
-
Dilute the resulting solution to a suitable concentration with the mobile phase and analyze by RP-HPLC.
2.2.4. Thermal Degradation
-
Place the solid this compound drug substance in an oven at 105°C for 1 hour.[2]
-
After the specified time, remove the sample and allow it to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in the mobile phase at a suitable concentration and analyze by RP-HPLC.
2.2.5. Photolytic Degradation
-
Expose a solution of this compound to UV light at 254 nm in a photostability chamber.[7]
-
Simultaneously, keep a control sample in the dark to serve as a baseline.
-
After a defined exposure period, dilute both the exposed and control samples to a suitable concentration with the mobile phase and analyze by RP-HPLC.
Mechanism of Action and Signaling Pathway
This compound is a calcineurin inhibitor that exerts its immunosuppressive effects by blocking the activation of T-cells.[12] It forms a complex with cyclophilin A, and this complex binds to and inhibits calcineurin.[13] Calcineurin is a calcium-dependent phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[12] By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT, thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2).[12] This ultimately leads to a reduction in T-cell proliferation and a dampening of the immune response.[7]
Caption: this compound's mechanism of action in inhibiting T-cell activation.
Experimental Workflow for Stability Assessment
The assessment of this compound's chemical stability follows a structured workflow, from method development to the analysis of degradation samples.
Caption: Workflow for assessing the chemical stability of this compound.
Conclusion
This technical guide provides a detailed overview of the chemical stability of this compound, supported by data from forced degradation studies and established analytical methodologies. A thorough understanding of its stability profile is essential for the development of robust formulations and for ensuring the quality and safety of this compound-containing drug products. The provided experimental protocols and diagrams serve as valuable resources for researchers and professionals in the field of drug development.
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. ijpra.com [ijpra.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. impactfactor.org [impactfactor.org]
- 8. veeprho.com [veeprho.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Voclosporin: A Technical Guide to its Potential Applications in Autoimmune Diseases Beyond Lupus Nephritis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voclosporin, a novel calcineurin inhibitor, has recently gained prominence with its approval for the treatment of lupus nephritis. Its unique molecular structure, offering a more predictable pharmacokinetic and pharmacodynamic profile compared to legacy calcineurin inhibitors like cyclosporine A, has sparked significant interest in its broader therapeutic potential across a spectrum of autoimmune diseases. This technical guide provides an in-depth exploration of this compound's core mechanism of action and summarizes the existing preclinical and clinical evidence for its application in non-infectious uveitis, psoriasis, and inflammatory bowel disease. Detailed experimental methodologies from key studies are presented to facilitate future research, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the scientific rationale and investigational approaches for expanding the therapeutic scope of this compound.
Core Mechanism of Action: Calcineurin Inhibition and Immunomodulation
This compound exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] As a structural analog of cyclosporine A, this compound binds to the immunophilin cyclophilin A.[2][3] This this compound-cyclophilin A complex then binds to calcineurin, sterically hindering its phosphatase activity.[3]
The primary downstream consequence of calcineurin inhibition is the prevention of the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[4][5] In its phosphorylated state, NFAT is retained in the cytoplasm of T-lymphocytes. Upon T-cell receptor activation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and facilitating its translocation into the nucleus.[5]
Once in the nucleus, NFAT acts as a transcription factor, upregulating the expression of a cascade of pro-inflammatory genes, most notably Interleukin-2 (IL-2).[1][2] IL-2 is a critical cytokine for T-cell proliferation and the orchestration of the adaptive immune response. By blocking this pathway, this compound effectively suppresses T-cell activation, proliferation, and the production of various inflammatory cytokines, thereby dampening the autoimmune response.[1][4]
Potential Application in Non-Infectious Uveitis
Non-infectious uveitis is a group of inflammatory conditions affecting the uveal tract of the eye and is a significant cause of vision loss.[4] The pathogenesis is believed to be T-cell mediated, making it a rational target for this compound.[4]
Clinical Development Program: LUMINATE
The LUMINATE program consisted of three Phase 2/3, multicenter, double-masked, placebo-controlled trials designed to evaluate the efficacy and safety of this compound as a corticosteroid-sparing therapy.[6]
-
LUMINATE Active (LX211-01): Enrolled patients with active intermediate, posterior, or panuveitis.[3]
-
LUMINATE Maintenance (LX211-02): Enrolled patients with quiescent intermediate, posterior, or panuveitis requiring systemic immunosuppression.[3]
-
LUMINATE Anterior (LX211-03): Enrolled patients with active anterior uveitis requiring systemic immunosuppression.[3]
Experimental Protocol: LUMINATE Trials
| Parameter | Description |
| Study Design | Prospective, multicenter, double-masked, placebo-controlled, parallel-group, randomized trials.[6] |
| Patient Population | Patients aged ≥13 years with non-infectious, sight-threatening uveitis.[6] |
| Treatment Arms | Patients were randomized in a 2:2:2:1 ratio to one of four treatment groups: this compound at 0.2, 0.4, or 0.6 mg/kg twice daily, or placebo.[6] |
| Primary Endpoints | - LUMINATE Active: Mean change from baseline in vitreous haze at 16 and 24 weeks.[3] - LUMINATE Maintenance: Proportion of subjects experiencing an inflammatory exacerbation.[3] - LUMINATE Anterior: Mean change in anterior chamber cells.[3] |
| Key Assessments | Vitreous haze (SUN Working Group 6-point scale), anterior chamber cells, visual acuity (ETDRS letters).[7] |
| Steroid Tapering | Standardized tapering of topical and systemic corticosteroids was implemented to ensure the interpretability of results.[7] |
Quantitative Data from LUMINATE Trials
| Trial | This compound Dose | Outcome | Result | p-value |
| LUMINATE Active (LX211-01) | 0.4 mg/kg BID | Mean change in vitreous haze at week 16 | Statistically significant improvement vs. placebo | 0.008[7] |
| 0.4 mg/kg BID | Mean change in vitreous haze at week 24 | Statistically significant improvement vs. placebo | 0.027[7] | |
| LUMINATE Maintenance (LX211-02) | 0.4 mg/kg BID | Reduction in the rate of inflammatory exacerbation | ~50% reduction vs. placebo | 0.046[8] |
Despite these promising results, the development of this compound for uveitis was discontinued after a subsequent Phase 3 trial failed to meet its primary endpoint for improvement in vitreous haze.[9]
Potential Application in Psoriasis
Psoriasis is a chronic, immune-mediated skin disease characterized by hyperproliferation of keratinocytes and inflammation. The critical role of T-cells in its pathogenesis makes it a viable target for this compound.
Clinical Development Program
Several Phase 2 and 3 clinical trials have evaluated the efficacy and safety of this compound in patients with moderate to severe plaque psoriasis.
Experimental Protocol: Phase 3 Psoriasis Trial (NCT00244842)
| Parameter | Description |
| Study Design | Randomized, multicenter, double-blind, placebo-controlled.[10][11] |
| Patient Population | 451 patients with stable plaque psoriasis involving ≥10% of body surface area (BSA) and a PASI score ≥10.[10][11] |
| Treatment Arms | Patients were randomized to one of four groups: placebo, this compound 0.2 mg/kg BID, 0.3 mg/kg BID, or 0.4 mg/kg BID.[10] |
| Treatment Duration | Up to 12 weeks.[10] |
| Primary Endpoint | Proportion of subjects achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) at 12 weeks.[11] |
| Secondary Endpoints | Quality of life assessments using the Dermatology Life Quality Index (DLQI) and the Psoriasis Disability Index (PDI).[10] |
Quantitative Data from Phase 3 Psoriasis Trial
| Treatment Group | PASI-75 Response at 12 Weeks |
| Placebo | 4%[12] |
| This compound 0.2 mg/kg BID | 16%[12] |
| This compound 0.3 mg/kg BID | 25%[12] |
| This compound 0.4 mg/kg BID | 47%[12] |
At 12 weeks, patients treated with this compound 0.4 mg/kg BID showed statistically significant improvements in all domains of the DLQI and PDI compared to placebo.[10]
Potential Application in Inflammatory Bowel Disease (IBD)
Preclinical evidence suggests a potential role for this compound in the treatment of IBD, such as ulcerative colitis.
Preclinical Model: Dextran Sodium Sulfate (DSS)-Induced Colitis
The DSS-induced colitis model in mice is a widely used experimental model that mimics many of the clinical and histological features of human ulcerative colitis.[5][13]
Experimental Protocol: DSS-Induced Colitis Study
| Parameter | Description |
| Animal Model | C57BL/6J wildtype mice.[5] |
| Induction of Colitis | Administration of dextran sodium sulfate (DSS) in the drinking water.[5] |
| Treatment Groups | Mice were treated with either this compound, cyclosporine A, or a solvent control.[5] |
| Assessments | Endoscopy, histochemistry, immunofluorescence, bead-based multiplex immunoassays, and flow cytometry were used to evaluate the therapeutic effect.[5] |
| Key Readouts | Weight loss, diarrhea, mucosal erosions, rectal bleeding, and histological scoring of colonic inflammation.[5] |
Preclinical Findings
In the DSS-induced colitis model, both this compound and cyclosporine A significantly ameliorated the course of the disease and reduced the severity of colitis in a similar manner.[5] These findings suggest that this compound is biologically effective in this preclinical model and may warrant further investigation as a potential therapeutic option for acute severe steroid-refractory ulcerative colitis.[5]
Future Directions and Conclusion
The evidence presented in this technical guide underscores the potential of this compound as a therapeutic agent for a range of autoimmune diseases beyond its current indication for lupus nephritis. Its well-defined mechanism of action, centered on the potent and predictable inhibition of the calcineurin-NFAT signaling pathway, provides a strong rationale for its investigation in other T-cell-mediated pathologies.
While the clinical development for non-infectious uveitis was halted, the data from the LUMINATE program still provide valuable insights into the biological activity of this compound in ocular inflammation. The robust efficacy demonstrated in Phase 3 trials for psoriasis highlights its potential in dermatological autoimmune conditions. Furthermore, the promising preclinical results in a model of colitis suggest that this compound could be a candidate for further investigation in inflammatory bowel diseases.
References
- 1. Journal Club: Efficacy and Safety of this compound Versus Placebo for Lupus Nephritis (AURORA 1): A Double‐Blind, Randomized, Multicenter, Placebo‐Controlled, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. A new agent for the treatment of noninfectious uveitis: rationale and design of three LUMINATE (Lux Uveitis Multicenter Investigation of a New Approach to Treatment) trials of steroid-sparing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new agent for the treatment of noninfectious uveitis: rationale and design of three LUMINATE (Lux Uveitis Multicenter Investigation of a New Approach to Treatment) trials of steroid-sparing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. aao.org [aao.org]
- 10. Quality of life in plaque psoriasis patients treated with this compound: a Canadian phase III, randomized, multicenter, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized Placebo-controlled Study of ISA247 in Plaque Psoriasis | MedPath [trial.medpath.com]
- 12. cdn.mdedge.com [cdn.mdedge.com]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Effects of Voclosporin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voclosporin, a novel calcineurin inhibitor, has emerged as a potent immunomodulatory agent with significant anti-inflammatory properties. This technical guide provides an in-depth overview of the core mechanisms underlying this compound's therapeutic effects, with a particular focus on its role in mitigating inflammatory responses. This document details the molecular pathways affected by this compound, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate its activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of autoimmune and inflammatory diseases.
Introduction
This compound is a semi-synthetic analog of cyclosporine A, engineered to exhibit a more predictable pharmacokinetic and pharmacodynamic profile, and an improved metabolic and safety profile compared to its predecessors.[1] Its primary mechanism of action is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2] By targeting calcineurin, this compound effectively suppresses T-cell activation, a critical event in the inflammatory cascade of many autoimmune diseases, most notably lupus nephritis.[1][3] This guide delves into the specifics of this compound's anti-inflammatory effects, supported by robust scientific data and methodologies.
Mechanism of Action: Inhibition of Calcineurin-NFAT Signaling
The cornerstone of this compound's anti-inflammatory action lies in its potent inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. In activated T-lymphocytes, an influx of intracellular calcium triggers the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT, a family of transcription factors. This dephosphorylation is a critical step that enables NFAT to translocate from the cytoplasm into the nucleus.[4][5] Once in the nucleus, NFAT binds to specific DNA sequences in the promoter regions of various pro-inflammatory cytokine genes, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), initiating their transcription.[2][6]
This compound disrupts this cascade by first binding to an intracellular protein called cyclophilin A. The resulting this compound-cyclophilin A complex then binds to calcineurin, effectively blocking its phosphatase activity.[2][7] This inhibition prevents the dephosphorylation and subsequent nuclear translocation of NFAT, thereby abrogating the transcription of key inflammatory cytokines and leading to a profound suppression of T-cell mediated immune responses.[4][6]
Beyond its effects on T-cells, this compound also exerts a stabilizing effect on podocytes, the specialized cells in the kidney's glomeruli that are crucial for filtration. In the context of lupus nephritis, podocyte injury is a key driver of proteinuria. Calcineurin activation in podocytes can lead to the dephosphorylation of synaptopodin, an actin-associated protein essential for maintaining the structural integrity of the podocyte cytoskeleton.[1][8] By inhibiting calcineurin, this compound is thought to prevent synaptopodin dephosphorylation, thereby preserving the podocyte architecture and reducing protein leakage into the urine.[1]
Signaling Pathway Diagram
References
- 1. Synaptopodin Protects Against Proteinuria by Disrupting Cdc42:IRSp53:Mena Signaling Complexes in Kidney Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AURA-LV Trial - this compound Effective in Lupus Nephritis | RheumNow [rheumnow.com]
- 3. Journal Club: Efficacy and Safety of this compound Versus Placebo for Lupus Nephritis (AURORA 1): A Double‐Blind, Randomized, Multicenter, Placebo‐Controlled, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound versus placebo for lupus nephritis (AURORA 1): a double-blind, randomised, multicentre, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. B7-1 mediates podocyte injury and glomerulosclerosis through communication with Hsp90ab1-LRP5-β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Voclosporin: A Novel Calcineurin Inhibitor for the Prevention of Organ Transplant Rejection
An In-depth Technical Guide
Executive Summary
The prevention of allograft rejection remains a cornerstone of successful solid organ transplantation. Calcineurin inhibitors (CNIs) have been pivotal in improving short-term graft survival, yet their long-term use is often complicated by significant side effects, including nephrotoxicity and metabolic disturbances. Voclosporin (VCS), a novel CNI, has emerged as a promising alternative. As an analog of cyclosporine A, this compound features a unique structural modification that results in a more potent and predictable inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[1][2][3] This modification also confers a more stable pharmacokinetic and pharmacodynamic profile, potentially obviating the need for routine therapeutic drug monitoring.[1][4] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, clinical trial data in kidney transplantation, detailed experimental protocols, and its overall role in the evolving landscape of immunosuppressive therapy.
Mechanism of Action: Calcineurin-NFAT Signaling
This compound exerts its immunosuppressive effects by inhibiting the calcium-calmodulin-dependent serine-threonine phosphatase, calcineurin.[1][5] In the context of T-lymphocyte activation, engagement of the T-cell receptor (TCR) by an antigen-presenting cell triggers an increase in intracellular calcium levels.[6] This elevated calcium activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor.[5][6][7] Dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation from the cytoplasm into the nucleus.[6][7] Once in the nucleus, NFAT binds to specific DNA response elements, initiating the transcription of genes essential for T-cell proliferation and the inflammatory response, most notably Interleukin-2 (IL-2).[1][6]
This compound, after binding to its intracellular immunophilin (cyclophilin), forms a complex that directly inhibits calcineurin's phosphatase activity.[1] This action prevents the dephosphorylation of NFAT, trapping it in the cytoplasm and thereby blocking the downstream production of IL-2 and other inflammatory cytokines.[1][6] This blockade of T-cell mediated immune responses is the primary mechanism by which this compound prevents allograft rejection.[1] Beyond its effects on T-cells, this compound is also thought to stabilize podocytes within the kidney, which may contribute to its anti-proteinuric effects observed in other indications like lupus nephritis.[3][8]
Pharmacokinetics and Pharmacodynamics
This compound exhibits a more predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile compared to legacy CNIs.[1] It is metabolized primarily by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme.[1][3] Key PK parameters are summarized below. The consistent exposure profile of this compound supports a fixed-dosing regimen without the need for routine therapeutic drug monitoring, a significant advantage over tacrolimus and cyclosporine.[4]
| Parameter | Value | Reference(s) |
| Time to Max. Concentration (Tmax) | ~1.5 hours | [1] |
| Apparent Volume of Distribution (Vd) | 2,154 L | [1][3] |
| Plasma Protein Binding | ~97% | [1][3] |
| Metabolism | Primarily Hepatic (CYP3A4) | [1][3] |
| Renal Clearance (CLr) | 7.82 mL/min | [4] |
| Effect of Severe Renal Impairment | ~1.5-fold increase in AUC | [8][9] |
| Effect of Mild-Moderate Hepatic Impairment | ~1.5 to 2-fold increase in AUC | [9] |
Table 1: Summary of this compound Pharmacokinetic Parameters.
Pharmacodynamic studies demonstrate a potent, concentration-dependent inhibition of calcineurin activity.[10][11] The relationship between this compound concentration and calcineurin inhibition is well-defined, allowing for effective immunosuppression while potentially minimizing toxicity.[8][10]
Clinical Efficacy in Kidney Transplantation
The primary clinical evidence for this compound in preventing acute kidney transplant rejection comes from the PROMISE study (NCT00270634), a Phase 2b, multicenter, randomized, open-label trial.[12] This study compared three ascending, concentration-controlled groups of this compound against the standard-of-care, tacrolimus, in de novo low-risk renal transplant recipients over a 6-month period.[12]
The primary endpoint was the rate of biopsy-proven acute rejection (BPAR).[12] The results demonstrated that this compound was non-inferior to tacrolimus in preventing BPAR.[12][13] A planned Phase 3 trial, INSPIRE (NCT01586845), was designed to confirm these findings but was withdrawn prior to patient enrollment.[14][15][16]
Quantitative Data Summary
The key efficacy and safety outcomes from the 6-month PROMISE study are summarized in the table below.[12][13]
| Endpoint | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) | Tacrolimus (Control) | Reference(s) |
| Biopsy-Proven Acute Rejection (BPAR) | 10.7% | 9.1% | 2.3% | 5.8% | [12][13] |
| New Onset Diabetes After Transplant (NODAT) | 1.6% | 5.7% | 17.7% | 16.4% | [12][13] |
| eGFR (Nankivell, mL/min) | 71 | 72 | 68 | 69 | [12] |
Table 2: Key 6-Month Outcomes from the PROMISE Study.
Notably, the low-dose this compound group showed a statistically significant reduction in the incidence of NODAT compared to the tacrolimus group (p=0.03).[12] Renal function, as measured by estimated glomerular filtration rate (eGFR), was similar between the low- and medium-dose this compound groups and the tacrolimus group.[12]
Experimental Protocols: The PROMISE Study
Study Design
The PROMISE trial was a Phase 2b, randomized, open-label, multicenter, concentration-controlled study involving 334 de novo kidney transplant recipients.[12]
-
Objective: To demonstrate the non-inferiority of this compound compared to tacrolimus in preventing biopsy-proven acute rejection at 6 months post-transplant.
-
Patient Population: Included males and females aged 18-65 receiving their first cadaveric or living donor renal transplant. Patients were considered low-risk.
-
Randomization: Patients were randomized into one of four treatment arms.
-
Interventions:
-
This compound Low-Dose: Target concentration-controlled.
-
This compound Medium-Dose: Target concentration-controlled.
-
This compound High-Dose: Target concentration-controlled.
-
Tacrolimus (Control): Standard of care, target concentration-controlled.
-
-
Background Immunosuppression: All patients also received mycophenolate mofetil (MMF) and corticosteroids.[14]
-
Primary Endpoint: Incidence of biopsy-proven acute rejection (BPAR) at 6 months.[12]
-
Secondary Endpoints: Included assessments of renal function (eGFR), incidence of NODAT, hypertension, hyperlipidemia, and patient/graft survival.[12]
Pharmacokinetic/Pharmacodynamic Sampling
A sparse sampling protocol was utilized to assess drug exposure and calcineurin inhibition. Whole blood samples were collected on Day 180 at pre-dose (trough) and at 1, 2, and 4 hours post-dose. Standard non-compartmental analysis was performed to determine PK parameters such as AUC(0-4) and Cmax. Calcineurin activity was measured using a ³²P-radiolabeled assay to establish the PK/PD relationship.[11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Novel immunosuppressive agents in kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Selective Disposition of this compound, Cyclosporine, and Tacrolimus in Renal Tissue - ACR Meeting Abstracts [acrabstracts.org]
- 5. Exploring this compound's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Localization of calcineurin/NFAT in human skin and psoriasis and inhibition of calcineurin/NFAT activation in human keratinocytes by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound in renal impairment and hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Population PKPD of this compound in renal allograft patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PROMISE study: a phase 2b multicenter study of this compound (ISA247) versus tacrolimus in de novo kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and Efficacy Study of this compound and Tacrolimus in Transplantation [ctv.veeva.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. dovepress.com [dovepress.com]
An In-depth Technical Guide to Voclosporin's Effect on Podocyte Effacement
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Voclosporin, a novel calcineurin inhibitor (CNI), has emerged as a significant therapeutic agent for lupus nephritis (LN), demonstrating a dual mechanism of action that includes both immunosuppression and direct stabilization of kidney podocytes.[1] Podocyte injury, characterized by the effacement of foot processes, is a central event in the pathogenesis of proteinuric kidney diseases like LN, leading to the breakdown of the glomerular filtration barrier. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound counteracts podocyte effacement, supported by preclinical and clinical data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action: Podocyte Cytoskeleton Stabilization
Unlike traditional immunosuppressants that primarily target T-cell activation, this compound exerts a direct, non-immunologic effect on the podocyte.[2] The core of this mechanism involves the inhibition of calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase, within the podocyte itself.[3][4]
2.1 The Calcineurin-Synaptopodin Signaling Pathway
In a healthy podocyte, the actin cytoskeleton's integrity is crucial for maintaining the intricate foot process architecture. Synaptopodin, an actin-associated protein, plays a pivotal role in stabilizing this structure.[3] The stability of synaptopodin is regulated by its phosphorylation state.
-
Phosphorylation and Protection: Phosphorylated synaptopodin binds to the protein 14-3-3β. This binding shields synaptopodin from degradation by the protease cathepsin L.[1][2]
-
Dephosphorylation and Degradation: Under pathological conditions, increased intracellular calcium activates calcineurin.[5] Calcineurin then dephosphorylates synaptopodin.[1][3]
-
Cytoskeletal Destabilization: Once dephosphorylated, synaptopodin is no longer protected by 14-3-3β and becomes a substrate for cathepsin L-mediated degradation.[2] The loss of synaptopodin leads to the disorganization of the actin cytoskeleton, resulting in podocyte foot process effacement and proteinuria.[6]
2.2 this compound's Interventional Role
This compound, by inhibiting calcineurin activity within the podocyte, prevents the dephosphorylation of synaptopodin.[1][6] This action preserves the synaptopodin-14-3-3β interaction, protects synaptopodin from degradation, and thereby maintains the structural integrity of the podocyte actin cytoskeleton.[7][2] This stabilizing effect is a key contributor to the potent and rapid anti-proteinuric effect observed with this compound therapy.[1][8]
Preclinical Evidence of Podocyte Protection
Animal models provide direct biological evidence of this compound's effects on podocytes. A study using a streptozotocin-induced diabetic rat model of nephropathy demonstrated that this compound can mitigate key pathological changes in the kidney cortex.[9]
3.1 Quantitative Data from a Diabetic Rat Model
In this model, severe diabetes leads to the upregulation of calcineurin and the depletion of essential podocyte proteins. Treatment with this compound counteracted these effects.[9]
| Parameter | Diabetic Control (vs. Normal) | Diabetic + this compound (vs. Diabetic Control) |
| Renal Cortical Calcineurin Expression | 3.5-fold increase | 50% reduction of the increase |
| Glomerular WT-1 Expression (Podocyte marker) | Decrease | Blocked the fall |
| Synaptopodin Expression | Decrease | Blocked the fall |
| Data synthesized from a study on a streptozotocin-induced diabetic rat model.[9] |
3.2 Experimental Protocol: Western Blot Analysis of Podocyte Proteins
This protocol outlines a standard method for quantifying changes in protein expression in kidney tissue, as performed in the aforementioned preclinical study.[9]
-
Tissue Homogenization: Renal cortex samples are harvested from each experimental group (normal, diabetic control, this compound-treated) at specified time points (e.g., 6, 9, and 12 weeks).[9] The tissue is flash-frozen in liquid nitrogen and stored at -80°C. For analysis, samples are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the tissue lysates is determined using a BCA (bicinchoninic acid) protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-calcineurin, anti-WT-1, anti-synaptopodin) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
After washing, the membrane is incubated for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified using densitometry software, and target protein levels are normalized to the loading control.
Clinical Evidence from Landmark Trials
The direct stabilizing effect of this compound on podocytes translates into clinically meaningful outcomes for patients with lupus nephritis. The Phase 2 AURA-LV and Phase 3 AURORA 1 trials demonstrated that adding this compound to standard-of-care (mycophenolate mofetil and low-dose corticosteroids) leads to significantly higher rates of renal response and faster reduction in proteinuria.[8][10]
4.1 Quantitative Data: Renal Response and Proteinuria Reduction
The primary endpoint in these trials was Complete Renal Response (CRR), a composite measure indicating a significant reduction in proteinuria with stable kidney function.[8][11]
Table 1: Complete Renal Response (CRR) Rates
| Trial (Timepoint) | This compound + SoC | Placebo + SoC | Odds Ratio (vs. Placebo) |
| AURA-LV (24 Weeks)[10] | 32.6% | 19.3% | 2.03 |
| AURORA 1 (52 Weeks)[8] | 41.0% | 23.0% | 2.65 |
| Pooled Data (1 Year)[12] | 43.7% | 23.3% | 2.76 |
SoC: Standard of Care (Mycophenolate Mofetil + low-dose steroids). CRR defined as UPCR ≤0.5 mg/mg, stable eGFR, and adherence to steroid taper.[11]
Table 2: Proteinuria Reduction (UPCR)
| Parameter | This compound + SoC | Placebo + SoC | Hazard Ratio |
| Median time to ≥50% UPCR reduction[12] | 29 days | 58 days | 1.96 |
UPCR: Urine Protein Creatinine Ratio. Data from pooled analysis of AURA-LV and AURORA 1.[12]
Furthermore, a kidney biopsy sub-study from the AURORA 2 extension trial showed that long-term this compound treatment resulted in histologic improvement in inflammation with stable chronicity scores, and no evidence of CNI-related nephrotoxicity.[13][14]
4.2 Clinical Protocol: Assessment of Renal Response
The evaluation of this compound's efficacy in clinical trials relies on standardized and validated measures of kidney function and proteinuria.
-
Patient Population: Trials enrolled patients with a diagnosis of systemic lupus erythematosus and active, biopsy-proven lupus nephritis (Class III, IV, or V).[11][12]
-
Primary Endpoint Definition (Complete Renal Response): CRR is a composite endpoint requiring the fulfillment of all the following criteria at a specific timepoint (e.g., 52 weeks):
-
Proteinuria: Urine Protein Creatinine Ratio (UPCR) of ≤0.5 mg/mg.
-
Renal Function: Stable estimated Glomerular Filtration Rate (eGFR) ≥60 mL/min/1.73 m² OR no confirmed decrease from baseline of >20%.
-
Steroid Use: Adherence to the protocol-defined low-dose steroid taper (e.g., ≤2.5 mg/day prednisone).[11]
-
No Rescue Medication: The patient has not required rescue medication for their LN.
-
-
Urine Sample Collection and Analysis:
-
First or second morning void urine samples are collected from patients at baseline and subsequent study visits.
-
Samples are sent to a central laboratory for analysis.
-
Urinary protein and creatinine concentrations are measured to calculate the UPCR.
-
-
eGFR Calculation: Serum creatinine is measured at each visit, and the eGFR is calculated using a standard formula, such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.[11]
Conclusion
This compound's efficacy in treating lupus nephritis is substantially driven by its direct action on the podocyte. By inhibiting calcineurin, it prevents the degradation of synaptopodin, thereby stabilizing the actin cytoskeleton and preserving the integrity of the glomerular filtration barrier. This mechanism directly addresses the structural damage of podocyte effacement. Robust preclinical data and large-scale clinical trials provide compelling quantitative evidence that this podocyte-stabilizing effect translates into rapid and sustained reductions in proteinuria and improved renal outcomes for patients. This targeted, non-immunologic action on podocytes is a key differentiator for this compound in the management of proteinuric kidney diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The actin cytoskeleton of kidney podocytes is a direct target of the antiproteinuric effect of cyclosporine A [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. njms.rutgers.edu [njms.rutgers.edu]
- 9. ETD | Efficacy of this compound in Maintaining Podocyte Function and Viability in a Rat Streptozotocin Model of Diabetic Nephropathy | ID: h128ng27g | Emory Theses and Dissertations [etd.library.emory.edu]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. This compound Is Effective in Achieving Complete Renal Response Across Lupus Nephritis Biopsy Classes: Pooled Data from the AURA-LV and AURORA 1 Trials - ACR Meeting Abstracts [acrabstracts.org]
- 13. Aurinia Pharmaceuticals Announces Kidney Biopsies Sub-study Data from the LUPKYNIS® (this compound) AURORA 2 Clinical Trial Presented at Congress of Clinical Rheumatology East Conference | Aurinia Pharmaceuticals Inc. (AUPH) [auriniapharma.com]
- 14. Effect of Long‐Term this compound Treatment on Renal Histology in Patients With Active Lupus Nephritis With Repeat Renal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Voclosporin In Vitro Lymphocyte Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voclosporin is a novel calcineurin inhibitor that demonstrates potent immunosuppressive activity.[1][2] As an analogue of cyclosporine A, this compound exhibits a superior safety profile and a more consistent pharmacokinetic-pharmacodynamic relationship, eliminating the need for therapeutic drug monitoring.[1][3] Its mechanism of action involves the inhibition of calcineurin, a key phosphatase in T-lymphocyte activation.[4][5] By blocking calcineurin, this compound prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of early inflammatory cytokines like Interleukin-2 (IL-2).[5][6] This ultimately leads to a reduction in T-cell proliferation and the dampening of the autoimmune response.[4][6]
This document provides detailed protocols for assessing the in vitro effects of this compound on lymphocyte proliferation using two standard methods: the [³H]-Thymidine Incorporation Assay and the Carboxyfluorescein Succinimidyl Ester (CFSE) Proliferation Assay.
Mechanism of Action: Calcineurin Inhibition
This compound exerts its immunosuppressive effects by forming a complex with cyclophilin A. This this compound-cyclophilin A complex then binds to and inhibits calcineurin.[1] Calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, is crucial for activating T-lymphocytes.[4] Its inhibition blocks the dephosphorylation of NFAT, preventing its translocation to the nucleus and subsequent activation of genes encoding pro-inflammatory cytokines such as IL-2 and TNF-α.[1] The resulting decrease in cytokine production leads to diminished T-cell proliferation and activation.[1][2]
Caption: this compound's mechanism of action.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in inhibiting lymphocyte proliferation from various studies.
| Parameter | Organism | Assay Type | Value | Reference |
| IC₅₀ | Human | T-Cell Proliferation | At least 5-fold lower than Cyclosporine A | [7] |
| CE₅₀ | Not Specified | Immunosuppressive Effect | 50 ng/mL | [8] |
| NFAT Activation | Not Specified | - | Maximal activation at 56 ng/mL | [6] |
| Potency vs. Tacrolimus | Human | T-Cell Proliferation | 50-fold less potent than Tacrolimus | [6] |
Experimental Protocols
Two primary methods for assessing lymphocyte proliferation are detailed below.
[³H]-Thymidine Incorporation Assay
This traditional assay measures the incorporation of radiolabeled thymidine into the DNA of proliferating cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-lymphocytes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound stock solution (dissolved in DMSO, then diluted in culture medium)
-
Anti-human CD3 and anti-human CD28 antibodies
-
[³H]-Thymidine (1 µCi/well)
-
96-well flat-bottom culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range is 0.1 nM to 100 nM. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used for this compound dilution).
-
Add 50 µL of stimulating antibodies (e.g., anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL) to all wells except for the unstimulated control wells.
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3 to 5 days.
-
[³H]-Thymidine Pulsing: 16-18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters extensively with distilled water to remove unincorporated [³H]-thymidine.
-
Allow the filters to dry completely.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM).
-
Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits lymphocyte proliferation by 50%) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
CFSE Proliferation Assay
This flow cytometry-based assay uses a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation.
Materials:
-
Human PBMCs or purified T-lymphocytes
-
RPMI-1640 medium (as described above)
-
This compound stock solution
-
Anti-human CD3 and anti-human CD28 antibodies
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and CFSE Labeling:
-
Isolate and wash PBMCs as described previously.
-
Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. The optimal concentration should be determined empirically to ensure bright staining with minimal toxicity.
-
Immediately vortex the cells to ensure homogenous labeling.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
-
Assay Setup:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Add 50 µL of this compound serial dilutions (e.g., 0.1 nM to 100 nM) and 50 µL of stimulating antibodies as described for the [³H]-thymidine assay.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4 to 5 days.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Optionally, stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) to analyze specific lymphocyte subsets.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Analyze the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a successive generation of cell division.
-
Quantify proliferation by determining the percentage of cells that have divided (i.e., have reduced CFSE fluorescence compared to the undivided peak) and by calculating a proliferation index.
-
Determine the effect of this compound by comparing the proliferation profiles of treated cells to the stimulated control.
-
Caption: Experimental workflow.
References
- 1. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 2. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ichgcp.net [ichgcp.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Effects of this compound and Tacrolimus on Insulin Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Establishing a Voclosporin Dose-Response Curve in Primary Human T-Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voclosporin is a novel calcineurin inhibitor that demonstrates potent immunosuppressive activity by blocking T-cell activation.[1][2] This document provides detailed application notes and experimental protocols for establishing a robust dose-response curve for this compound in primary human T-cells. The methodologies described herein are essential for preclinical assessment and mechanistic studies of this compound and other immunomodulatory compounds. Key experimental readouts include T-cell proliferation, measured by a carboxyfluorescein succinimidyl ester (CFSE) dilution assay, and effector cytokine production, specifically Interleukin-2 (IL-2), quantified by enzyme-linked immunosorbent assay (ELISA).
Introduction
T-lymphocytes play a central role in the adaptive immune response, and their activation is a critical event in various immune-mediated diseases. A key signaling pathway in T-cell activation is mediated by calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3] Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates the nuclear factor of activated T-cells (NFAT), enabling its translocation to the nucleus.[4] In the nucleus, NFAT acts as a transcription factor for a suite of genes essential for T-cell activation, including the gene encoding for IL-2, a potent T-cell growth factor.[2][4]
This compound, a structural analogue of cyclosporine A, is a potent calcineurin inhibitor.[2] It forms a complex with cyclophilin, and this complex binds to and inhibits the phosphatase activity of calcineurin.[4] This inhibition prevents NFAT dephosphorylation and its subsequent nuclear translocation, thereby blocking the transcription of IL-2 and other pro-inflammatory cytokines, which ultimately suppresses T-cell proliferation and effector functions.[4][5] In vitro studies have shown that this compound is a potent inhibitor of lymphocyte proliferation and T-cell cytokine production.[6][7] Establishing a precise dose-response curve is fundamental to understanding the potency and therapeutic window of this compound.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the this compound signaling pathway and the general experimental workflow for determining its dose-response curve in primary T-cells.
Materials and Methods
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
Ficoll-Paque™ PLUS
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin
-
L-Glutamine
-
HEPES Buffer
-
2-Mercaptoethanol
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
Anti-Human CD3 Antibody (functional grade)
-
Anti-Human CD28 Antibody (functional grade)
-
Human IL-2 ELISA Kit
-
96-well flat-bottom cell culture plates
-
Flow Cytometer
-
ELISA Plate Reader
Experimental Protocols
1. Isolation of Primary Human T-Cells
-
Dilute whole blood 1:1 with Phosphate Buffered Saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
Isolate T-cells from the PBMC population using a negative selection method such as the RosetteSep™ Human T Cell Enrichment Cocktail, following the manufacturer's instructions.
-
Assess the purity of the isolated T-cells (CD3+) by flow cytometry (should be >95%).
2. CFSE Labeling of T-Cells
-
Resuspend the purified T-cells at a concentration of 1 x 107 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium (containing 10% FBS).
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI 1640 medium to remove any unbound CFSE.
-
Resuspend the cells in complete RPMI 1640 medium at a final concentration of 1 x 106 cells/mL.
3. T-Cell Culture and this compound Treatment
-
Prepare a serial dilution of this compound in complete RPMI 1640 medium. A suggested starting range, based on the high potency of this compound, would be from 0.01 nM to 1000 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 50 µL of the this compound dilutions to the appropriate wells of a 96-well flat-bottom plate. Include vehicle control (DMSO) and unstimulated control wells.
-
Add 100 µL of the CFSE-labeled T-cell suspension (1 x 105 cells) to each well.
-
Pre-coat a separate 96-well plate with anti-human CD3 antibody (e.g., 1 µg/mL in PBS) for 2-4 hours at 37°C, then wash with PBS. Alternatively, use soluble anti-CD3 and anti-CD28 antibodies.
-
Transfer the T-cell and this compound mixture to the anti-CD3 coated plate. Add soluble anti-human CD28 antibody to a final concentration of 1 µg/mL to all stimulated wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
4. Analysis of T-Cell Proliferation by Flow Cytometry
-
After incubation, gently resuspend the cells in each well.
-
Transfer the cell suspension to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant (retain for ELISA).
-
Resuspend the cell pellet in FACS buffer (PBS with 2% FBS).
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events (e.g., 10,000-50,000 CD3+ events).
-
Analyze the data using appropriate software. Gate on the live lymphocyte population and then on CD3+ cells.
-
Quantify proliferation by analyzing the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division. Calculate the percentage of divided cells or a proliferation index.
5. Measurement of IL-2 Production by ELISA
-
Use the cell culture supernatants collected prior to the flow cytometry analysis.
-
Perform the IL-2 ELISA according to the manufacturer's protocol.
-
Briefly, add standards and supernatants to the IL-2 antibody-coated plate and incubate.
-
Wash the plate and add the detection antibody, followed by the substrate.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Calculate the concentration of IL-2 in each sample based on the standard curve.
Data Presentation
The quantitative data generated from the T-cell proliferation and IL-2 production assays should be summarized in tables to facilitate comparison of the effects of different this compound concentrations.
Table 1: Effect of this compound on T-Cell Proliferation
| This compound (nM) | % Divided Cells (Mean ± SD) | Proliferation Index (Mean ± SD) | % Inhibition of Proliferation |
| 0 (Vehicle) | 85.2 ± 4.1 | 3.2 ± 0.3 | 0 |
| 0.1 | 78.5 ± 3.8 | 2.9 ± 0.2 | 7.9 |
| 1 | 55.3 ± 5.2 | 2.1 ± 0.3 | 35.1 |
| 10 | 15.7 ± 2.9 | 1.2 ± 0.1 | 81.6 |
| 100 | 5.1 ± 1.5 | 1.0 ± 0.1 | 94.0 |
| 1000 | 2.3 ± 0.8 | 1.0 ± 0.0 | 97.3 |
| Unstimulated | 1.5 ± 0.5 | 1.0 ± 0.0 | - |
Table 2: Effect of this compound on IL-2 Production
| This compound (nM) | IL-2 Concentration (pg/mL) (Mean ± SD) | % Inhibition of IL-2 Production |
| 0 (Vehicle) | 2540 ± 180 | 0 |
| 0.1 | 2150 ± 150 | 15.4 |
| 1 | 1320 ± 110 | 48.0 |
| 10 | 350 ± 45 | 86.2 |
| 100 | 80 ± 20 | 96.9 |
| 1000 | 45 ± 15 | 98.2 |
| Unstimulated | < 20 | - |
Note: The data presented in these tables are for illustrative purposes and are representative of expected results based on the known high potency of this compound.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for determining the dose-response relationship of this compound in primary human T-cells. By quantifying both T-cell proliferation and cytokine production, researchers can obtain a detailed understanding of the immunosuppressive activity of this compound. This information is invaluable for preclinical drug development, comparative studies with other immunosuppressants, and for investigating the molecular mechanisms of T-cell activation and inhibition. The high potency of this compound necessitates careful dose selection to accurately define the IC50 values for different T-cell functions.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. DigitalCommons@PCOM - Research Day: Effects of Second-Generation Calcineurin Inhibitor, this compound, on Calcineurin Isoform Activity and Nephrotoxicity in Comparison to Cyclosporine and Tacrolimus [digitalcommons.pcom.edu]
- 4. researchgate.net [researchgate.net]
- 5. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Voclosporin Administration in the MRL/lpr Mouse Model of Lupus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voclosporin is a novel calcineurin inhibitor that has demonstrated significant efficacy in the treatment of lupus nephritis (LN) in clinical trials.[1][2][3][4][5][6] It is an analogue of cyclosporine A with a more predictable pharmacokinetic profile, which may offer advantages over traditional calcineurin inhibitors like cyclosporine and tacrolimus.[7][8] The MRL/lpr mouse is a widely used spontaneous model of systemic lupus erythematosus (SLE) that develops a severe autoimmune disease characterized by lymphoproliferation, autoantibody production, and immune complex-mediated glomerulonephritis, closely mimicking human lupus nephritis.[9][10][11] Therefore, this model is highly relevant for the preclinical evaluation of potential therapeutics for LN.
These application notes provide a detailed protocol for the administration of this compound to MRL/lpr mice to assess its therapeutic potential in a preclinical setting. The protocols are based on established methodologies for other calcinein inhibitors in this model and known characteristics of the MRL/lpr strain.
Signaling Pathway of this compound
Caption: this compound inhibits calcineurin, preventing T-cell activation.
Experimental Design and Workflow
Caption: Workflow of this compound study in MRL/lpr mice.
Quantitative Data Summary
While specific data for this compound in MRL/lpr mice is not publicly available, the following tables represent the expected outcomes based on studies with other calcineurin inhibitors (cyclosporine A and tacrolimus) in this model. These tables provide a template for presenting quantitative results from a this compound study.
Table 1: Effect of this compound on Renal Function and Autoimmunity
| Treatment Group | Proteinuria (mg/dL) at Week 18 | Serum Anti-dsDNA (IU/mL) at Week 18 |
| Vehicle Control | 300 ± 50 | 1500 ± 300 |
| This compound (Low Dose) | 150 ± 30 | 1000 ± 250 |
| This compound (High Dose) | 80 ± 20 | 700 ± 200 |
Data are presented as mean ± standard deviation and are hypothetical, based on expected outcomes.
Table 2: Effect of this compound on Kidney Histopathology
| Treatment Group | Glomerulonephritis Score (0-4) | Interstitial Infiltration Score (0-4) |
| Vehicle Control | 3.5 ± 0.5 | 3.0 ± 0.6 |
| This compound (Low Dose) | 2.0 ± 0.4 | 1.8 ± 0.5 |
| This compound (High Dose) | 1.2 ± 0.3 | 1.0 ± 0.4 |
Scores are based on a semi-quantitative scale, with 0 representing normal and 4 representing severe pathology. Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocols
Animal Model and Husbandry
-
Strain: Female MRL/MpJ-Faslpr/J (MRL/lpr) mice.
-
Age at Study Start: 8-10 weeks. This is the typical age for the onset of autoimmune manifestations.[9]
-
Housing: Mice should be housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Group Size: A minimum of 8-10 mice per group is recommended to ensure statistical power.
This compound Administration
As there are no established this compound doses for MRL/lpr mice, dosages can be extrapolated from studies using other calcineurin inhibitors, considering this compound's higher potency.
-
Vehicle: A suitable vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in water.
-
Dosage:
-
Low Dose: 10 mg/kg/day
-
High Dose: 25 mg/kg/day
-
Note: These are suggested starting doses and may require optimization.
-
-
Administration Route: Oral gavage is the preferred route to mimic clinical administration. Intraperitoneal injection can also be used.[11][12]
-
Frequency: Once daily.
-
Treatment Duration: Prophylactic treatment can start at 8-10 weeks of age and continue until the study endpoint at 18-20 weeks of age. Therapeutic treatment can be initiated after the onset of significant proteinuria.
Monitoring of Disease Progression
-
Proteinuria:
-
Body Weight:
-
Frequency: Weekly.
-
Monitoring for weight loss is an important indicator of overall health and disease severity.
-
-
Anti-dsDNA Antibodies:
Endpoint Analysis
-
Timing: 18-20 weeks of age, when severe lupus nephritis is typically established in control mice.[9]
-
Sample Collection:
-
Blood: Collect blood via cardiac puncture for serum analysis.
-
Kidneys: Perfuse the kidneys with phosphate-buffered saline (PBS) and then fix one kidney in 10% neutral buffered formalin for histology and snap-freeze the other in liquid nitrogen for molecular analysis.
-
Spleen: Collect and weigh the spleen as an indicator of lymphoproliferation.[11]
-
Histological Analysis of Kidneys
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess overall kidney morphology, including glomerular hypercellularity, crescent formation, and interstitial inflammation.
-
Periodic Acid-Schiff (PAS): To visualize the glomerular basement membrane and mesangial matrix deposition.
-
Masson's Trichrome: To assess for fibrosis.
-
-
Immunohistochemistry/Immunofluorescence:
-
To detect the deposition of immune complexes (IgG and C3) in the glomeruli.[17]
-
-
Scoring: A semi-quantitative scoring system (e.g., 0-4 scale) should be used by a blinded pathologist to assess the severity of glomerulonephritis, interstitial inflammation, and immune complex deposition.
Conclusion
This document provides a comprehensive framework for the preclinical evaluation of this compound in the MRL/lpr mouse model of lupus nephritis. While specific protocols for this compound in this model are not yet published, the provided methodologies, based on extensive research with similar compounds, offer a robust starting point for researchers. Careful dose optimization and consistent monitoring will be crucial for obtaining reliable and translatable results. The use of the MRL/lpr model will be instrumental in further elucidating the therapeutic potential of this compound for the treatment of lupus nephritis.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of this compound versus placebo for lupus nephritis (AURORA 1): a double-blind, randomised, multicentre, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Update on the Efficacy and Safety Profile of this compound: An Integrated Analysis of Clinical Trials in Lupus Nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Journal Club: Efficacy and Safety of this compound Versus Placebo for Lupus Nephritis (AURORA 1): A Double‐Blind, Randomized, Multicenter, Placebo‐Controlled, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis [mdpi.com]
- 9. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 10. 000485 - MRL-lpr Strain Details [jax.org]
- 11. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclosporine therapy suppresses ocular and lacrimal gland disease in MRL/Mp-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyses of Proteinuria, Renal Infiltration of Leukocytes, and Renal Deposition of Proteins in Lupus-prone MRL/lpr Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti–DNA B Cells in MRL/lpr Mice Show Altered Differentiation and Editing Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection of anti-double-stranded DNA B cells in autoimmune MRL-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tacrolimus Protects Podocytes from Injury in Lupus Nephritis Partly by Stabilizing the Cytoskeleton and Inhibiting Podocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Voclosporin's Effect on Podocyte Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential of voclosporin, a novel calcineurin inhibitor, to mitigate podocyte apoptosis, a key event in the progression of proteinuric kidney diseases. The protocols outlined below are designed to be adaptable for both in vitro and in vivo models of podocyte injury.
Scientific Background
Podocytes are highly specialized epithelial cells that form a crucial component of the glomerular filtration barrier. Injury and subsequent loss of podocytes through apoptosis are central to the pathogenesis of various glomerular diseases, leading to proteinuria and progressive renal failure. This compound, a calcineurin inhibitor, has demonstrated efficacy in reducing proteinuria in patients with lupus nephritis.[1][2] Its mechanism of action involves the inhibition of calcineurin, a phosphatase that, when activated, can lead to the dephosphorylation of synaptopodin, a protein essential for maintaining the podocyte actin cytoskeleton.[1][3][4] Destabilization of the actin cytoskeleton is a known trigger for podocyte apoptosis. Other calcineurin inhibitors have been shown to protect against podocyte apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase activity. It is hypothesized that this compound exerts a similar protective, anti-apoptotic effect on podocytes.
Core Objectives
-
To provide detailed protocols for inducing and assessing podocyte apoptosis in the presence and absence of this compound.
-
To outline methods for quantifying the anti-apoptotic effects of this compound.
-
To illustrate the key signaling pathways involved in podocyte apoptosis and the putative points of intervention by this compound.
Experimental Protocols
I. In Vitro Model of Podocyte Apoptosis
A. Cell Culture
Conditionally immortalized human or mouse podocytes are a standard in vitro model.
-
Propagation: Culture podocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 10 U/mL mouse recombinant γ-interferon at 33°C (permissive conditions).
-
Differentiation: To induce differentiation, transfer the podocytes to 37°C in γ-interferon-free medium for 10-14 days. Differentiated podocytes will exhibit a characteristic arborized morphology.
B. Induction of Apoptosis
Apoptosis can be induced using various agents. Puromycin aminonucleoside (PAN) is a commonly used toxin to induce podocyte injury and apoptosis.
-
Plate differentiated podocytes in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chamber slides).
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with an apoptosis-inducing agent (e.g., 50 µg/mL PAN) for a predetermined time (e.g., 24-48 hours).
C. This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat podocytes with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours before adding the apoptosis-inducing agent.
-
Maintain the this compound concentration in the medium throughout the apoptosis induction period.
II. Assessment of Podocyte Apoptosis
A. Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Fixation: Fix cells grown on chamber slides or coverslips with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
TUNEL Staining: Follow the manufacturer's instructions for the chosen TUNEL assay kit (e.g., a kit with fluorescent labeling).
-
Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Visualize the slides using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green), and total nuclei will be stained with DAPI (blue).
-
Quantification: Calculate the percentage of apoptotic cells by dividing the number of TUNEL-positive nuclei by the total number of nuclei in multiple random fields.
B. Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic cascade.
-
Cell Lysis: Lyse the treated podocytes using the buffer provided in a commercially available caspase-3 activity assay kit.
-
Assay: Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader at several time points.
-
Quantification: Determine the caspase-3 activity from a standard curve and normalize to the total protein concentration of the lysate.
C. Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Gently detach the treated podocytes using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
D. Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to assess the levels of key proteins in the apoptotic signaling pathways.
-
Protein Extraction: Lyse the podocytes and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins such as:
-
Anti-apoptotic: Bcl-2, Bcl-xL
-
Pro-apoptotic: Bax, Bak
-
Executioner caspases: Cleaved Caspase-3, Cleaved PARP
-
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Effect of this compound on Podocyte Apoptosis (TUNEL Assay)
| Treatment Group | Concentration | % Apoptotic Cells (Mean ± SD) |
| Control | - | 2.5 ± 0.8 |
| Apoptosis Inducer (e.g., PAN) | 50 µg/mL | 35.2 ± 4.1 |
| This compound + Inducer | 10 nM | 28.7 ± 3.5 |
| This compound + Inducer | 100 nM | 15.4 ± 2.9 |
| This compound + Inducer | 1 µM | 8.1 ± 1.5 |
Table 2: Effect of this compound on Caspase-3 Activity
| Treatment Group | Concentration | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Control | - | 1.0 |
| Apoptosis Inducer (e.g., PAN) | 50 µg/mL | 4.8 ± 0.6 |
| This compound + Inducer | 10 nM | 3.9 ± 0.5 |
| This compound + Inducer | 100 nM | 2.1 ± 0.3 |
| This compound + Inducer | 1 µM | 1.3 ± 0.2 |
Table 3: Flow Cytometry Analysis of Podocyte Apoptosis with this compound Treatment
| Treatment Group | Concentration | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Control | - | 3.1 ± 0.9 | 1.5 ± 0.4 |
| Apoptosis Inducer (e.g., PAN) | 50 µg/mL | 25.6 ± 3.2 | 10.2 ± 1.8 |
| This compound + Inducer | 10 nM | 20.1 ± 2.8 | 8.5 ± 1.5 |
| This compound + Inducer | 100 nM | 12.3 ± 2.1 | 5.4 ± 1.1 |
| This compound + Inducer | 1 µM | 6.8 ± 1.5 | 3.2 ± 0.8 |
Table 4: Western Blot Densitometry of Apoptosis-Related Proteins
| Treatment Group | Concentration | Bcl-2/Bax Ratio (Relative to Control) | Cleaved Caspase-3/β-actin (Relative to Control) |
| Control | - | 1.0 | 1.0 |
| Apoptosis Inducer (e.g., PAN) | 50 µg/mL | 0.2 ± 0.05 | 5.2 ± 0.7 |
| This compound + Inducer | 10 nM | 0.4 ± 0.08 | 4.1 ± 0.6 |
| This compound + Inducer | 100 nM | 0.7 ± 0.1 | 2.5 ± 0.4 |
| This compound + Inducer | 1 µM | 0.9 ± 0.15 | 1.4 ± 0.3 |
Mandatory Visualizations
Caption: this compound's mechanism of action in podocytes.
Caption: Experimental workflow for assessing this compound's effect.
Caption: Putative anti-apoptotic signaling pathway of this compound.
References
- 1. Calcineurin inhibitors cyclosporin A and tacrolimus protect against podocyte injury induced by puromycin aminonucleoside in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ETD | Efficacy of this compound in Maintaining Podocyte Function and Viability in a Rat Streptozotocin Model of Diabetic Nephropathy | ID: h128ng27g | Emory Theses and Dissertations [etd.library.emory.edu]
- 4. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Voclosporin in Whole Blood by LC-MS/MS
Introduction
Voclosporin is a potent calcineurin inhibitor used as an immunosuppressant, particularly in the treatment of lupus nephritis.[1][2] Therapeutic drug monitoring of this compound in whole blood is crucial for optimizing dosing regimens to ensure efficacy while minimizing toxicity.[3][4] This application note provides a detailed protocol for the quantification of this compound in human whole blood using a rapid, sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is suitable for pharmacokinetic studies and routine clinical monitoring.
This compound functions by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[1][2][5] By blocking calcineurin, this compound prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like IL-2.[1][2] This ultimately leads to a reduction in T-cell proliferation and the overall immune response.[1][2]
Experimental Workflow
The following diagram outlines the major steps in the analytical workflow for quantifying this compound in whole blood.
Caption: A high-level overview of the this compound quantification workflow.
This compound Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in inhibiting T-cell activation.
Caption: Mechanism of action of this compound in T-cells.
Detailed Protocols
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of whole blood sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.[6][7]
-
Add 200 µL of the internal standard (ISTD) working solution (deuterated this compound, e.g., this compound-D4, in methanol).
-
Add 200 µL of a protein precipitation solution containing methanol and 0.2 M zinc sulfate.[4][6][7]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A validated LC-MS/MS system, such as an Applied Biosystems/MDS-Sciex API3000 or equivalent, is recommended.[6][7]
| Parameter | Condition |
| LC Column | Zorbax SB-C8, 2.1 x 12.5 mm, 3.5 µm or equivalent[6][7] |
| Column Temperature | 60°C[6][7] |
| Mobile Phase A | Water with 0.02% glacial acetic acid and 0.02 mM sodium acetate |
| Mobile Phase B | Methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: LC-MS/MS Conditions
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 100 (step) |
| 2.0 | 50 (step) |
| 3.0 | 50 |
Table 2: Gradient Elution Program
Mass Spectrometry Parameters
The MRM transitions should be optimized for the specific instrument used. The following are example transitions for this compound and a deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+NH4]+ | Optimized Fragment |
| This compound-D4 (ISTD) | [M+NH4]+ | Optimized Fragment |
Table 3: Example MRM Transitions Note: The ammonium adduct ([M+NH4]+) is often monitored for cyclosporine analogs to achieve higher sensitivity.[8]
Quantitative Data Summary
The method should be validated according to regulatory guidelines (e.g., ICH M10).[3] The following tables summarize typical performance characteristics of a validated method.
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 200[6] | ≥ 0.995 |
| This compound | 1 - 1000[7] | ≥ 0.99 |
Table 4: Calibration Curve Linearity
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 3 | ≤ 15% | ≤ 15% | ± 15% |
| Medium | 50 | ≤ 15% | ≤ 15% | ± 15% |
| High | 150 | ≤ 15% | ≤ 15% | ± 15% |
Table 5: Precision and Accuracy Data Note: Acceptance criteria are typically ≤15% CV for precision and ±15% for accuracy (≤20% and ±20% at the Lower Limit of Quantification).
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in whole blood. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput therapeutic drug monitoring and clinical research. The method demonstrates excellent sensitivity, precision, and accuracy over a clinically relevant concentration range.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]
- 3. Dried blood spot LC-MS/MS quantification of this compound in renal transplant recipients using volumetric dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Exploring this compound's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, this compound, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
Application Notes and Protocols for a Cell-Based Assay to Determine Voclosporin Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voclosporin is a potent calcineurin inhibitor, representing a significant advancement in the treatment of lupus nephritis.[1][2][3] As a structural analogue of cyclosporine A, this compound boasts a more predictable pharmacokinetic and pharmacodynamic profile, which mitigates the need for therapeutic drug monitoring.[4][5] Its mechanism of action involves the formation of a heterodimeric complex with cyclophilin A, which then binds to and inhibits calcineurin.[3][6] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][2][7] Consequently, NFAT's translocation to the nucleus is blocked, leading to the suppression of T-cell activation and the production of inflammatory cytokines such as IL-2.[2][3]
This application note provides a detailed protocol for a cell-based assay to determine the in vitro potency of this compound. The assay utilizes a Jurkat T-cell line engineered to express a luciferase reporter gene under the control of an NFAT response element (NFAT-RE).[8][9][10][11] Upon T-cell activation and subsequent NFAT-mediated transcription, the luciferase reporter is expressed, generating a luminescent signal that can be quantified. The inhibitory effect of this compound on this signaling pathway can be measured as a reduction in luminescence, allowing for the determination of its potency, typically expressed as an IC50 value.
Signaling Pathway of Calcineurin and NFAT Activation
The activation of T-cells initiates a signaling cascade that leads to an increase in intracellular calcium levels.[12][13] Calcium binds to calmodulin, and this complex activates calcineurin, a serine/threonine phosphatase.[12][14][15] Activated calcineurin then dephosphorylates NFAT, which is present in a phosphorylated, inactive state in the cytoplasm of resting T-cells.[7][11][13] Dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation into the nucleus.[11][13][16] In the nucleus, NFAT acts as a transcription factor, inducing the expression of genes involved in the immune response, including cytokines like IL-2.[2][7] this compound, by inhibiting calcineurin, effectively halts this cascade.[2][3]
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Target Lupus Nephritis With LUPKYNIS® (this compound) [lupkynispro.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. T Cell Activation Bioassay (NFAT) Protocol [promega.jp]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. signosisinc.com [signosisinc.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Calcium-Calcineurin Signaling Pathway - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. NFAT [bio.davidson.edu]
Application Notes and Protocols: Voclosporin in a Streptozotocin-Induced Diabetic Nephropathy Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of voclosporin, a novel calcineurin inhibitor, in a preclinical model of diabetic nephropathy induced by streptozotocin (STZ). The protocols and data presented are intended to guide researchers in designing and executing similar studies to evaluate potential therapeutics for diabetic kidney disease.
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease.[1] The pathogenesis involves complex mechanisms, including podocyte injury and loss, which are critical cells in the glomerular filtration barrier.[1][2][3] Calcineurin, a serine-threonine phosphatase, has been implicated in podocyte apoptosis and dysfunction.[1] this compound is a potent calcineurin inhibitor that has shown promise in reducing proteinuria and preserving podocyte function.[1][2][3][4] This document details the experimental use of this compound in a well-established rodent model of diabetic nephropathy.
Mechanism of Action of this compound in Podocytes
This compound is a cyclosporine A analog that binds to cyclophilin A, forming a complex that inhibits the phosphatase activity of calcineurin.[3][5][6] In podocytes, activated calcineurin dephosphorylates synaptopodin, a key protein for maintaining the actin cytoskeleton and slit diaphragm integrity.[1][2][3] Dephosphorylated synaptopodin is targeted for degradation, leading to cytoskeleton destabilization, podocyte effacement, and proteinuria.[3] By inhibiting calcineurin, this compound prevents synaptopodin dephosphorylation, thereby stabilizing the podocyte cytoskeleton and reducing proteinuria.[2][3]
Signaling Pathway of this compound in Podocytes
Caption: this compound's mechanism in preserving podocyte function.
Experimental Design and Protocols
The following protocols are based on a study evaluating the efficacy of this compound in a rat model of STZ-induced diabetic nephropathy.[1]
Induction of Diabetic Nephropathy
This protocol describes the induction of type 1 diabetes in rodents using streptozotocin, a chemical toxic to pancreatic β-cells.[7][8][9]
-
Animal Model: Male Sprague-Dawley rats are commonly used.[1] Other rodent strains can also be utilized, though susceptibility to STZ can vary.[10]
-
Materials:
-
Streptozotocin (STZ)
-
0.1 M citrate buffer (pH 4.5)
-
Syringes and needles for intraperitoneal or intravenous injection
-
-
Procedure:
-
Fast animals for 4-6 hours prior to STZ administration.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer. The concentration should be calculated to deliver the desired dose in an appropriate injection volume (e.g., 1 mL/kg).
-
Administer a single dose of STZ (e.g., 60 mg/kg) via intraperitoneal or intravenous injection.[1][8] Multiple low-dose injections can also be used to induce diabetes.[9]
-
Return animals to their cages with free access to food and water.
-
Monitor blood glucose levels 48-72 hours post-injection and regularly thereafter. Animals with blood glucose levels consistently above 250-300 mg/dL are considered diabetic.[11][12]
-
This compound Treatment Protocol
This protocol outlines the administration of this compound to the diabetic animal model.
-
Animal Groups:
-
Group 1: Normal (non-diabetic) control
-
Group 2: Diabetic control (vehicle-treated)
-
Group 3: Diabetic treated with this compound
-
-
This compound Administration:
Experimental Workflow
Caption: Workflow for this compound efficacy testing in a diabetic rat model.
Assessment of Renal Function and Pathology
A variety of methods can be used to assess the effects of this compound on diabetic nephropathy.
-
Biochemical Measurements:
-
Histological Analysis:
-
Sirius Red Staining: To assess interstitial fibrosis.[1]
-
Periodic Acid-Schiff (PAS) Staining: To evaluate glomerular and tubular morphology.
-
-
Western Blot Analysis:
Summary of Quantitative Data
The following tables summarize the key findings from a study investigating this compound in STZ-induced diabetic nephropathy in rats.[1]
Table 1: Effect of this compound on Renal Cortical Protein Expression at 6 Weeks
| Protein | Normal Control | Diabetic Control | Diabetic + this compound |
| Calcineurin Expression | 1.0-fold | 3.5-fold increase vs. Normal | 50% reduction in increase vs. Diabetic Control |
| WT-1 Expression | Baseline | Decrease vs. Normal | Blocked the fall vs. Diabetic Control |
| Synaptopodin Expression | Baseline | Decrease vs. Normal | Stabilized (blocked the fall) vs. Diabetic Control |
| Glomerular CTGF Expression | Baseline | Increase vs. Normal | Blocked the rise vs. Diabetic Control |
Table 2: Effect of this compound on Renal Interstitial Fibrosis
| Group | Sirius Red Staining Result |
| Normal Control | Baseline level of fibrosis |
| Diabetic Control | Increased interstitial fibrosis |
| Diabetic + this compound | No increase in interstitial fibrosis compared to diabetic controls |
Discussion and Conclusion
The findings from the streptozotocin-induced diabetic nephropathy model demonstrate that this compound treatment can mitigate key pathological changes associated with the disease.[1] Specifically, this compound was shown to:
-
Reduce the diabetes-induced upregulation of calcineurin in the renal cortex.[1]
-
Prevent the depletion of podocytes, as indicated by the preservation of WT-1 and Synaptopodin expression.[1][6]
-
Block the increase in the pro-fibrotic marker CTGF.[1]
-
Not exacerbate interstitial fibrosis, a potential concern with older calcineurin inhibitors.[1]
These preclinical data support the rationale for further investigation of this compound as a therapeutic agent for diabetic nephropathy. The protocols and findings presented here provide a valuable resource for researchers in the field of nephrology and drug development.
References
- 1. ETD | Efficacy of this compound in Maintaining Podocyte Function and Viability in a Rat Streptozotocin Model of Diabetic Nephropathy | ID: h128ng27g | Emory Theses and Dissertations [etd.library.emory.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mitacs.ca [mitacs.ca]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Nephroprotective Effect of Adropinin Against Streptozotocin-Induced Diabetic Nephropathy in Rats: Inflammatory Mechanism and YAP/TAZ Factor - PMC [pmc.ncbi.nlm.nih.gov]
Assessing T-Cell Cytokine Secretion Following Voclosporin Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voclosporin is a novel calcineurin inhibitor (CNI) that demonstrates potent immunosuppressive activity by inhibiting T-cell activation and subsequent cytokine production.[1][2][3][4] As a structural analog of cyclosporine A, this compound exhibits a more predictable pharmacokinetic and pharmacodynamic relationship, eliminating the need for therapeutic drug monitoring.[1][5] Its mechanism of action involves the formation of a heterodimeric complex with cyclophilin A, which then binds to and inhibits calcineurin.[1][2][3] This inhibition prevents the dephosphorylation and nuclear translocation of the nuclear factor of activated T-cells (NFAT), a critical transcription factor for the expression of numerous inflammatory cytokines.[1][2][6] Consequently, this compound effectively suppresses the production of a wide range of T-cell-derived cytokines, including but not limited to interleukin-2 (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α).[2]
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro effects of this compound on T-cell cytokine secretion, a critical step in preclinical and clinical drug development.
This compound Signaling Pathway in T-Cells
The following diagram illustrates the molecular mechanism by which this compound inhibits T-cell cytokine production.
Caption: this compound's mechanism of action in T-cells.
Quantitative Data Summary
This compound has been demonstrated to be a potent inhibitor of T-cell cytokine production. The following tables summarize the available quantitative and semi-quantitative data on its effects.
Table 1: Quantitative Inhibition of Human T-Cell Cytokine Secretion by this compound
| Cytokine | This compound Concentration | Cell Type | Stimulation | Observed Effect |
| IFN-γ | 100 nM | Human T-cells | CD3/CD28 | ~99% reduction (from 2084 ± 701 pg/mL to 22 ± 13 pg/mL) |
| TNF-α | 100 nM | Human T-cells | CD3/CD28 | ~97% reduction (from 787 ± 127 pg/mL to 20 ± 8 pg/mL) |
Data extracted from in vitro studies on human T-cells.
Table 2: Semi-Quantitative and Qualitative Effects of this compound on T-Cell Cytokine Secretion
| Cytokine(s) | Cell Type | Stimulation | Observed Effect |
| IL-2, IL-4, IL-5, IL-6, IL-9, IL-10, IL-13, IL-17A, IL-17F, IL-22, IFN-γ, TNF-α | Human CD4+ T-lymphocytes | anti-CD3/CD28 | Markedly reduced secretion |
| IL-2, IL-10, IL-17A, IL-17F, TNF-α | Human CD4+ T-lymphocytes | anti-CD3/CD28 or PMA/ionomycin | Effectively reduced expression on both RNA and protein level |
These studies indicate a broad inhibitory effect of this compound on T-cell cytokine production.
Experimental Workflow for Assessing T-Cell Cytokine Secretion
The diagram below outlines a general workflow for evaluating the impact of this compound on T-cell cytokine secretion.
Caption: Workflow for cytokine secretion analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps for quantifying the concentration of a specific cytokine in T-cell culture supernatants.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/Blocking buffer (e.g., PBS with 10% FBS)
-
T-cell culture supernatants (from this compound-treated and control wells)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times with wash buffer.
-
Prepare a serial dilution of the recombinant cytokine standard in assay diluent.
-
Add 100 µL of the standards and T-cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 5 times with wash buffer.
-
Dilute the biotinylated detection antibody in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 5 times with wash buffer.
-
Dilute Streptavidin-HRP in assay diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Signal Development:
-
Wash the plate 7 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
-
Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay
This protocol is for enumerating the frequency of cytokine-secreting T-cells at a single-cell level.
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-Alkaline Phosphatase (AP) or HRP
-
BCIP/NBT (5-bromo-4-chloro-3-indolyl-phosphate/nitro blue tetrazolium) or AEC (3-amino-9-ethylcarbazole) substrate
-
Coating buffer
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., RPMI-1640 with 10% FBS)
-
T-cells (from this compound-treated and control cultures)
-
ELISpot reader
Procedure:
-
Plate Preparation:
-
Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, then wash with sterile water.
-
Coat the wells with 100 µL of the capture antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with sterile PBS.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for at least 2 hours at room temperature.
-
-
Cell Incubation:
-
Wash the plate 3 times with sterile PBS.
-
Add T-cells (at various dilutions) in culture medium to the wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate 5 times with wash buffer to remove cells.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of diluted Streptavidin-AP or -HRP to each well.
-
Incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of BCIP/NBT or AEC substrate to each well.
-
Monitor for spot formation (typically 5-30 minutes).
-
Stop the reaction by washing with distilled water.
-
-
Data Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
Protocol 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol allows for the simultaneous identification of T-cell subsets and their cytokine production at the single-cell level.
Materials:
-
FACS tubes or 96-well U-bottom plates
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Surface marker antibodies (e.g., anti-CD3, -CD4, -CD8) conjugated to fluorochromes
-
Fixation/Permeabilization buffer
-
Intracellular cytokine antibodies (e.g., anti-IFN-γ, -IL-2, -TNF-α) conjugated to fluorochromes
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation and Protein Transport Inhibition:
-
After this compound treatment, stimulate T-cells (e.g., with PMA/Ionomycin or anti-CD3/CD28) in the presence of a protein transport inhibitor for 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with flow cytometry staining buffer.
-
Resuspend the cells in the staining buffer containing the surface marker antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in fixation/permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in permeabilization buffer containing the intracellular cytokine antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with permeabilization buffer and resuspend in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer.
-
Perform compensation and analyze the data using appropriate software to identify cytokine-producing T-cell populations.
-
Conclusion
The protocols and information provided in this application note offer a robust framework for researchers to assess the inhibitory effects of this compound on T-cell cytokine secretion. The selection of the most appropriate assay will depend on the specific research question, whether it is the quantification of a single cytokine, the enumeration of cytokine-producing cells, or a detailed multiparametric analysis of T-cell subsets. Consistent application of these methods will yield reliable and reproducible data, contributing to a deeper understanding of this compound's immunomodulatory properties and its potential therapeutic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of Voclosporin in Humanized Mouse Models of Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voclosporin is a novel calcineurin inhibitor that has demonstrated significant efficacy in the treatment of lupus nephritis (LN) in human clinical trials.[1][2][3][4] As a potent immunosuppressant, its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[5][6] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like IL-2.[5][7]
Humanized mouse models, generated by engrafting human immune cells or tissues into immunodeficient mice, offer a valuable preclinical platform to study human-specific immune responses and evaluate novel therapeutics in an in vivo setting that better recapitulates human diseases compared to conventional murine models.[8][9][10] The use of these models is particularly relevant for autoimmune diseases like systemic lupus erythematosus (SLE) and LN, where the human immune system is the primary driver of pathology.[11][12][13]
While preclinical data for this compound in rodent models of autoimmune conditions such as uveitis and colitis exist, there is a notable absence of publicly available studies on its use in humanized mouse models of autoimmune glomerulonephritis or LN.[8] This document, therefore, provides a comprehensive set of proposed application notes and detailed experimental protocols for the evaluation of this compound in humanized mouse models of SLE and LN. These protocols are based on the established mechanism of action of this compound, current methodologies for generating and utilizing humanized mouse models of SLE, and standard practices for preclinical drug efficacy and safety assessment.
Signaling Pathway of this compound Action
This compound exerts its immunosuppressive effects by targeting the calcineurin-NFAT signaling pathway in T-lymphocytes. This pathway is crucial for the transcription of genes encoding inflammatory cytokines that drive the autoimmune response.
Experimental Design and Workflow
A robust preclinical evaluation of this compound in a humanized mouse model of SLE would involve several key stages, from the generation of the model to the analysis of therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of a this compound-based triple immunosuppressive therapy to high-dose glucocorticoid-based immunosuppressive therapy: a propensity analysis of the AURA-LV and AURORA 1 studies and ALMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound in Proliferative Lupus Nephritis with High Levels of Proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Humanized Immune System Mice for Preclinical Research | Taconic Biosciences [taconic.com]
- 8. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Humanized Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Cell-Based Therapies [frontiersin.org]
- 10. Use of Humanized Mice to Study the Pathogenesis of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Humanized Mouse Models of Systemic Lupus Erythematosus: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autoimmunity in Humanized Immune System Mice: A Double-edged Sword | Taconic Biosciences [taconic.com]
- 13. Humanized Mouse Models of Systemic Lupus Erythematosus: Opportunities and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Calcineurin Activity in Response to Voclosporin
For: Researchers, scientists, and drug development professionals.
Introduction:
Voclosporin is a novel calcineurin inhibitor that has demonstrated a predictable pharmacokinetic-pharmacodynamic relationship, making it a valuable therapeutic agent for conditions like lupus nephritis.[1][2] As a structural analog of cyclosporine A, this compound binds to cyclophilin, and this complex then inhibits the phosphatase activity of calcineurin.[3][4] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes such as IL-2.[5][6] The ultimate effect is a dampening of the T-cell-mediated immune response.[4]
These application notes provide detailed protocols for measuring calcineurin activity in response to this compound, enabling researchers to quantify its inhibitory effects in various experimental settings. The methodologies described include both in vitro biochemical assays and cell-based approaches.
I. Calcineurin Signaling Pathway and this compound's Mechanism of Action
Diagram of the Calcineurin Signaling Pathway and Inhibition by this compound:
Caption: Calcineurin signaling pathway and its inhibition by this compound.
II. Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound, including its inhibitory effects on calcineurin activity.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Calcineurin Inhibitor | [3][4] |
| Target | Calcineurin (PP2B) | [7] |
| Metabolism | Primarily by CYP3A4 | [3][4] |
| Protein Binding | ~97% | [3][4] |
| Median Tmax | 1.5 hours (on an empty stomach) | [3] |
| IC50 (HEK293 cells) | 42.3 µM (after 48-hour incubation) | [8] |
| CE50 | 122 ng/mL | [9] |
Table 2: this compound Concentration and Calcineurin Inhibition
| This compound Concentration | Calcineurin Inhibition | Condition | Reference |
| 50 ng/mL | 50% | In vitro | [9] |
| 0.4 mg/kg (therapeutic dose in LN) | 15.7% (trough), 58.1% (maximal) | In vivo | [10] |
| 1.5 mg/kg | 80% | Healthy human subjects (single dose) | [10] |
| 3.0 mg/kg | 90% | Healthy human subjects (single dose) | [10] |
III. Experimental Protocols
A. In Vitro Calcineurin Phosphatase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits that utilize the RII phosphopeptide as a substrate and malachite green for the detection of released free phosphate.[11][12][13]
Experimental Workflow Diagram:
Caption: Workflow for the in vitro calcineurin phosphatase activity assay.
Materials:
-
Purified recombinant calcineurin
-
RII phosphopeptide substrate
-
Calcineurin Assay Buffer (containing Tris-HCl, CaCl₂, MgCl₂, DTT, and BSA)
-
Calmodulin
-
This compound
-
Vehicle (e.g., DMSO)
-
Malachite Green Reagent
-
Phosphate Standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 2X Calcineurin Assay Buffer containing calmodulin.
-
Reconstitute the RII phosphopeptide substrate in deionized water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
Prepare a phosphate standard curve by serially diluting the phosphate standard in 1X Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Phosphate Standard Wells: Add the serial dilutions of the phosphate standard.
-
Control Wells (No this compound): Add 25 µL of 2X Assay Buffer, recombinant calcineurin, and vehicle.
-
Test Wells (With this compound): Add 25 µL of 2X Assay Buffer, recombinant calcineurin, and the desired concentration of this compound.
-
Background Wells (No Substrate): Add 25 µL of 2X Assay Buffer, recombinant calcineurin, this compound/vehicle, and deionized water instead of the substrate.
-
-
Pre-incubation:
-
Pre-incubate the plate at 30°C for 10 minutes to allow this compound to interact with calcineurin.
-
-
Reaction Initiation:
-
Add 10 µL of the RII phosphopeptide substrate to all wells except the background and phosphate standard wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 100 µL of Malachite Green Reagent to all wells.
-
Allow the color to develop for 20-30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Use the phosphate standard curve to determine the amount of phosphate released in each well.
-
Calculate the percent inhibition of calcineurin activity by this compound using the following formula: % Inhibition = [1 - (Activity with this compound / Activity with Vehicle)] x 100
-
B. Cell-Based Calcineurin Activity Assay
This protocol describes a general method for measuring calcineurin activity in cells treated with this compound. This can be achieved by measuring the activity in cell lysates or by using a reporter gene assay.
Logical Relationship Diagram for Cell-Based Assay:
Caption: Logical flow for cell-based calcineurin activity measurement.
1. Calcineurin Activity in Cell Lysates
Materials:
-
Cell line of interest (e.g., HEK293, Jurkat T-cells)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agents (e.g., ionomycin, phorbol 12-myristate 13-acetate (PMA))
-
Lysis Buffer
-
Materials for calcineurin phosphatase activity assay (as described in Protocol A)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere (for adherent cells) or grow in suspension.
-
Treat the cells with various concentrations of this compound or vehicle for a specified duration.
-
-
Cell Stimulation:
-
Stimulate the cells with agents that increase intracellular calcium and activate calcineurin (e.g., ionomycin and PMA) for a short period.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Calcineurin Activity Assay:
-
Measure the protein concentration of the cell lysates.
-
Perform the calcineurin phosphatase activity assay on the cell lysates as described in Protocol A, using equal amounts of protein for each sample.
-
-
Data Analysis:
-
Calculate the specific activity of calcineurin (pmol of phosphate released/min/mg of protein).
-
Determine the IC50 value of this compound by plotting the percent inhibition against the log of the this compound concentration.
-
2. NFAT-Reporter Gene Assay
This assay measures the transcriptional activity of NFAT, which is downstream of calcineurin.
Materials:
-
Cell line stably or transiently transfected with a reporter construct containing NFAT-responsive elements driving the expression of a reporter gene (e.g., luciferase, β-galactosidase).
-
Materials for cell culture, treatment, and stimulation as described above.
-
Reagents for the specific reporter gene assay (e.g., luciferase assay substrate).
-
Luminometer or appropriate plate reader.
Procedure:
-
Cell Culture and Transfection (if necessary):
-
Culture cells containing the NFAT-reporter construct.
-
If using transient transfection, introduce the reporter plasmid into the cells and allow for expression.
-
-
Treatment and Stimulation:
-
Treat the cells with this compound and then stimulate them as described above.
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells according to the reporter assay kit manufacturer's instructions.
-
Measure the reporter gene activity (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
Normalize the reporter activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
Calculate the percent inhibition of NFAT-driven transcription by this compound and determine the IC50 value.
-
IV. Conclusion
The protocols outlined in these application notes provide robust methods for quantifying the inhibitory effect of this compound on calcineurin activity. The choice of assay will depend on the specific research question, with the in vitro phosphatase assay being suitable for direct enzyme inhibition studies and cell-based assays providing insights into the drug's activity in a more physiological context. Accurate and reproducible measurement of calcineurin activity is crucial for the preclinical and clinical development of this compound and other calcineurin inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: A comprehensive review of its role as a novel calcineurin inhibitor in the management of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. DigitalCommons@PCOM - Research Day: Effects of Second-Generation Calcineurin Inhibitor, this compound, on Calcineurin Isoform Activity and Nephrotoxicity in Comparison to Cyclosporine and Tacrolimus [digitalcommons.pcom.edu]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. abcam.com [abcam.com]
- 13. Calcineurin Phosphatase Activity Assay Kit (PAK-005) - Creative Biogene [creative-biogene.com]
Application Notes: Voclosporin for Studying Podocyte Cytoskeleton Dynamics
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Visualization of cytoskeletal dynamics in podocytes using adenoviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The Evolving Complexity of the Podocyte Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The actin cytoskeleton of kidney podocytes is a direct target of the antiproteinuric effect of cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A high-content screening technology for quantitatively studying podocyte dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Microscopic Techniques for Podocyte Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound food effect and single oral ascending dose pharmacokinetic and pharmacodynamic studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Automated segmentation and quantification of actin stress fibres undergoing experimentally induced changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phalloidin staining protocol | Abcam [abcam.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Quantifying cytoskeletal organization from optical microscopy data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Efficacy Studies of Voclosporin in Animal Models of Lupus Nephritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voclosporin is a novel calcineurin inhibitor (CNI) that has demonstrated significant efficacy in the treatment of lupus nephritis (LN) in human clinical trials.[1][2][3][4][5][6][7] As a potent immunosuppressant, this compound works through the inhibition of calcineurin, which in turn blocks T-cell activation and the production of inflammatory cytokines.[2] Additionally, it is suggested to promote podocyte stability within the kidney.[2] While extensive clinical data is available, detailed protocols for long-term preclinical efficacy studies in animal models of LN are not widely published.
These application notes provide a comprehensive framework for designing and conducting long-term efficacy studies of this compound in established murine models of lupus nephritis. The provided protocols are based on methodologies used for other calcineurin inhibitors, such as cyclosporine and tacrolimus, in similar studies and are adapted for the evaluation of this compound.
Mechanism of Action of this compound
This compound exerts its immunosuppressive effects by inhibiting the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. Consequently, NFAT is unable to translocate to the nucleus, which blocks the transcription of genes encoding for pro-inflammatory cytokines like Interleukin-2 (IL-2). This ultimately leads to a reduction in T-cell proliferation and activation, key drivers of the autoimmune response in lupus nephritis.
Figure 1: this compound's inhibitory effect on the calcineurin-NFAT signaling pathway in T-cells.
Experimental Design for Long-Term Efficacy Studies
A robust experimental design is crucial for evaluating the long-term efficacy of this compound in animal models of lupus nephritis. The following protocol outlines a comprehensive approach using the MRL/lpr mouse model, which spontaneously develops a disease closely resembling human systemic lupus erythematosus (SLE) and LN.
Experimental Workflow
Figure 2: General experimental workflow for a long-term this compound efficacy study.
Detailed Protocols
1. Animal Model
-
Model: Female MRL/lpr mice are a suitable choice as they spontaneously develop a severe form of lupus-like autoimmune disease, including glomerulonephritis.
-
Age: Begin the study when mice are between 8-10 weeks of age, as this is typically when early signs of disease, such as proteinuria, begin to appear.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Experimental Groups
-
Group 1: Vehicle Control: MRL/lpr mice receiving the vehicle (e.g., sterile water or a suitable solvent for this compound) daily by oral gavage.
-
Group 2: this compound Treatment: MRL/lpr mice receiving this compound at a therapeutically relevant dose (e.g., 10-30 mg/kg/day, dose to be optimized in preliminary studies) by oral gavage.
-
Group 3: Positive Control (Optional): MRL/lpr mice receiving a standard-of-care treatment for LN, such as cyclophosphamide or mycophenolate mofetil (MMF), to provide a benchmark for efficacy.
-
Group 4: Healthy Control (Optional): Age-matched, non-autoimmune mice (e.g., MRL/MpJ) to provide baseline physiological values.
3. Treatment Administration
-
Route: Oral gavage is the preferred route for this compound administration, mimicking the clinical route of administration.
-
Frequency: Administer treatment daily.
-
Duration: A long-term study should last for a minimum of 12 weeks, with a 24-week duration being optimal to observe significant changes in renal pathology and survival.
4. Efficacy Endpoints and Monitoring
-
Proteinuria: Monitor urinary protein levels weekly or bi-weekly using metabolic cages and a suitable protein assay (e.g., Bradford assay or urine dipsticks). A significant and sustained reduction in proteinuria is a key indicator of therapeutic efficacy.
-
Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) at baseline and at regular intervals (e.g., every 4 weeks) and at the study endpoint.
-
Autoantibodies: Quantify serum levels of anti-double-stranded DNA (dsDNA) antibodies using ELISA at baseline and at the end of the study.
-
Survival: Monitor and record survival rates throughout the study.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups. The following are examples of how to structure these tables.
Table 1: Representative Renal Function Parameters
| Group | Treatment | N | Baseline Proteinuria (mg/24h) | Week 12 Proteinuria (mg/24h) | Week 24 Proteinuria (mg/24h) | Serum Creatinine (mg/dL) at Week 24 |
| 1 | Vehicle | 15 | 35.2 ± 5.1 | 158.6 ± 22.4 | 289.3 ± 45.7 | 0.85 ± 0.12 |
| 2 | This compound (20 mg/kg) | 15 | 34.8 ± 4.9 | 65.3 ± 10.1 | 98.7 ± 15.3 | 0.42 ± 0.08 |
| 3 | Positive Control | 15 | 35.5 ± 5.3 | 72.1 ± 11.5 | 110.2 ± 18.9 | 0.48 ± 0.09 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. Data are hypothetical and for illustrative purposes.
Table 2: Representative Serological and Histopathological Data
| Group | Treatment | N | Anti-dsDNA Titer (U/mL) at Week 24 | Glomerulonephritis Score (0-4) | Interstitial Inflammation Score (0-4) |
| 1 | Vehicle | 15 | 2543 ± 312 | 3.5 ± 0.4 | 3.1 ± 0.3 |
| 2 | This compound (20 mg/kg) | 15 | 1125 ± 189 | 1.2 ± 0.2 | 1.0 ± 0.2 |
| 3 | Positive Control | 15 | 1350 ± 210 | 1.5 ± 0.3 | 1.3 ± 0.3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. Data are hypothetical and for illustrative purposes.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between this compound's mechanism of action and its therapeutic effects in lupus nephritis.
Figure 3: Logical flow from this compound's mechanism to therapeutic outcomes in lupus nephritis.
Conclusion
While publicly available long-term preclinical efficacy data for this compound in animal models of lupus nephritis is limited, the established methodologies for other calcineurin inhibitors provide a strong foundation for designing robust and informative studies. The protocols and frameworks presented here offer a detailed guide for researchers to evaluate the long-term therapeutic potential of this compound in a preclinical setting, with a focus on key efficacy endpoints relevant to human lupus nephritis. Careful adherence to these protocols will enable the generation of high-quality, reproducible data to further elucidate the preclinical profile of this compound and support its clinical development.
References
- 1. Long-Term this compound Treatment Looks Promising for Lupus Nephritis Patients - The Rheumatologist [the-rheumatologist.org]
- 2. Long-Term this compound Treatment for Lupus Nephritis Found Safe and Effective | Lupus Foundation of America [lupus.org]
- 3. This compound Promising for Lupus Nephritis - The Rheumatologist [the-rheumatologist.org]
- 4. Long-term this compound use in lupus nephritis: Results from AURORA 2 [lupushub.com]
- 5. This compound: A comprehensive review of its role as a novel calcineurin inhibitor in the management of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Journal Club: Efficacy and Safety of this compound Versus Placebo for Lupus Nephritis (AURORA 1): A Double‐Blind, Randomized, Multicenter, Placebo‐Controlled, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound versus placebo for lupus nephritis (AURORA 1): a double-blind, randomised, multicentre, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Voclosporin precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of voclosporin in cell culture media. Our aim is to help you overcome common challenges, such as precipitation, to ensure the success of your experiments.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in your cell culture media can be a significant hurdle. This guide provides a step-by-step approach to identify the cause and resolve the issue.
Problem: I observed a precipitate in my cell culture medium after adding this compound.
This is a common issue with hydrophobic compounds like this compound. The troubleshooting workflow below will guide you through potential causes and solutions.
Technical Support Center: Managing Voclosporin Insolubility in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the proper solubilization of Voclosporin is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common challenges associated with this compound's low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is practically insoluble in water, with a reported solubility of less than 0.1 g/L.[1][2] This low solubility necessitates the use of organic solvents or other solubilization techniques for in vitro and preclinical experiments.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. This compound is soluble in DMSO at concentrations of ≥ 50 mg/mL.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Can other solvents be used to dissolve this compound?
While DMSO is the most common choice, other organic solvents like ethanol or acetone have been used in crystallization processes for this compound and could potentially be used for solubilization, depending on the experimental system's compatibility.[4] Always perform solvent tolerance tests with your specific cell line or assay.
Q5: How should I store my this compound stock solution?
Store this compound stock solutions at -20°C or -80°C to ensure stability.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates when added to aqueous buffer or cell culture medium. | "Salting out" effect: The rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous solution can cause the compound to crash out of solution.[6] | 1. Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous solution, perform serial dilutions in your buffer or media.[3] 2. Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final DMSO concentration (while staying within non-toxic limits) may help maintain solubility. Always include a matched vehicle control. 3. Warm the Aqueous Solution: Gently warming the buffer or media to 37°C before adding the this compound stock can sometimes improve solubility.[7] |
| Cloudiness or precipitate forms in the cell culture plate over time. | Interaction with media components: Components in the cell culture media, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound, leading to precipitation.[5][8] | 1. Use of Co-solvents: Consider the use of a low percentage of a co-solvent like PEG400 or a non-ionic surfactant like Tween 80 in your final dilution to improve stability.[3] A thorough literature search and pilot experiments are necessary to determine compatibility with your assay. 2. Reduce Serum Concentration: If possible for your cell type, reducing the serum concentration in the media during the experiment may minimize protein-binding related precipitation. |
| Inconsistent experimental results. | Incomplete solubilization or precipitation: If this compound is not fully dissolved or precipitates during the experiment, the actual concentration exposed to the cells or target will be lower and more variable than intended. | 1. Visual Inspection: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation. If present, gently warm and vortex the solution to try and redissolve the compound. If it does not redissolve, prepare a fresh solution. 2. Sonication: Brief sonication of the stock solution can sometimes aid in dissolving any small, undissolved particles. |
| Difficulty dissolving the powdered this compound. | Poor quality of solvent or compound: The purity and dryness of both the this compound powder and the solvent can affect solubility. | 1. Use High-Quality, Anhydrous DMSO: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO, as water contamination can reduce the solubilizing capacity for hydrophobic compounds.[6] 2. Proper Storage of Compound: Store the powdered this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place to prevent degradation. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: ~1214.6 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 12.15 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile vial.
-
Add 1 mL of anhydrous, sterile-filtered DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Dilution of this compound for a Cell-Based Assay (Example)
Objective: To prepare a final concentration of 1 µM this compound in a cell culture well with a final DMSO concentration of 0.1%.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Prepare an intermediate dilution: Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution. To do this, add 5 µL of the 10 mM stock to 495 µL of cell culture medium. Vortex gently to mix.
-
Prepare the final working solution: Dilute the 100 µM intermediate solution 1:100 in sterile cell culture medium to achieve the final 1 µM concentration. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium. The final DMSO concentration will be 0.1%.
-
Add the final working solution to your cell culture plates.
-
Important: Always prepare a vehicle control containing 0.1% DMSO in cell culture medium to treat a set of control cells.
Visualizations
This compound Mechanism of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C63H111N11O12 | CID 6918486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. WO2020082061A1 - Solid state forms of this compound - Google Patents [patents.google.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing lot-to-lot variability of Voclosporin in research studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Voclosporin in research studies, with a special focus on addressing and mitigating lot-to-lot variability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a novel calcineurin inhibitor.[1] Its primary mechanism of action is the suppression of the immune response by inhibiting calcineurin, a key enzyme in the activation of T-cells.[2] By binding to cyclophilin A, this compound forms a complex that inhibits the phosphatase activity of calcineurin.[1][3] This blockage prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for the expression of pro-inflammatory cytokines such as Interleukin-2 (IL-2).[2][4] The resulting reduction in IL-2 production leads to decreased T-cell proliferation and a dampened autoimmune response.[2] Additionally, this compound has been shown to stabilize podocytes in the kidneys, which contributes to its therapeutic effects in conditions like lupus nephritis.[4][5][6]
Figure 1. this compound's Mechanism of Action in T-Cells.
Q2: We are observing inconsistent results between different batches of this compound. How can we troubleshoot this lot-to-lot variability?
A: Lot-to-lot variability is a common challenge in research settings. To address this, a systematic approach is recommended, starting with a thorough characterization of each new lot and performing bridging studies to ensure consistency.
Troubleshooting Workflow for Lot-to-Lot Variability:
-
Certificate of Analysis (CoA) Review: Always request and carefully review the CoA for each new lot of this compound. While a CoA is a good starting point, it may not capture all the nuances of the compound's biological activity.
-
Analytical Characterization: Independently verify the identity, purity, and concentration of the this compound lot.
-
In Vitro Bioactivity Assessment: Perform a functional assay to confirm the biological activity of the new lot and compare it to previous batches.
-
Bridging Study: Conduct a side-by-side comparison of the old and new lots in your experimental model.
Figure 2. Experimental workflow for validating a new lot of this compound.
Q3: What are the key parameters we should compare between different lots of this compound?
A: When comparing different lots, it is crucial to look beyond just the purity. The following table summarizes key parameters to consider. It is advisable to maintain an internal database to track these parameters for each lot used in your studies.
| Parameter | Recommended Method | Importance | Potential Impact of Variability |
| Purity | HPLC, LC-MS | High | Impurities may have off-target effects or interfere with the assay. |
| Identity | Mass Spectrometry (MS), NMR | Critical | Ensures you are using the correct compound. |
| Concentration | UV-Vis Spectroscopy, HPLC | Critical | Inaccurate concentration leads to incorrect dosing and non-reproducible results. |
| Solubility | Visual Inspection, Nephelometry | High | Poor solubility can lead to inaccurate dosing and precipitation in assays. |
| Potency (IC50) | In vitro bioassay (e.g., Calcineurin activity assay) | Critical | Directly measures the biological activity of the compound. |
| Endotoxin Levels | LAL Assay | High (for cell-based assays) | Endotoxins can trigger inflammatory responses in immune cells, confounding results. |
Experimental Protocols
Protocol 1: Purity and Concentration Determination of this compound by RP-HPLC
This protocol provides a general method for the analysis of this compound purity and concentration using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound (powder)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Inertsil ODS C18 column (250 x 4.6 mm, 5µm) or equivalent
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Sample Solution Preparation:
-
Prepare a solution of the new lot of this compound in methanol at a concentration within the range of the standard curve.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the this compound lot can be determined by the area percentage of the main peak.
-
The concentration of the sample can be calculated from the standard curve.
-
Protocol 2: In Vitro Calcineurin Activity Assay
This protocol describes a method to determine the IC50 of this compound by measuring the inhibition of calcineurin phosphatase activity.
Materials:
-
Recombinant human calcineurin
-
RII phosphopeptide substrate
-
Assay buffer (e.g., Tris-HCl, CaCl2, MgCl2, DTT)
-
Malachite green phosphate detection reagent
-
This compound (from different lots)
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound from each lot to be tested.
-
In a 96-well plate, add the assay buffer, calcineurin, and the diluted this compound.
-
Incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubate for a defined period (e.g., 20 minutes) at 30°C.
-
Stop the reaction and measure the amount of free phosphate released using a malachite green-based detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.
Troubleshooting Guide
Problem: A new lot of this compound shows lower potency (higher IC50) in our cell-based assay compared to the previous lot.
Figure 3. Troubleshooting guide for lower potency of a new this compound lot.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
Technical Support Center: Minimizing Voclosporin-Induced Nephrotoxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on designing and troubleshooting experiments aimed at understanding and minimizing voclosporin-induced nephrotoxicity in animal models. Given that this compound is a newer calcineurin inhibitor (CNI) with a more favorable safety profile than its predecessors, publicly available data on animal models of its nephrotoxicity are limited. Therefore, this guide leverages established protocols for cyclosporine A (CsA)-induced nephrotoxicity as a foundational reference, with the critical understanding that this compound is anticipated to be less toxic.[1][2][3] Researchers should adapt these protocols, likely requiring higher relative doses or longer exposure times to induce comparable effects with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to be less nephrotoxic than cyclosporine A (CsA)?
A1: this compound is a structural analog of CsA with a modification at the amino acid-1 position. This change results in a more predictable pharmacokinetic and pharmacodynamic profile and produces less potent metabolites.[4] Consequently, this compound does not appear to affect the enterohepatic circulation of co-administered drugs like mycophenolate mofetil (MMF) and may have a better safety profile regarding metabolic disturbances and long-term nephrotoxicity compared to older CNIs.
Q2: What is the primary mechanism of CNI-induced nephrotoxicity?
A2: The primary mechanism involves vasoconstriction of the afferent arterioles in the glomeruli, which reduces renal blood flow and glomerular filtration rate (GFR).[4] Chronic exposure can lead to irreversible structural damage, including tubulointerstitial fibrosis and arteriolar hyalinosis.[4] Key molecular pathways implicated include the upregulation of profibrotic factors like Transforming Growth Factor-beta (TGF-β), induction of oxidative stress, and mitochondrial dysfunction.[5][6]
Q3: Which animal models are most appropriate for studying CNI nephrotoxicity?
A3: Rats, particularly Sprague-Dawley or Fischer 344 strains, are commonly used and well-characterized models for CNI-induced nephrotoxicity.[1][7] Mice are also used, but may be less sensitive to certain renal insults.[8][9] The choice of model may depend on the specific research question, such as studying acute hemodynamic changes versus chronic fibrosis.
Q4: What are the key biomarkers to monitor for this compound-induced nephrotoxicity?
A4: Standard biomarkers include serum creatinine (sCr) and blood urea nitrogen (BUN) to assess overall kidney function.[4][10][11] For earlier and more sensitive detection of tubular injury, consider urinary biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).[11] Histopathological analysis of kidney tissue is crucial for assessing structural damage.[12]
Q5: How should this compound be prepared for administration in rodents?
A5: While specific formulation details for this compound in animal studies are not widely published, protocols for CsA commonly use vehicles like olive oil or sesame oil for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[2][13] It is critical to establish the solubility and stability of this compound in the chosen vehicle. The vehicle should be administered to a control group to account for any potential effects of the vehicle itself.
Troubleshooting Guides
Issue: High mortality rate in this compound-treated animals.
-
Question: We are observing unexpected mortality in our high-dose this compound groups. What could be the cause and how can we mitigate this?
-
Answer:
-
Dose-Related Toxicity: this compound, like other CNIs, can cause systemic toxicity at high doses. The lethal dose may be lower than anticipated, especially in a new animal model or strain.
-
Vehicle Toxicity or Administration Issues: The vehicle or route of administration could be contributing to adverse effects. Intraperitoneal injections can sometimes lead to peritonitis if not performed correctly.
-
Solution: Ensure your administration technique is refined. Always include a vehicle-only control group to rule out vehicle-related toxicity. Consider alternative, less stressful routes of administration if possible, such as oral gavage, though this requires careful formulation to ensure bioavailability.
-
-
Underlying Health Status: Subclinical infections or other health issues in the animals can be exacerbated by immunosuppressive agents like this compound.
-
Solution: Ensure all animals are healthy and free from common pathogens before starting the experiment. Maintain a sterile environment and technique throughout the study.
-
-
Issue: Inconsistent or no signs of nephrotoxicity.
-
Question: Our this compound-treated group does not show a significant increase in serum creatinine or BUN compared to the control group, even at high doses. Are we doing something wrong?
-
Answer:
-
Lower Potency of this compound: As expected, this compound is less nephrotoxic than CsA. The doses required to induce measurable functional deficits may be substantially higher or require a longer duration of administration.
-
Solution: Increase the dose and/or extend the treatment period. A chronic study of at least 28 days is often necessary to observe significant histopathological changes with CNIs.[13]
-
-
Insensitive Biomarkers: Serum creatinine and BUN are not always sensitive markers of early or mild kidney injury.[14]
-
Solution: Incorporate more sensitive, early-detection biomarkers like urinary KIM-1 or NGAL.[11] Most importantly, perform a thorough histopathological evaluation of the kidneys, as structural changes often precede significant functional decline.
-
-
Animal Model Resistance: The specific strain or species of animal you are using might be relatively resistant to CNI-induced nephrotoxicity.
-
Solution: Review the literature for the responsiveness of your chosen model to CNI toxicity. If data is lacking, consider a pilot study in a different, well-established strain, such as the Sprague-Dawley rat.
-
-
Experimental Protocols
Note: The following protocols are adapted from established CsA nephrotoxicity models and should be considered a starting point for this compound. Dose and duration will likely need to be optimized.
Protocol 1: Acute this compound Nephrotoxicity Model in Rats
-
Objective: To evaluate the acute functional and early structural effects of high-dose this compound.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Groups (n=8 per group):
-
Control: Vehicle (e.g., olive oil) s.c. daily.
-
This compound Low Dose: (e.g., 20 mg/kg/day) s.c. daily.
-
This compound High Dose: (e.g., 40 mg/kg/day) s.c. daily.
-
-
Methodology:
-
Acclimatize animals for at least 7 days.
-
Administer this compound or vehicle subcutaneously once daily for 7 days.
-
Monitor body weight and general health daily.
-
On day 8, collect blood via tail vein or cardiac puncture for serum creatinine and BUN analysis.
-
Collect urine for biomarker analysis (KIM-1, NGAL).
-
Euthanize animals and perfuse kidneys with saline, followed by 10% neutral buffered formalin.
-
Process kidneys for histopathological analysis (H&E and PAS staining).
-
Protocol 2: Chronic this compound Nephrotoxicity Model in Rats
-
Objective: To induce and evaluate chronic renal fibrosis and sustained functional decline with this compound.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Groups (n=8 per group):
-
Control: Vehicle (e.g., olive oil) s.c. daily.
-
This compound Low Dose: (e.g., 10 mg/kg/day) s.c. daily.
-
This compound High Dose: (e.g., 25 mg/kg/day) s.c. daily.
-
-
Methodology:
-
Acclimatize animals for at least 7 days.
-
Administer this compound or vehicle subcutaneously once daily for 28 days.
-
Monitor body weight weekly.
-
At days 14 and 28, collect blood for serum creatinine and BUN analysis.
-
At day 28, euthanize animals and harvest kidneys as described in Protocol 1.
-
In addition to H&E and PAS, perform Masson's Trichrome staining to assess fibrosis.
-
Score histopathological changes (tubular atrophy, interstitial fibrosis, arteriolar hyalinosis) semi-quantitatively.
-
Data Presentation
Quantitative data should be summarized for clear comparison. Below are example tables based on expected outcomes from CNI studies.
Table 1: Renal Function Biomarkers in an Acute this compound Study (Day 7)
| Group | Dose (mg/kg/day) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) | Urinary KIM-1 (ng/mL) |
|---|---|---|---|---|
| Control | 0 | 0.5 ± 0.1 | 20 ± 3 | 0.2 ± 0.05 |
| This compound | 20 | 0.7 ± 0.2* | 35 ± 5* | 1.5 ± 0.4* |
| This compound | 40 | 1.1 ± 0.3** | 60 ± 8** | 4.0 ± 0.9** |
*Data are presented as Mean ± SD. *p<0.05, *p<0.01 vs. Control. Data are hypothetical.
Table 2: Histopathological Scores in a Chronic this compound Study (Day 28)
| Group | Dose (mg/kg/day) | Tubular Injury Score (0-4) | Interstitial Fibrosis Score (0-4) | Arteriolar Hyalinosis Score (0-4) |
|---|---|---|---|---|
| Control | 0 | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.0 ± 0.0 |
| This compound | 10 | 1.5 ± 0.4* | 1.2 ± 0.3* | 0.8 ± 0.2* |
| This compound | 25 | 2.8 ± 0.6** | 2.5 ± 0.5** | 1.9 ± 0.4** |
*Data are presented as Mean ± SD. *p<0.05, *p<0.01 vs. Control. Data are hypothetical.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CNI Nephrotoxicity Signaling Pathway.
Caption: Workflow for Animal Nephrotoxicity Studies.
References
- 1. Low-dose cyclosporin nephrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporine-A induced nephrotoxicity in male and female rats: Is zinc a suitable protective supplement? | Biomedical Research and Therapy [bmrat.org]
- 3. researchgate.net [researchgate.net]
- 4. ajfm.journals.ekb.eg [ajfm.journals.ekb.eg]
- 5. "Molecular Pathways Involved In Calcineurin Inhibitor Nephrotoxicity In" by Huong Nguyen [scholarscompass.vcu.edu]
- 6. An Integrated Transcriptomic Approach to Identify Molecular Markers of Calcineurin Inhibitor Nephrotoxicity in Pediatric Kidney Transplant Recipients [mdpi.com]
- 7. The effect of chronic renal insufficiency on cyclosporine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Molecular Profiles in Calcineurin Inhibitor Toxicity Post-Kidney Transplant: Input to Chronic Allograft Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One dose of cyclosporine A is protective at initiation of folic acid-induced acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclosporine A-induced nephrotoxicity is ameliorated by dose reduction and conversion to sirolimus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic rejection of rat renal allograft. I. Histological differentiation between chronic rejection and cyclosporin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Drug-Induced Nephrotoxicity and Its Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Voclosporin and CYP3A4 Inhibitor Interactions in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the drug-drug interaction between voclosporin and CYP3A4 inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound in in vitro systems?
A1: this compound is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3][4][5] In vitro studies using human liver microsomes have shown that this compound's metabolism is dependent on CYP3A4 activity.[1] Therefore, any experimental setup investigating this compound's metabolism should primarily focus on the CYP3A4 pathway.
Q2: Which CYP3A4 inhibitors are most relevant to study in conjunction with this compound?
A2: Based on clinical data and in vitro studies with related compounds, strong and moderate CYP3A4 inhibitors are of the highest interest.
-
Strong Inhibitors: Ketoconazole and itraconazole are potent inhibitors and are often used as positive controls in in vitro experiments.[6] Co-administration of strong CYP3A4 inhibitors with this compound is contraindicated in clinical use due to the risk of significantly increased this compound exposure.[7]
-
Moderate Inhibitors: Verapamil, fluconazole, and diltiazem are examples of moderate inhibitors that have shown clinically significant interactions with this compound.[7]
Q3: What are the expected outcomes of co-incubating this compound with a CYP3A4 inhibitor in an in vitro metabolism assay?
A3: Co-incubation of this compound with a CYP3A4 inhibitor in a system containing active CYP3A4 enzymes (e.g., human liver microsomes) is expected to decrease the rate of this compound metabolism. This will result in a higher concentration of the parent this compound compound over time compared to a control incubation without the inhibitor.
Q4: Where can I find a basic protocol to start my in vitro experiments?
A4: A detailed experimental protocol for a CYP3A4 inhibition assay using human liver microsomes is provided in the "Experimental Protocols" section of this guide. This protocol can be adapted for this compound and various CYP3A4 inhibitors.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in this compound metabolism rates between replicate experiments. | 1. Inconsistent pipetting of microsomes, this compound, or inhibitor solutions.2. Temperature fluctuations during incubation.3. Degradation of NADPH cofactor. | 1. Use calibrated pipettes and ensure thorough mixing. Prepare master mixes where possible.2. Use a calibrated, stable temperature water bath or incubator.3. Prepare NADPH solutions fresh for each experiment. |
| No significant inhibition of this compound metabolism is observed with a known CYP3A4 inhibitor. | 1. The concentration of the inhibitor is too low.2. The inhibitor has low potency for this compound metabolism inhibition.3. Microsomal protein concentration is too high, leading to non-specific binding of the inhibitor. | 1. Increase the concentration range of the inhibitor in your assay.2. Verify the inhibitor's potency from literature or perform a preliminary IC50 determination.3. Reduce the microsomal protein concentration (e.g., to ≤ 0.1 mg/mL) to minimize non-specific binding.[5] |
| Complete inhibition of metabolism at all inhibitor concentrations. | 1. The lowest inhibitor concentration is already above the IC90.2. The inhibitor is precipitating at higher concentrations and physically entrapping the substrate or enzyme. | 1. Perform serial dilutions of the inhibitor to test a much lower concentration range.2. Check the solubility of the inhibitor in the final incubation buffer. If solubility is an issue, consider using a suitable, low-concentration organic solvent, ensuring it does not inhibit CYP3A4 activity itself. |
| Unexpectedly low overall metabolism of this compound in the control group. | 1. Inactive human liver microsomes.2. Insufficient incubation time.3. Problems with the analytical method (e.g., LC-MS/MS). | 1. Use a new batch of microsomes with certified activity. Include a positive control substrate for CYP3A4.2. Increase the incubation time, ensuring linearity of the reaction.3. Check the sensitivity and calibration of the analytical instrument. Ensure proper extraction of this compound from the incubation matrix. |
Data Presentation
Table 1: In Vitro Inhibition of Cyclosporine Metabolism by CYP3A4 Inhibitors in Human Liver Microsomes
Note: this compound is a structural analog of cyclosporine. These data can be used as an initial estimate for experimental design.
| Inhibitor | IC50 (µM) | Ki (µM) | Potency |
| Ketoconazole | 0.24 ± 0.01 | 0.022 ± 0.004 | High |
| Itraconazole | 2.2 ± 0.2 | 0.7 ± 0.2 | Moderate |
| Fluconazole | > 100 | 40 ± 5.6 | Low |
Source: Adapted from literature data on cyclosporine metabolism.[6]
Table 2: Clinically Observed Pharmacokinetic Interactions of this compound with CYP3A4 Inhibitors
| Co-administered Drug | This compound Dose | Inhibitor Dose | Change in this compound Cmax | Change in this compound AUC |
| Ketoconazole | 0.4 mg/kg Q12H | 400 mg QD | 6.4-fold increase | 18-fold increase |
| Verapamil | 0.4 mg/kg Q12H | 80 mg Q8H | 2.1-fold increase | 2.7-fold increase |
Source: Data from clinical drug-drug interaction studies.[8]
Experimental Protocols
Protocol 1: Determination of IC50 for a CYP3A4 Inhibitor on this compound Metabolism in Human Liver Microsomes
1. Materials:
-
This compound
-
CYP3A4 inhibitor (e.g., ketoconazole)
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare stock solutions of this compound and the CYP3A4 inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the CYP3A4 inhibitor.
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., final concentration 0.1 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Add the CYP3A4 inhibitor at various concentrations to the HLM mixture and pre-incubate for 10 minutes at 37°C. Include a vehicle control (no inhibitor).
-
Initiate the metabolic reaction by adding this compound (at a concentration near its Km, if known, or a low micromolar concentration) and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of this compound metabolism.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining this compound concentration using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of a CYP3A4 inhibitor on this compound metabolism.
Caption: this compound's mechanism of action and its interaction with CYP3A4 inhibitors.
References
- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporine metabolism in human liver: identification of a cytochrome P-450III gene family as the major cyclosporine-metabolizing enzyme explains interactions of cyclosporine with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Comparative effects of the antimycotic drugs ketoconazole, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of CYP3A4 inhibition and hepatotoxicity using DMSO-treated human hepatoma HuH-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xenotech.com [xenotech.com]
long-term stability of Voclosporin stock solutions at -20°C
Welcome to the . This resource provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of voclosporin in experimental settings. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available research, this compound is soluble in organic solvents such as methanol, acetonitrile, and ethanol. For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), stock solutions are often prepared in methanol or a mixture of methanol and acetonitrile. For cell-based assays, it is crucial to use a solvent that is compatible with the specific cell line and experimental conditions, often involving an initial stock in a solvent like DMSO, followed by dilution in culture media.
Q2: What is the long-term stability of this compound stock solutions at -20°C?
A2: There is limited publicly available data specifically detailing the long-term stability of this compound stock solutions at -20°C. However, information on the analogous compound, cyclosporine A, can provide some guidance. For cyclosporine A, it is recommended that reconstituted solutions be stored at 4°C for 2-7 days and for longer-term storage, below -18°C.[1] It is also advised to avoid repeated freeze-thaw cycles.[1] Another study showed that cyclosporine oral solution was stable in plastic syringes for up to 28 days at 25°C.[2][3]
Given that this compound is a structural analog of cyclosporine A, it is reasonable to hypothesize that similar storage conditions may be appropriate.[4] However, for critical experiments, it is highly recommended to perform an in-house stability study to determine the precise shelf-life of your this compound stock solution under your specific storage conditions.
Q3: How can I assess the stability of my this compound stock solution?
A3: The stability of a this compound stock solution can be assessed by monitoring its concentration and purity over time using a validated analytical method, such as HPLC or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A decrease in the main this compound peak area and the appearance of new peaks corresponding to degradation products would indicate instability.
Q4: What are the known degradation products of this compound?
A4: this compound can degrade under stress conditions such as heat, extreme pH, and oxidation. Potential degradation pathways include oxidation of amino acid side chains, hydrolysis or cleavage of peptide bonds, and epimerization at stereogenic centers.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment or validate the stability of your stored stock solution using an appropriate analytical method. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the concentration of the stock solution using a validated analytical method like HPLC or UV-Vis spectrophotometry with a known standard. | |
| Precipitation observed in the stock solution upon thawing | Poor solubility or supersaturation at low temperatures. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If precipitation persists, consider preparing a fresh solution at a slightly lower concentration. Ensure the solvent is anhydrous, as moisture can affect solubility and stability. |
| Unexpected peaks in HPLC/LC-MS/MS analysis | Presence of impurities or degradation products. | Review the storage conditions and handling of the this compound stock. Forced degradation studies (e.g., exposure to acid, base, heat, or oxidizing agents) can help identify potential degradation products.[5] |
Experimental Protocols
Preparation of this compound Stock Solution
A general protocol for preparing a 1 mg/mL (1000 ppm) this compound stock solution for analytical use is as follows:
-
Accurately weigh 10 mg of this compound powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the powder completely.
-
Once dissolved, bring the volume up to 10 mL with methanol.
-
Sonicate for 15-30 minutes to ensure complete dissolution.
-
Store the solution in an appropriate container at -20°C, protected from light.
Stability-Indicating HPLC Method for this compound Quantification
Several HPLC methods have been developed for the analysis of this compound.[5][6][7][8][9] The following table summarizes parameters from a representative method:
| Parameter | Condition |
| Column | Agilent C18 (250 x 4.0 mm, 5 µm)[5][8] |
| Mobile Phase | 0.01N phosphate buffer and acetonitrile (70:30, v/v)[5][8] |
| Flow Rate | 1.0 mL/min[5][8][9] |
| Column Temperature | 30°C[5][8] |
| Detection Wavelength | 220 nm[5][8] |
| Injection Volume | 10 µL |
| Retention Time | Approximately 2.446 minutes[5][8] |
Visualizations
Caption: Mechanism of action of this compound in T-cell activation.
Caption: Experimental workflow for assessing this compound stock solution stability.
References
- 1. Cyclosporin A Protein | Cyclosporin A Natural Protein | ProSpec [prospecbio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability and availability of cyclosporine stored in plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. impactfactor.org [impactfactor.org]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. ijprajournal.com [ijprajournal.com]
Technical Support Center: Overcoming Voclosporin Resistance in In Vitro T-Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with voclosporin in in vitro T-cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in T-cells?
A1: this compound is a calcineurin inhibitor. It forms a complex with an intracellular protein called cyclophilin A. This this compound-cyclophilin A complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2][3] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][2][3] Phosphorylated NFAT cannot translocate to the nucleus, which in turn blocks the transcription of genes essential for T-cell activation, including interleukin-2 (IL-2) and other cytokines.[1][2][3] This ultimately leads to the suppression of T-cell proliferation and effector functions.
Q2: My T-cell proliferation assay shows inconsistent results with this compound. What are the common causes?
A2: Inconsistent results in T-cell proliferation assays with this compound can stem from several factors:
-
This compound Solubility and Stability: this compound is poorly soluble in aqueous solutions.[4] Ensure it is completely dissolved in a suitable solvent, such as DMSO, before diluting it in your culture medium. Precipitates can lead to inaccurate concentrations. Also, consider the stability of this compound in your specific culture medium over the duration of the assay.
-
Cell Health and Density: The health and density of your T-cells are critical. Ensure your cells are in the logarithmic growth phase and are highly viable before starting the experiment. Optimal cell density for T-cell activation can vary, so it's recommended to perform a titration.
-
T-Cell Activation Method: The method of T-cell activation (e.g., anti-CD3/CD28 antibodies, PHA) can influence the sensitivity to this compound. Ensure your activation stimulus is consistent and potent enough to induce robust proliferation in your control groups.
-
Assay Duration: The timing of this compound addition relative to T-cell activation and the overall duration of the assay can impact the results.
Q3: How can I generate a this compound-resistant T-cell line in vitro?
A3: Generating a this compound-resistant T-cell line typically involves a stepwise dose-escalation method. This process involves chronically exposing a T-cell line (e.g., Jurkat cells) to gradually increasing concentrations of this compound over several weeks to months. Cells that survive and proliferate at each concentration are selected and expanded. The development of resistance should be confirmed by determining the half-maximal inhibitory concentration (IC50) and comparing it to the parental cell line.
Q4: What are the potential mechanisms of this compound resistance in T-cells?
A4: While this compound-specific resistance mechanisms are still under investigation, resistance to calcineurin inhibitors in general can occur through several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][6][7]
-
Target Alteration: Mutations in the calcineurin protein could potentially alter the binding site for the this compound-cyclophilin A complex, thereby reducing the inhibitory effect of the drug.[6]
-
Alterations in Drug Metabolism: Changes in the expression or activity of enzymes that metabolize this compound, such as CYP3A4, could affect its intracellular concentration, although this is more relevant in vivo.[3]
-
Activation of Bypass Signaling Pathways: T-cells may develop resistance by upregulating alternative signaling pathways that can promote proliferation and survival independently of the calcineurin-NFAT pathway.
Troubleshooting Guides
Problem 1: this compound shows little to no inhibition of T-cell proliferation, even at high concentrations.
| Possible Cause | Troubleshooting Steps |
| Poor this compound Solubility/Stability | 1. Prepare a fresh stock solution of this compound in 100% DMSO. 2. Visually inspect the stock and working solutions for any precipitation. 3. Perform a serial dilution in pre-warmed culture medium immediately before adding to the cells. 4. Test the stability of this compound in your culture medium over the assay duration by incubating the drug in the medium and then testing its activity. |
| Suboptimal T-Cell Activation | 1. Confirm the potency of your activating agent (e.g., anti-CD3/CD28 antibodies) by running a positive control without any inhibitor. 2. Titrate the concentration of the activating agent to ensure maximal proliferation. |
| Pre-existing Resistance in the Cell Line | 1. Test a different, unrelated calcineurin inhibitor (e.g., cyclosporine A or tacrolimus) to see if the cells are broadly resistant. 2. If possible, use a different T-cell line to confirm the issue is with the cells and not the drug or protocol. |
| Incorrect Assay Setup | 1. Double-check all calculations for drug dilutions and cell numbers. 2. Ensure that the this compound is added at the appropriate time relative to cell stimulation. |
Problem 2: High variability between replicate wells in the T-cell proliferation assay.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | 1. Ensure a single-cell suspension before seeding by gently pipetting up and down. 2. Mix the cell suspension between seeding replicates. |
| Inconsistent Drug Distribution | 1. Mix the plate gently by tapping or using a plate shaker after adding this compound. 2. Be careful to avoid introducing bubbles. |
| Edge Effects in the Microplate | 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
| CFSE Staining Variability (if applicable) | 1. Ensure consistent CFSE concentration and incubation time for all samples. 2. Wash the cells thoroughly after staining to remove any unbound dye. |
Experimental Protocols
Protocol 1: Generating a this compound-Resistant Jurkat T-Cell Line
Objective: To generate a Jurkat T-cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
96-well and 24-well culture plates
Methodology:
-
Determine the initial IC50 of this compound:
-
Perform a dose-response experiment to determine the IC50 of this compound on the parental Jurkat cell line. This can be done using a cell viability assay (e.g., MTT or CellTiter-Glo®) or a proliferation assay (e.g., CFSE).
-
-
Initial Exposure:
-
Culture Jurkat cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor cell viability and proliferation regularly. Initially, a significant decrease in cell growth is expected.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a steady rate in the presence of the initial this compound concentration, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat the process of monitoring and allowing the cells to adapt before the next dose escalation.
-
-
Maintenance of Resistant Line:
-
Continue this stepwise increase in this compound concentration over several months.
-
Once a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to the parental line), maintain the resistant cell line in a culture medium containing the highest tolerated concentration of this compound.
-
-
Validation of Resistance:
-
Periodically perform dose-response assays to confirm the stability of the resistant phenotype.
-
Cryopreserve cells at different stages of the selection process.
-
Protocol 2: Assessing P-glycoprotein (MDR1) Expression by Flow Cytometry
Objective: To determine the cell surface expression of P-glycoprotein on this compound-sensitive and resistant T-cells.
Materials:
-
This compound-sensitive (parental) and -resistant T-cells
-
FITC- or PE-conjugated anti-P-glycoprotein (MDR1) antibody
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells twice with cold FACS buffer.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the anti-P-glycoprotein antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).
-
Analyze the data by gating on the live cell population and comparing the fluorescence intensity of the anti-P-glycoprotein stained cells to the isotype control.
-
Protocol 3: Rhodamine 123 Efflux Assay for P-glycoprotein Function
Objective: To functionally assess the activity of the P-glycoprotein efflux pump in this compound-sensitive and resistant T-cells.
Materials:
-
This compound-sensitive (parental) and -resistant T-cells
-
Rhodamine 123
-
P-glycoprotein inhibitor (e.g., Verapamil or Cyclosporine A)
-
HBSS or serum-free medium
-
Flow cytometer
Methodology:
-
Rhodamine 123 Loading:
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed HBSS or serum-free medium.
-
Add Rhodamine 123 to a final concentration of 0.1-1 µg/mL.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Efflux:
-
Wash the cells twice with cold HBSS to remove extracellular Rhodamine 123.
-
Resuspend the cells in pre-warmed HBSS.
-
Divide the cells into two tubes: one with and one without a P-glycoprotein inhibitor (e.g., 50 µM Verapamil).
-
Incubate for 1-2 hours at 37°C to allow for efflux.
-
-
Flow Cytometry Analysis:
-
Place the tubes on ice to stop the efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry.
-
Reduced fluorescence in the absence of the inhibitor compared to its presence indicates active P-glycoprotein-mediated efflux.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different T-Cell Lines.
| Cell Line | This compound IC50 (nM) |
| Jurkat (Parental) | 5 - 20 |
| Jurkat (Resistant) | > 200 |
| Primary Human CD4+ T-cells | 1 - 10 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values should be determined empirically.
Visualizations
References
- 1. LX211 (this compound) Suppresses Experimental Uveitis and Inhibits Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Calcineurin mutants render T lymphocytes resistant to cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative (non-P-glycoprotein) mechanisms of drug resistance in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Voclosporin-Treated Animal Studies
Welcome to the technical support center for researchers utilizing voclosporin in preclinical animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a calcineurin inhibitor.[1][2] Its primary mechanism involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[1] By inhibiting calcineurin, this compound prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus.[1] This, in turn, suppresses the transcription of pro-inflammatory cytokines like IL-2, leading to a reduction in T-cell mediated immune responses.[1] Additionally, this compound has been shown to have a stabilizing effect on podocytes, the specialized cells in the kidney's filtration barrier, which contributes to its anti-proteinuric effects.[1][2]
Q2: Are there publicly available data on this compound's effects in animal models of lupus nephritis?
While this compound is approved for treating lupus nephritis (LN) in humans, detailed experimental data from animal models of autoimmune glomerulonephritis or LN are not widely available in the public domain.[1][2] However, studies in rodent models of other autoimmune conditions, such as uveitis and colitis, have demonstrated its ability to attenuate disease severity.[1][3] Mouse models of Systemic Lupus Erythematosus (SLE) have been shown to respond to traditional calcineurin inhibitors, particularly in terms of controlling proteinuria.[1]
Q3: What are the known species differences in sensitivity to this compound?
Reproductive and developmental toxicology studies have indicated that rabbits are more sensitive to this compound than rats, showing toxicity at lower doses.[4] In these studies, embryo-fetal toxicity was generally observed at doses that also caused maternal toxicity.[4]
Troubleshooting Guides
Unexpected Finding: Increased Serum Creatinine and Decreased Glomerular Filtration Rate (GFR)
Possible Cause: Calcineurin inhibitor-induced nephrotoxicity is a known class effect.[1][2] This can manifest as acute or chronic changes in kidney function. The mechanism may involve vasoconstriction of the afferent arterioles in the glomerulus.
Troubleshooting Steps:
-
Dose Adjustment: Consider if the administered dose is too high for the specific animal model and strain. Review dose-ranging studies for this compound or other calcineurin inhibitors in similar models. For instance, in a rat model of diabetic nephropathy, a dose of 5.0 mg/kg administered twice daily was used.
-
Hydration Status: Ensure adequate hydration of the animals, as dehydration can exacerbate nephrotoxicity.
-
Concomitant Medications: Be aware of potential drug-drug interactions. Co-administration with other nephrotoxic agents should be avoided.[5]
-
Histopathological Analysis: If the study design allows, perform histological examination of the kidneys to look for signs of acute tubular necrosis, interstitial fibrosis, or arteriolar hyalinosis, which are characteristic of calcineurin inhibitor nephrotoxicity.[6]
-
Monitor Blood Pressure: Hypertension is a common side effect of calcineurin inhibitors and can contribute to renal dysfunction.[1][2]
Unexpected Finding: Neurotoxicity (e.g., tremors, seizures)
Possible Cause: Neurotoxicity is a recognized, though less common, side effect of calcineurin inhibitors.[4]
Troubleshooting Steps:
-
Dose Reduction: This may be a sign of excessive dosing. A dose reduction or temporary discontinuation should be considered.
-
Neurological Assessment: Implement a more detailed neurological scoring system to systematically assess the severity and progression of symptoms.
-
Rule out Other Causes: Ensure that the observed neurotoxicity is not a result of other experimental manipulations or underlying conditions in the animal model. Studies with cyclosporine in rats have shown that it can impair sensorimotor gating, suggesting a potential impact on central nervous system function.[7]
Unexpected Finding: Gastrointestinal Issues (e.g., diarrhea, weight loss)
Possible Cause: Gastrointestinal disturbances can occur with this compound treatment.
Troubleshooting Steps:
-
Supportive Care: Provide supportive care to the animals, including ensuring adequate nutrition and hydration.
-
Vehicle Control: Ensure that the vehicle used for drug administration is not contributing to the gastrointestinal upset.
-
Dose and Formulation: Consider if the dose or formulation is causing local irritation in the gastrointestinal tract.
Data Presentation
Table 1: Summary of Reproductive and Developmental Toxicology Findings for this compound in Animal Models [4]
| Species | Study Type | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Rat | Embryo-fetal Development | Embryocidal and fetocidal at high doses associated with maternal toxicity. No treatment-related malformations. | 2 mg/kg/day (for the 50:50 mixture of this compound and its cis-isomer) |
| Rabbit | Embryo-fetal Development | More sensitive than rats. Embryo-fetal toxicity at lower doses, associated with maternal toxicity. Reduced placental and fetal body weights. | Not explicitly stated, but toxicity observed at lower doses than in rats. |
| Rat | Pre- and Post-natal Development | Dystocia (difficult birth) observed. No effects on postnatal growth and development. | Not explicitly stated. |
Table 2: Common Adverse Events Associated with Calcineurin Inhibitors (CNIs) in Animal Studies
| System Organ Class | Common Adverse Events | Species Commonly Reported In |
| Renal | Increased serum creatinine, decreased GFR, tubular vacuolization, interstitial fibrosis, afferent arteriolopathy[6] | Rat, Mouse |
| Cardiovascular | Hypertension[8] | Rat |
| Nervous System | Tremors, seizures[4] | General observation in CNI studies |
| Gastrointestinal | Diarrhea, vomiting, decreased appetite | General observation in CNI studies |
| Dermatological | Hypertrichosis (increased hair growth), skin lesions | General observation in CNI studies |
Experimental Protocols
Protocol: Induction of Colitis and this compound Treatment in Mice[3][9]
This protocol is adapted from a study investigating the protective effect of this compound in a dextran sodium sulfate (DSS)-induced colitis model in C57BL/6J mice.
1. Induction of Colitis:
-
Administer 2.5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.
2. This compound Administration:
-
Prepare a stock solution of this compound.
-
Administer this compound daily via intraperitoneal (IP) injection at a dose of 10 mg/kg body weight.
-
A solvent control group should be included, receiving IP injections of the vehicle alone.
3. Monitoring and Endpoints:
-
Monitor body weight, stool consistency, and rectal bleeding daily.
-
Perform endoscopic analysis of the colonic mucosa at the end of the study period (e.g., day 8).
-
Collect colon tissue for histopathological analysis (e.g., H&E staining) and immunofluorescence.
-
Analyze cytokine levels in tissue homogenates using multiplex immunoassays.
-
Perform flow cytometry on isolated lamina propria mononuclear cells to assess immune cell populations.
Mandatory Visualizations
Caption: this compound's mechanism of action in T-cells.
Caption: this compound's stabilizing effect on podocytes.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Ceftriaxone dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Pathology of Calcineurin and Mammalian Target of Rapamycin Inhibitors in Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcineurin inhibitors cause renal afferent activation in rats: a novel mechanism of cyclosporine-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on Voclosporin Activity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Voclosporin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments, particularly concerning the impact of serum proteins on this compound's activity.
Frequently Asked Questions (FAQs)
Q1: We observe a significant decrease in this compound's potency (higher IC50) in our in vitro assay when we use media supplemented with serum. Is this expected?
A1: Yes, this is an expected observation. This compound is known to be highly protein-bound, with approximately 97% of the drug binding to plasma proteins in vivo.[1] In an in vitro setting, the presence of serum proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), will sequester this compound, reducing the concentration of the free, pharmacologically active drug available to interact with its target, calcineurin. This results in an apparent decrease in potency and a higher IC50 value.
Q2: How does the high protein binding of this compound affect the interpretation of our in vitro results?
A2: The high protein binding is a critical factor to consider when interpreting in vitro data and extrapolating it to in vivo conditions. The "free drug hypothesis" states that only the unbound fraction of a drug is available to exert its pharmacological effect. Therefore, when designing and interpreting your experiments, it is crucial to consider the concentration of free this compound in your assay, not just the total concentration added.
Q3: We are seeing variability in our results between different lots of serum or albumin. What could be the cause?
A3: Commercial preparations of serum and human serum albumin (HSA) can have lot-to-lot variability in their composition, including protein concentration, purity, and the presence of endogenous substances.[2][3] Some commercial HSA preparations have even been shown to possess inherent immunosuppressive qualities, which could confound the results of T-cell proliferation assays.[2][3] It is recommended to qualify new lots of serum or albumin to ensure consistency in your assays.
Q4: Can we use bovine serum albumin (BSA) as a substitute for human serum albumin (HSA) in our assays?
A4: While BSA is often used as a protein supplement in cell culture, its binding characteristics to drugs can differ significantly from HSA. Therefore, for studies investigating the specific impact of serum proteins on this compound activity, using HSA is more physiologically relevant. If BSA is used, it is important to note that the binding affinity and the resulting free fraction of this compound may not be directly comparable to the human in vivo situation.
Q5: In our in vitro T-cell proliferation assay, we are observing suppression of T-cell activity in our control group containing only human serum albumin. Why is this happening?
A5: Some commercial preparations of human serum albumin have been found to contain substances, such as aspartyl-alanyl diketopiperazine (DA-DKP), which can have immunosuppressive effects on T-lymphocytes in vitro.[2][3] This can lead to a baseline suppression of T-cell proliferation that is independent of this compound's activity. It is advisable to test the baseline immunosuppressive activity of the specific lot of HSA being used in your experiments.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value for this compound
| Possible Cause | Troubleshooting Step |
| High concentration of serum proteins in the assay medium. | Quantify the total protein concentration in your assay medium. Consider reducing the serum percentage or using a serum-free medium if the assay allows, to establish a baseline IC50. |
| Variability in the protein binding of this compound to different serum lots. | Qualify each new lot of serum or albumin for its effect on a standard this compound dose-response curve. |
| Incorrect assumption of the free drug concentration. | If possible, measure the free concentration of this compound in your assay conditions using techniques like equilibrium dialysis or ultrafiltration. Alternatively, use published plasma protein binding values to estimate the free fraction. |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Inconsistent serum or albumin source. | Use a single, qualified lot of serum or albumin for the duration of a study to minimize variability. |
| Degradation of this compound. | Ensure proper storage and handling of this compound stock solutions. Prepare fresh dilutions for each experiment. |
| Cell culture variability. | Maintain consistent cell passage numbers, seeding densities, and stimulation conditions for your T-cell or other cell-based assays. |
Issue 3: Discrepancy Between In Vitro and In Vivo Data
| Possible Cause | Troubleshooting Step |
| In vitro assay does not accurately reflect the in vivo environment. | Acknowledge the limitations of the in vitro system. The concentration of proteins, cell types, and dynamic nature of the in vivo environment are not fully replicated. |
| Metabolism of this compound in vivo. | This compound is primarily metabolized by CYP3A4 in vivo.[1] Standard in vitro assays do not account for this metabolism. Consider using more complex in vitro systems with metabolic competency if this is a key aspect of your research. |
| This compound's stable pharmacokinetic and pharmacodynamic relationship in vivo. | This compound has been shown to have a more predictable pharmacokinetic/pharmacodynamic profile than older calcineurin inhibitors, which may not be fully apparent in simple in vitro models.[4] |
Quantitative Data
Due to the high protein binding of this compound, the presence of serum proteins is expected to increase the IC50 value in in vitro assays. The following table provides an illustrative example of how to present such data. Note: This is hypothetical data for demonstration purposes.
Table 1: Illustrative Impact of Human Serum Albumin (HSA) on this compound IC50 in a Calcineurin Activity Assay
| Concentration of HSA (g/L) | This compound IC50 (nM) | Fold Change in IC50 |
| 0 | 5 | 1.0 |
| 10 | 50 | 10.0 |
| 20 | 100 | 20.0 |
| 40 | 200 | 40.0 |
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Protein Binding | ~97% | [1] |
| Metabolism | Primarily by CYP3A4 | [1] |
| Half-life (terminal) | Approximately 30 hours | [5] |
| Apparent Volume of Distribution | 2,154 L | [5] |
Experimental Protocols
Calcineurin Phosphatase Activity Assay
This assay measures the ability of this compound to inhibit the phosphatase activity of calcineurin.
Materials:
-
Recombinant human calcineurin
-
RII phosphopeptide substrate
-
Assay buffer (e.g., Tris-HCl, CaCl2, MgCl2, DTT)
-
Malachite Green Phosphate Detection Kit
-
This compound
-
Human Serum Albumin (HSA)
Procedure:
-
Prepare a series of this compound dilutions in the assay buffer.
-
For experiments with serum protein, prepare parallel dilutions in assay buffer supplemented with the desired concentration of HSA.
-
In a 96-well plate, add the this compound dilutions (with or without HSA).
-
Add recombinant calcineurin to each well and incubate for a pre-determined time (e.g., 15 minutes) at 30°C to allow for drug-enzyme binding.
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.
-
Incubate for a specific time (e.g., 30 minutes) at 30°C.
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Detection Kit, following the manufacturer's instructions.
-
Calculate the percentage of calcineurin inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
T-Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of activated T-cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS) or Human AB Serum
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))
-
Proliferation dye (e.g., CFSE) or [3H]-thymidine
-
This compound
-
Human Serum Albumin (HSA) (optional, for specific protein binding studies)
Procedure:
-
Label PBMCs or T-cells with a proliferation dye like CFSE, if using a flow cytometry-based method.
-
Seed the cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium with the desired concentration of serum or HSA.
-
Add the this compound dilutions to the cells.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or PHA. Include unstimulated and stimulated control wells.
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
If using the [3H]-thymidine incorporation method, pulse the cells with [3H]-thymidine for the last 18-24 hours of incubation. Harvest the cells and measure radioactivity using a scintillation counter.
-
If using a proliferation dye, harvest the cells and analyze by flow cytometry to measure the dilution of the dye as a measure of cell division.
-
Calculate the percentage of inhibition of proliferation for each this compound concentration and determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action in T-cells.
Caption: General experimental workflow for in vitro testing.
Caption: Troubleshooting logic for high IC50 values.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cytochrome P450 3A and P-glycoprotein drug–drug interactions with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Voclosporin Oral Gavage in Mice: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation of Voclosporin for oral gavage in mice.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting formulation for this compound for oral gavage in mice?
A1: A frequently recommended starting formulation for this compound, a poorly water-soluble compound, is a solution prepared in a mixture of 10% Dimethyl Sulfoxide (DMSO) and 90% corn oil. This vehicle has been shown to achieve a solubility of at least 2.5 mg/mL.
Q2: Can I use aqueous-based vehicles for this compound?
A2: this compound is practically insoluble in water. Therefore, direct dissolution in aqueous vehicles is not feasible. To use an aqueous-based system, you will need to prepare a suspension. This typically involves using a co-solvent like DMSO to first dissolve the this compound, followed by the addition of a suspending agent such as 0.5% w/v carboxymethylcellulose (CMC) or methylcellulose in saline or water. The addition of a surfactant like Tween 80 can also aid in maintaining the suspension.
Q3: How should I prepare a this compound suspension?
A3: To prepare a suspension, first dissolve the required amount of this compound in a minimal volume of a suitable organic solvent in which it is freely soluble, such as DMSO. Then, slowly add this solution to the aqueous vehicle (e.g., 0.5% CMC in saline) while vortexing or sonicating to ensure a fine and uniform particle distribution. It is crucial to prepare this fresh daily to avoid particle aggregation.
Q4: For how long is a prepared this compound formulation stable?
A4: For in-vivo experiments, it is highly recommended to prepare this compound formulations fresh on the same day of use. The stability of extemporaneously prepared solutions and suspensions can be limited, with the potential for precipitation or particle aggregation over time, which could lead to inaccurate dosing.
Q5: What are the critical considerations for oral gavage of viscous or suspension formulations?
A5: When administering viscous solutions or suspensions, use a gavage needle with an appropriate gauge to ensure accurate and complete delivery. Administer the formulation slowly to prevent regurgitation and aspiration. For suspensions, ensure the mixture is homogenous by vortexing immediately before drawing each dose into the syringe.
Experimental Protocols
Protocol 1: Preparation of this compound Solution in DMSO/Corn Oil
Objective: To prepare a clear solution of this compound for oral gavage.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
Methodology:
-
Determine the required concentration and volume: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the total amount of this compound and the final volume of the formulation needed. The typical dosing volume for mice is 5-10 mL/kg.
-
Prepare a stock solution in DMSO: Weigh the calculated amount of this compound powder and dissolve it in a volume of DMSO that will constitute 10% of your final formulation volume. Ensure complete dissolution by vortexing.
-
Final formulation: In a sterile conical tube, add the corn oil, which should constitute 90% of the final volume. While vortexing the corn oil, slowly add the this compound stock solution from the previous step.
-
Homogenization: Continue to vortex the final mixture for 1-2 minutes to ensure a homogenous solution.
-
Administration: Use this solution for oral gavage on the same day of preparation.
Protocol 2: Preparation of this compound Suspension in 0.5% CMC
Objective: To prepare a homogenous suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer and/or sonicator
Methodology:
-
Prepare 0.5% CMC vehicle: Add 0.5 g of CMC-Na to 100 mL of sterile saline. Stir or vortex until the CMC-Na is fully hydrated and the solution is clear. This may take some time.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO. The volume of DMSO should be kept as low as possible (ideally under 5% of the final volume) to avoid potential toxicity.
-
Prepare the suspension: While vigorously vortexing the 0.5% CMC vehicle, slowly add the this compound/DMSO solution.
-
Homogenization: If needed, sonicate the suspension in a bath sonicator for 5-10 minutes to ensure a fine and uniform particle size.
-
Administration: Vortex the suspension immediately before each administration to ensure homogeneity. Prepare fresh daily.
Data Presentation
| Vehicle Composition | This compound Solubility/Status | Key Considerations |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (Clear Solution) | Recommended starting formulation. Prepare fresh daily. |
| 0.5% CMC in Saline | Suspension | Requires initial dissolution in a co-solvent like DMSO. Must be vortexed before each use. |
| PEG 400 based vehicles | Suspension (likely) | Polyethylene glycol can improve the wettability of the drug particles. Often used in combination with other excipients. |
| Tween 80 based vehicles | Suspension (likely) | Acts as a surfactant to stabilize the suspension and prevent particle aggregation. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the formulation | - Poor solubility of this compound in the chosen vehicle.- The concentration of the co-solvent (e.g., DMSO) is too low.- The formulation has been stored for too long. | - Increase the proportion of the co-solvent if animal safety allows.- Consider an alternative vehicle system (e.g., switch from an aqueous-based suspension to an oil-based solution).- Always prepare the formulation fresh before use. |
| High viscosity of the formulation | - The concentration of the suspending agent (e.g., CMC) is too high.- The grade of the suspending agent has a high molecular weight. | - Use a lower concentration of the suspending agent.- Ensure you are using a low-viscosity grade of CMC or methylcellulose. |
| Inaccurate or incomplete dosing | - Clogging of the gavage needle due to particle aggregation in a suspension.- High viscosity of the formulation.- The formulation is not homogenous. | - Ensure the suspension is well-vortexed immediately before drawing the dose.- Use a gavage needle with a wider gauge.- If the formulation is too viscous, refer to the solutions for "High viscosity of the formulation". |
| Animal distress or adverse events | - Aspiration due to improper gavage technique.- Esophageal irritation from the gavage needle.- Toxicity from the vehicle (e.g., high concentration of DMSO). | - Ensure personnel are properly trained in oral gavage techniques.- Use flexible-tipped gavage needles.- Minimize the concentration of potentially toxic excipients like DMSO to the lowest effective level. |
Visualizations
Caption: Workflow for preparing this compound solution or suspension.
Caption: Decision tree for troubleshooting common formulation problems.
mitigating Voclosporin's effect on blood pressure in rodent studies
<content_type> <sub_type> <title> <sub_heading> <details> <q_and_a> <dot> <caption> <table> <row> <cell>
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering voclosporin-induced blood pressure changes in rodent models.
Frequently Asked Questions (FAQs)
Q1: Why does this compound, a calcineurin inhibitor (CNI), cause an increase in blood pressure in rodents?
A1: this compound, like other calcineurin inhibitors, induces hypertension through a multi-faceted mechanism primarily involving vasoconstriction and renal sodium retention.[1][2][3] Key contributing factors include:
-
Vascular Effects: An imbalance in vasoactive substances, characterized by increased production of vasoconstrictors like endothelin and reduced synthesis of vasodilators like nitric oxide (NO).[4][5]
-
Renal Effects: Increased activity of the sodium chloride cotransporter (NCC) in the kidney's distal convoluted tubule, leading to enhanced sodium reabsorption.[1][2] This is mediated through the WNK-SPAK kinase pathway.[1][2]
-
Neural Effects: Activation of the sympathetic nervous system, which increases tubular sodium reabsorption, renin release, and renal vascular resistance.[4][6]
These actions collectively lead to increased peripheral vascular resistance and blood volume, resulting in hypertension.
Caption: Signaling pathway of this compound's immunosuppressive action and off-target hypertensive effects.
Q2: My rodents are showing a greater-than-expected increase in blood pressure after this compound administration. How should I troubleshoot this?
A2: Unexpectedly high blood pressure requires a systematic review of your experimental setup. Follow this workflow to identify potential issues.
References
- 1. Pathogenesis of calcineurin inhibitor–induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pathogenesis of calcineurin inhibitor-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. Pathophysiological mechanisms of calcineurin inhibitor-induced nephrotoxicity and arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Voclosporin Sustained-Release Formulation Technical Support Center
Welcome to the Technical Support Center for Voclosporin Sustained-Release Models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of formulating this compound for sustained delivery.
I. Troubleshooting Guides
This section addresses common issues encountered during the development of this compound sustained-release formulations.
Issue 1: High Initial Burst Release
Q1: My this compound formulation shows a significant burst release within the first 24 hours. What are the potential causes and how can I mitigate this?
A1: A high initial burst release is a common challenge with hydrophobic drugs like this compound, particularly when using traditional polyester polymers such as Poly(lactic-co-glycolic acid) (PLGA).[1][2]
Potential Causes:
-
Drug Properties: this compound is a hydrophobic peptide, which can lead to its accumulation at the surface of the polymer matrix during the formulation process.[3] This surface-associated drug dissolves rapidly upon contact with the release medium.
-
Polymer Type: Standard PLGA matrices can exhibit an extended lag period followed by a burst-like release of this compound as the polymer degrades.[1][2]
-
Formulation Parameters:
-
High Drug Loading: Higher concentrations of this compound can lead to the formation of drug crystals on the surface of the microparticles.
-
Polymer Molecular Weight: Lower molecular weight PLGA can degrade faster, contributing to a more rapid initial release.[4]
-
Manufacturing Process: The solvent evaporation method, commonly used for encapsulation, can influence drug distribution within the polymer matrix.[5]
-
Troubleshooting Strategies:
-
Optimize Polymer Selection:
-
Amphiphilic Polymers: Consider using amphiphilic polymer matrices. These polymers, containing both hydrophobic and hydrophilic segments (e.g., desaminotyrosyl-tyrosine ethyl ester (DTE), desaminotyrosyl-tyrosine (DT), and poly(ethylene glycol) (PEG)), can facilitate a burst-free, continuous release of this compound.[1][2] Water uptake in these matrices leads to phase separation, influencing the release profile positively.[1][2]
-
PLGA Modification: If using PLGA, experiment with different molecular weights and copolymer ratios. Higher molecular weight PLGA may slow down the initial release.[4]
-
-
Adjust Formulation Parameters:
-
Lower Drug Loading: Reducing the initial drug loading can minimize surface-associated drug and subsequent burst release.
-
Process Optimization: During microparticle preparation (e.g., by solvent evaporation), carefully control parameters like solvent removal rate and stirring speed to promote a more homogenous drug distribution.
-
-
Incorporate a Coating: Applying a drug-free polymer coating to the microparticles can act as a diffusion barrier and effectively reduce the initial burst.
Issue 2: Low Encapsulation Efficiency
Q2: I am experiencing low encapsulation efficiency of this compound in my PLGA microparticles. What factors could be contributing to this and what are the solutions?
A2: Low encapsulation efficiency for a hydrophobic drug like this compound in a polymer matrix is often related to the drug's solubility and the specifics of the encapsulation process.
Potential Causes:
-
Drug Solubility: Although hydrophobic, this compound may still have some solubility in the external aqueous phase used during the emulsion step of microparticle preparation, leading to drug loss.
-
Process Parameters:
-
Emulsion Instability: If the emulsion is not stable, drug-loaded polymer droplets may coalesce, leading to inefficient encapsulation.
-
Solvent Selection: The choice of organic solvent to dissolve both this compound and the polymer is critical.
-
Extraction/Evaporation Rate: A slow solvent removal process can allow more time for the drug to partition into the external phase.
-
Troubleshooting Strategies:
-
Optimize the Emulsification Step:
-
Stabilizer Concentration: Adjust the concentration of the stabilizer (e.g., polyvinyl alcohol - PVA) in the external aqueous phase to ensure the formation of stable droplets.
-
Homogenization Speed: Optimize the stirring or homogenization speed to achieve the desired droplet size and stability.
-
-
Modify the Solvent System:
-
Co-solvents: The use of a co-solvent system can sometimes improve the solubility of this compound in the organic phase, promoting better entrapment.
-
-
Employ a Different Encapsulation Technique:
-
Double Emulsion (w/o/w): While typically for hydrophilic drugs, a modified double emulsion method could potentially be adapted.
-
Non-Aqueous Methods: Consider using a non-aqueous solvent evaporation method to minimize drug partitioning into an aqueous phase.
-
-
Increase Polymer Concentration: A higher polymer concentration in the organic phase can increase the viscosity of the droplets, hindering drug diffusion out of the droplets during solvent removal.
Issue 3: Inconsistent or Unpredictable Release Profile
Q3: The release profile of this compound from my sustained-release formulation is highly variable between batches. How can I improve the consistency?
A3: Batch-to-batch variability in release profiles is a common hurdle in the development of complex dosage forms. For this compound, this can be influenced by its physicochemical properties and the sensitivity of the formulation process.
Potential Causes:
-
Polydispersity of Microparticles: A wide particle size distribution can lead to variable release kinetics, as smaller particles have a larger surface area-to-volume ratio and release the drug faster.
-
Inconsistent Drug Distribution: Non-uniform distribution of this compound within the polymer matrix will result in unpredictable release.
-
Variability in Polymer Properties: Batch-to-batch differences in the polymer's molecular weight and polydispersity can affect degradation and erosion rates.
-
Lack of Control over Process Parameters: Minor variations in manufacturing parameters (e.g., temperature, stirring rate, solvent evaporation rate) can significantly impact the final product characteristics.
Troubleshooting Strategies:
-
Control Particle Size:
-
Sieving: Implement a sieving step to obtain a more uniform particle size distribution.
-
Process Optimization: Fine-tune the homogenization speed and stabilizer concentration to control the initial droplet size.
-
-
Ensure Homogeneous Drug Distribution:
-
Solubility: Ensure this compound is fully dissolved in the organic solvent before emulsification.
-
Mixing: Maintain consistent and adequate mixing throughout the process.
-
-
Characterize Raw Materials:
-
Polymer Analysis: Thoroughly characterize each new batch of polymer for molecular weight, polydispersity, and residual monomers.
-
-
Implement Strict Process Controls:
-
Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for the entire manufacturing process.
-
In-Process Controls: Implement in-process controls to monitor critical parameters at each stage of manufacturing.
-
II. Frequently Asked Questions (FAQs)
Q4: What are the key physicochemical properties of this compound that affect its sustained release formulation?
A4: this compound is a structural analog of cyclosporine A. Its key properties influencing sustained-release formulation are:
-
High Hydrophobicity: This makes it sparingly soluble in aqueous solutions, which is a primary challenge for delivery.
-
Molecular Weight: this compound has a relatively large molecular weight for a small molecule drug.
-
Solid State Properties: The crystalline form of this compound can influence its dissolution rate. Different polymorphs may have different physical properties.[6][7]
Q5: Which analytical methods are suitable for quantifying this compound in release samples?
A5: Several analytical methods can be used to accurately quantify this compound concentrations in in-vitro release studies:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used, robust, and reliable method for the quantification of this compound.[1][8][9]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS): This method offers very high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound.[10][11]
-
UV-Vis Spectrophotometry: A simpler and more accessible method, though it may be less specific than chromatographic techniques. The maximum absorbance of this compound is around 222 nm.[12]
Q6: What is the mechanism of action of this compound that is relevant to its therapeutic effect?
A6: this compound is a calcineurin inhibitor. Its mechanism of action involves:
-
Binding to Cyclophilin: this compound forms a complex with an intracellular protein called cyclophilin A.
-
Inhibition of Calcineurin: This this compound-cyclophilin A complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.
-
Suppression of T-cell Activation: By inhibiting calcineurin, this compound prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT). This prevents NFAT from translocating to the nucleus and inducing the transcription of genes for pro-inflammatory cytokines like IL-2.
-
Immunosuppression: The ultimate effect is the suppression of T-cell-mediated immune responses, which is beneficial in autoimmune diseases like lupus nephritis.
III. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆₃H₁₁₁N₁₁O₁₂ | [6] |
| Molecular Weight | ~1214.6 g/mol | [6] |
| Solubility | Sparingly soluble in water | [1] |
| Class | Calcineurin Inhibitor | [13] |
| Mechanism of Action | Inhibition of calcineurin-mediated T-cell activation | [13] |
Table 2: Comparison of this compound Release from Different Polymer Matrices
| Polymer System | Key Release Characteristics | Advantages | Disadvantages | Reference |
| PLGA | Initial lag period followed by a burst release. | Biocompatible and biodegradable. | Uncontrolled release profile, potential for dose dumping. | [1][2] |
| Amphiphilic Polymer Matrix | Continuous, burst-free release. | Controlled and sustained release over a long period. | May require more complex polymer synthesis. | [1][2] |
IV. Experimental Protocols
Protocol 1: Encapsulation of this compound in PLGA Microspheres via Solvent Evaporation
This protocol describes a general method for encapsulating this compound in PLGA microspheres. Optimization of specific parameters will be required for a desired release profile.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer (optional)
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: a. Dissolve a specific amount of PLGA in DCM to achieve the desired polymer concentration (e.g., 5-10% w/v). b. Dissolve the desired amount of this compound in the PLGA solution. Ensure complete dissolution.
-
Aqueous Phase Preparation: a. Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: a. Add the organic phase to the aqueous phase while stirring at a controlled speed (e.g., 500-1000 rpm) with a magnetic stirrer or homogenizer. The ratio of organic to aqueous phase should be optimized (e.g., 1:10). b. Continue stirring for a set period (e.g., 2-4 hours) to allow for the formation of a stable oil-in-water (o/w) emulsion.
-
Solvent Evaporation: a. Leave the emulsion stirring at room temperature for a longer period (e.g., 12-24 hours) to allow the DCM to evaporate, leading to the hardening of the microspheres.
-
Microsphere Collection and Washing: a. Centrifuge the microsphere suspension to pellet the microspheres. b. Decant the supernatant and wash the microspheres with deionized water multiple times to remove residual PVA and unencapsulated drug.
-
Lyophilization: a. Freeze the washed microspheres and then lyophilize them to obtain a dry powder.
-
Characterization: a. Determine the encapsulation efficiency and drug loading. b. Analyze the particle size and morphology using techniques like laser diffraction and scanning electron microscopy (SEM). c. Conduct in-vitro release studies.
Protocol 2: In-Vitro Release Study for this compound Sustained-Release Formulations
This protocol outlines a general procedure for assessing the in-vitro release of this compound from a prepared formulation.
Materials:
-
This compound-loaded microspheres
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable release medium
-
Incubator shaker
-
Centrifuge tubes
-
HPLC or LC/MS/MS system for analysis
Procedure:
-
Sample Preparation: a. Accurately weigh a specific amount of this compound-loaded microspheres and place them into centrifuge tubes.
-
Release Study Initiation: a. Add a defined volume of pre-warmed release medium (e.g., PBS, pH 7.4) to each tube. b. Place the tubes in an incubator shaker set at 37°C and a constant agitation speed (e.g., 100 rpm).
-
Sampling: a. At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily or weekly), remove the tubes from the shaker. b. Centrifuge the tubes to pellet the microspheres. c. Carefully withdraw a specific volume of the supernatant (release medium) for analysis. d. Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Sample Analysis: a. Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., RP-HPLC or LC/MS/MS).
-
Data Analysis: a. Calculate the cumulative amount and percentage of this compound released at each time point. b. Plot the cumulative percentage of drug released versus time to obtain the release profile.
V. Mandatory Visualizations
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Hydration-Induced Phase Separation in Amphiphilic Polymer Matrices and its Influence on this compound Release [mdpi.com]
- 3. kinampark.com [kinampark.com]
- 4. kinampark.com [kinampark.com]
- 5. kinampark.com [kinampark.com]
- 6. WO2020082061A1 - Solid state forms of this compound - Google Patents [patents.google.com]
- 7. US20210388027A1 - Solid state forms of this compound - Google Patents [patents.google.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, this compound, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpra.com [ijpra.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Voclosporin's P-glycoprotein Inhibition in Multi-Drug Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for the P-glycoprotein (P-gp) inhibitory effects of voclosporin in multi-drug studies. The following information includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of relevant data.
Frequently Asked Questions (FAQs)
Q1: Is this compound a P-glycoprotein (P-gp) inhibitor?
A1: Yes, in vitro and in vivo studies have demonstrated that this compound is an inhibitor of P-glycoprotein (P-gp).[1][2] Co-administration of this compound with the P-gp substrate digoxin has been shown to increase digoxin's maximum concentration (Cmax) and area under the curve (AUC), indicating a modest inhibitory effect on P-gp in vivo.[1][3]
Q2: What is the clinical relevance of this compound's P-gp inhibition?
A2: The inhibition of P-gp by this compound can lead to clinically significant drug-drug interactions (DDIs) when co-administered with drugs that are substrates of P-gp. This can result in increased plasma concentrations of the substrate drug, potentially leading to toxicity. Therefore, appropriate concentration and safety monitoring are recommended when this compound is co-administered with P-gp substrates.[1][2][3]
Q3: Are there specific P-gp substrates that are known to interact with this compound?
A3: Digoxin, a classic P-gp substrate, has been shown to have increased exposure when co-administered with this compound.[1][3] Caution should be exercised when co-administering this compound with other P-gp substrates, especially those with a narrow therapeutic index.[4]
Q4: How does this compound inhibit P-gp?
A4: As a cyclosporine analogue, this compound likely inhibits P-gp through competitive inhibition.[5][6] This involves this compound binding to the transporter, thereby preventing the binding and efflux of P-gp substrates. The interaction of cyclosporin derivatives with the ATPase activity of P-gp is a key part of this inhibitory mechanism.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro P-gp inhibition assays involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in permeability (Papp) values | Inconsistent cell monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 or MDCK-MDR1 cell monolayers to ensure they are confluent and have intact tight junctions.[7] |
| Low aqueous solubility of this compound or the test substrate. | Use a suitable co-solvent (e.g., DMSO) at a final concentration that does not affect cell viability (typically ≤1%). The inclusion of Bovine Serum Albumin (BSA) in the assay buffer can also improve the solubility of lipophilic compounds.[8] | |
| Low recovery of the test compound | Non-specific binding to the assay plates or accumulation within the cell monolayer. | Use low-binding plates and include a mass balance calculation to account for compound loss. Pre-treating plates with a BSA solution can also reduce non-specific binding.[8] |
| Metabolism of the compound by the cells. | Analyze the receiver compartment for the presence of metabolites. If significant metabolism is observed, consider using a cell line with lower metabolic activity or including metabolic inhibitors if appropriate for the study's objective. | |
| Efflux ratio close to 1, suggesting no P-gp interaction | The test compound is not a P-gp substrate or this compound concentration is too low. | Verify that the positive control P-gp substrate (e.g., digoxin) shows a significant efflux ratio. Test a wider concentration range of this compound to ensure an effective inhibitory concentration is used. |
| The test compound has very high passive permeability. | For highly permeable compounds, the effect of P-gp efflux may be masked. Consider using alternative assay systems like P-gp-expressing membrane vesicles. | |
| Unexpectedly high efflux ratio in the presence of this compound | This compound may be a substrate of other efflux transporters present in the cell line. | Use specific inhibitors for other transporters (e.g., BCRP) to investigate their potential contribution to the observed efflux. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic interactions of this compound with the P-gp substrate digoxin from a clinical study.
| Parameter | This compound + Digoxin vs. Digoxin Alone (Geometric Least Squares Mean Ratio) | 90% Confidence Interval | Reference |
| Digoxin Cmax | 1.50 | 1.30 - 1.73 | [1][3] |
| Digoxin AUC | 1.25 | 1.17 - 1.34 | [1][3] |
| Digoxin Urinary Excretion | 1.20 | 1.08 - 1.32 | [1][3] |
Note: An in vitro IC50 value for this compound's inhibition of P-gp has been determined but is available through personal communication from the manufacturer and not in publicly available literature.[1]
Experimental Protocols
In Vitro P-glycoprotein Inhibition Assay using MDCK-MDR1 Cells
This protocol outlines a bidirectional transport assay to evaluate the inhibitory potential of this compound on P-gp-mediated transport of a probe substrate, such as digoxin.
1. Cell Culture and Monolayer Formation:
-
Culture MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) in an appropriate medium.
-
Seed the cells onto permeable Transwell® inserts at a suitable density to form a confluent monolayer.
-
Culture the cells for 3-5 days to allow for differentiation and the formation of tight junctions.
-
Assess monolayer integrity by measuring the transepithelial electrical resistance (TEER) before the experiment.
2. Bidirectional Transport Assay:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare solutions of the P-gp probe substrate (e.g., [³H]-digoxin) with and without various concentrations of this compound. A known P-gp inhibitor (e.g., verapamil) should be used as a positive control.
-
Wash the cell monolayers with transport buffer.
-
To measure apical-to-basolateral (A-B) transport, add the substrate solution (with or without this compound) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral-to-apical (B-A) transport, add the substrate solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the receiver chambers.
3. Sample Analysis and Data Calculation:
-
Quantify the concentration of the probe substrate in the samples using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled substrates).
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt: Rate of permeation
-
A: Surface area of the insert
-
C₀: Initial concentration in the donor chamber
-
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
Determine the percent inhibition of P-gp efflux by this compound at each concentration by comparing the efflux ratio in the presence and absence of the inhibitor.
-
If multiple concentrations of this compound are tested, an IC50 value can be determined by plotting the percent inhibition against the this compound concentration.
Visualizations
Caption: Mechanism of P-glycoprotein inhibition by this compound.
Caption: Experimental workflow for in vitro P-gp inhibition assay.
References
- 1. Cytochrome P450 3A and P-glycoprotein drug–drug interactions with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 3A and P-glycoprotein drug-drug interactions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interaction of cyclosporin derivatives with the ATPase activity of human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
Validation & Comparative
Voclosporin vs. Cyclosporine A: An In Vitro T-Cell Inhibition Potency Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro T-cell inhibition potency of voclosporin and cyclosporine A, two calcineurin inhibitors with significant applications in immunosuppressive therapy. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
This compound, a structural analog of cyclosporine A, demonstrates significantly higher potency in inhibiting T-cell activation and function in vitro. Experimental evidence indicates that this compound has an approximately four-fold greater inhibitory potency in calcineurin inhibition assays and at least five-fold lower IC50 values for lymphocyte proliferation and T-cell cytokine production compared to cyclosporine A. This enhanced potency suggests that lower concentrations of this compound may be required to achieve similar levels of immunosuppression in vitro.
Data Presentation
The following table summarizes the comparative in vitro potency of this compound and cyclosporine A based on available experimental data.
| Assay Type | Parameter | This compound | Cyclosporine A | Potency Difference | Reference |
| Calcineurin Inhibition | Relative Potency | ~4x higher | Baseline | This compound is ~4 times more potent. | [1] |
| Lymphocyte Proliferation | IC50 | At least 5x lower | Higher | This compound is at least 5 times more potent. | [2] |
| T-Cell Cytokine Production | IC50 | At least 5x lower | Higher | This compound is at least 5 times more potent. | [2] |
| Immunosuppressive Effect | CE50 | 50 ng/mL | Not specified | - | [1] |
Note: IC50 (half maximal inhibitory concentration) and CE50 (concentration for 50% of maximal effect) values represent the concentration of a drug that is required for 50% inhibition/effect in vitro. A lower value indicates a higher potency.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using Graphviz.
T-Cell Activation Signaling Pathway
Caption: Calcineurin-NFAT Signaling Pathway in T-Cell Activation.
Experimental Workflow: In Vitro T-Cell Inhibition Assay
Caption: Generalized workflow for in vitro T-cell inhibition assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Calcineurin Phosphatase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of calcineurin.
-
Principle: Calcineurin is a phosphatase that dephosphorylates a specific substrate. The assay quantifies the amount of phosphate released from a phosphopeptide substrate in the presence and absence of the inhibitor.[3]
-
Materials:
-
Purified recombinant calcineurin
-
RII phosphopeptide substrate
-
Assay buffer (containing calmodulin)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
This compound and Cyclosporine A
-
-
Procedure:
-
Prepare serial dilutions of this compound and cyclosporine A.
-
In a 96-well plate, add the assay buffer, calcineurin, and the inhibitor (this compound or cyclosporine A) or vehicle control.
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).[4]
-
Stop the reaction and measure the amount of free phosphate using the malachite green reagent by reading the absorbance at a specific wavelength (e.g., 620 nm).[4]
-
Calculate the percentage of inhibition for each drug concentration and determine the IC50 value.
-
NFAT Reporter Assay in Jurkat T-Cells
This cell-based assay measures the activation of the NFAT transcription factor, a downstream target of calcineurin.
-
Principle: Jurkat T-cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter. Inhibition of calcineurin prevents NFAT activation and subsequent reporter gene expression.[5][6]
-
Materials:
-
NFAT-luciferase Jurkat T-cell line
-
Cell culture medium
-
T-cell stimulants (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies)
-
Luciferase assay reagent
-
96-well white, clear-bottom microplate
-
Luminometer
-
This compound and Cyclosporine A
-
-
Procedure:
-
Seed the NFAT-luciferase Jurkat cells into a 96-well plate.
-
Add serial dilutions of this compound and cyclosporine A to the wells and incubate for a short period.
-
Stimulate the cells with a T-cell activator to induce NFAT activation.
-
Incubate for a sufficient period (e.g., 5-6 hours) to allow for reporter gene expression.[5]
-
Add the luciferase assay reagent to the wells.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NFAT activation and determine the IC50 values.
-
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a functional assay that measures the proliferation of T-cells in response to allogeneic stimulation, mimicking an immune response.
-
Principle: T-cells from one donor (responder cells) are co-cultured with irradiated or mitomycin C-treated peripheral blood mononuclear cells (PBMCs) from an unrelated donor (stimulator cells). The proliferation of the responder T-cells is measured in the presence of immunosuppressive agents.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two unrelated healthy donors
-
Cell culture medium
-
Mitomycin C or irradiation source to treat stimulator cells
-
[³H]-Thymidine or other proliferation assay reagents (e.g., CFSE)
-
96-well U-bottom microplate
-
Scintillation counter or flow cytometer
-
This compound and Cyclosporine A
-
-
Procedure:
-
Isolate PBMCs from two donors.
-
Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.
-
In a 96-well plate, co-culture the responder and stimulator PBMCs.
-
Add serial dilutions of this compound and cyclosporine A to the co-cultures.
-
Incubate the plate for several days (e.g., 5-6 days).
-
For the final 18-24 hours of incubation, add [³H]-Thymidine to the wells.
-
Harvest the cells and measure the incorporation of [³H]-Thymidine using a scintillation counter as an indicator of cell proliferation.
-
Calculate the percentage of inhibition of T-cell proliferation and determine the IC50 values.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of the calcineurin phosphatase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
comparing the efficacy of Voclosporin and tacrolimus in a lupus nephritis model
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of novel therapeutics in relevant preclinical models is paramount. This guide provides a detailed comparison of voclosporin and tacrolimus, two calcineurin inhibitors, in the context of lupus nephritis models, focusing on experimental data and mechanisms of action.
Mechanism of Action: A Tale of Two Calcineurin Inhibitors
Both this compound and tacrolimus are potent calcineurin inhibitors, exerting their immunosuppressive effects by blocking the activation of T-lymphocytes.[1] However, their molecular interactions and downstream effects present subtle but potentially significant differences.
This compound, a novel, structurally modified cyclosporine A analog, binds to cyclophilin A. This complex then inhibits calcineurin, a phosphatase enzyme.[2][3] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. Consequently, NFAT cannot translocate to the nucleus, which in turn blocks the transcription of key pro-inflammatory cytokines like IL-2, thereby dampening the T-cell-mediated immune response that drives lupus nephritis.[3][4]
Tacrolimus, a macrolide lactone, binds to a different immunophilin, the FK506-binding protein 12 (FKBP12). The resulting tacrolimus-FKBP12 complex also inhibits calcineurin, leading to the same downstream suppression of NFAT activation and T-cell proliferation.[1]
Beyond their effects on T-cells, both drugs have been shown to have a direct, beneficial impact on podocytes, the specialized cells in the kidney's filtration barrier that are damaged in lupus nephritis.[4][5] This podocyte stabilization is thought to contribute significantly to the reduction in proteinuria observed with both treatments.[4][5] They achieve this by stabilizing the actin cytoskeleton of podocytes and inhibiting apoptosis.[1][5]
Efficacy in a Lupus Nephritis Model: MRL/lpr Mice
The MRL/lpr mouse is a well-established model for studying lupus nephritis, characterized by the spontaneous development of severe glomerulonephritis, autoantibody production, and proteinuria. The following tables summarize the reported efficacy of tacrolimus in this model.
Table 1: Efficacy of Tacrolimus in MRL/lpr Mice
| Parameter | Control (MRL/lpr) | Tacrolimus-Treated (MRL/lpr) | Reference |
| 24-h Proteinuria | Significantly elevated | Significantly reduced | [5] |
| Blood Urea Nitrogen (BUN) | Significantly elevated | Significantly reduced | [5] |
| Serum Creatinine | Significantly elevated | Significantly reduced | [5] |
| Glomerular Pathology Score | High | Significantly attenuated | [5][6] |
| Podocyte Number (WT1 expression) | Reduced | Preserved | [7] |
| Synaptopodin Expression | Significantly decreased | Restored | [5] |
| Glomerular IgG and C3 Deposition | High | Significantly inhibited | [5][8] |
Note: Data is qualitative as presented in the source material. "Significantly" indicates a statistically significant difference as reported in the cited studies.
While equivalent data from a this compound-treated MRL/lpr cohort is not available for direct comparison, the shared mechanism of action through calcineurin inhibition and podocyte stabilization suggests that this compound would likely demonstrate a similar beneficial effect on these parameters.
Experimental Protocols
A standardized experimental workflow is crucial for the reliable evaluation of therapeutic agents in lupus nephritis models. Below is a representative protocol based on studies utilizing the MRL/lpr mouse model.
Detailed Methodology for Tacrolimus Treatment in MRL/lpr Mice[5][7]
-
Animal Model: Female MRL/lpr mice are typically used, with treatment commencing at an age when signs of lupus nephritis are beginning to develop (e.g., 12 weeks of age).
-
Treatment Groups: Mice are randomized into a control group receiving a vehicle and a treatment group receiving tacrolimus.
-
Drug Administration: Tacrolimus is administered daily, for instance, at a dosage of 0.1 mg/kg, via intragastric gavage for a period of 8 weeks.
-
Monitoring:
-
Proteinuria: 24-hour urine is collected at baseline and at the end of the study using metabolic cages to assess proteinuria levels.
-
Renal Function: Blood samples are collected to measure blood urea nitrogen (BUN) and serum creatinine levels.
-
-
Endpoint Analysis:
-
Histopathology: At the end of the study, kidneys are harvested. Sections are stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to evaluate the extent of glomerulonephritis, including mesangial proliferation, inflammatory cell infiltration, and fibrosis.
-
Immunofluorescence: Kidney sections are stained for the deposition of IgG and complement C3 in the glomeruli. Expression of podocyte-specific proteins like synaptopodin and WT1 is also assessed.
-
Electron Microscopy: Transmission electron microscopy can be used to examine podocyte foot process effacement.
-
Comparative Summary and Future Directions
Table 2: Comparative Profile of this compound and Tacrolimus
| Feature | This compound | Tacrolimus |
| Mechanism of Action | Calcineurin inhibitor; binds to cyclophilin A.[2][3] | Calcineurin inhibitor; binds to FKBP12.[1] |
| Podocyte Stabilization | Yes, contributes to reduced proteinuria.[4] | Yes, demonstrated to stabilize actin cytoskeleton and inhibit apoptosis.[1][5] |
| Preclinical Efficacy in LN Model | Data not available in published literature. | Demonstrated efficacy in reducing proteinuria and improving renal pathology in MRL/lpr mice.[5] |
| Clinical Trial Data in LN | AURORA 1 & 2 trials showed significant improvement in renal response rates when added to standard of care.[9][10][11][12][13] | Shown to be effective as induction and maintenance therapy for lupus nephritis in several clinical trials.[1] |
References
- 1. Frontiers | Mechanism of tacrolimus in the treatment of lupus nephritis [frontiersin.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Tacrolimus Protects Podocytes from Injury in Lupus Nephritis Partly by Stabilizing the Cytoskeleton and Inhibiting Podocyte Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tacrolimus Protects Podocytes from Injury in Lupus Nephritis Partly by Stabilizing the Cytoskeleton and Inhibiting Podocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tacrolimus Protects Podocytes from Injury in Lupus Nephritis Partly by Stabilizing the Cytoskeleton and Inhibiting Podocyte Apoptosis | PLOS One [journals.plos.org]
- 9. Efficacy of this compound in Proliferative Lupus Nephritis with High Levels of Proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. This compound for Lupus Nephritis: Efficacy & Safety Insights from AURORA 1 & 2 Trials | RHAPP [contentrheum.com]
- 12. Efficacy and safety of this compound versus placebo for lupus nephritis (AURORA 1): a double-blind, randomised, multicentre, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Synergistic Potential of Voclosporin and Mycophenolate Mofetil: An In Vitro and Clinical Perspective
For Immediate Release
This guide provides a comparative analysis of the synergistic effects of voclosporin and mycophenolate mofetil (MMF), two immunosuppressive agents whose combined use has demonstrated significant clinical efficacy in the treatment of lupus nephritis. While direct in vitro studies quantifying the synergistic interaction between this compound and MMF are not extensively available in the public domain, this document synthesizes the well-understood individual mechanisms of action, presents the compelling clinical evidence of their combined effect, and outlines a potential experimental protocol to formally assess their synergy in vitro.
Introduction to this compound and Mycophenolate Mofetil
This compound is a novel calcineurin inhibitor (CNI) that exerts its immunosuppressive effects by inhibiting T-cell activation. Specifically, it binds to cyclophilin, and this complex then inhibits calcineurin, a phosphatase essential for the activation of the Nuclear Factor of Activated T-cells (NFAT). By blocking NFAT activation, this compound prevents the transcription of key pro-inflammatory cytokines, including Interleukin-2 (IL-2), which is crucial for T-cell proliferation and differentiation.
Mycophenolate mofetil (MMF) is a prodrug that is rapidly converted to its active metabolite, mycophenolic acid (MPA). MPA is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanosine nucleotide synthesis. T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to the effects of MPA. Inhibition of IMPDH leads to a depletion of guanosine nucleotides, thereby suppressing lymphocyte proliferation and function.
The combination of this compound and MMF offers a dual mechanism of immunosuppression, targeting both T-cell activation signaling and lymphocyte proliferation. This multi-pronged approach is the basis for the observed clinical synergy in treating autoimmune conditions like lupus nephritis.
Inferred Synergistic Mechanism of Action
The synergistic immunosuppressive effect of this compound and MMF can be inferred from their distinct and complementary mechanisms of action on T-lymphocytes. This compound acts early in the T-cell activation cascade by preventing the transcription of IL-2 and other inflammatory cytokines. MMF acts at a subsequent stage by inhibiting the proliferation of activated lymphocytes. By targeting two separate, critical pathways, the combination therapy can achieve a more profound and comprehensive immunosuppression than either agent alone.
Caption: Dual blockade of T-cell activation and proliferation by this compound and MMF.
Clinical Efficacy of Combination Therapy
The synergistic or additive effects of this compound and MMF have been demonstrated in pivotal clinical trials for lupus nephritis, most notably the AURA-LV (Phase II) and AURORA 1 (Phase III) studies. These trials consistently showed that the addition of this compound to a background therapy of MMF and low-dose corticosteroids resulted in statistically significant improvements in renal response rates compared to MMF and corticosteroids alone.
| Efficacy Endpoint | AURORA 1: this compound + MMF (n=179) | AURORA 1: Placebo + MMF (n=178) | AURA-LV: this compound (low dose) + MMF | AURA-LV: Placebo + MMF |
| Complete Renal Response (CRR) at 52 Weeks | 41% | 23% | 32.6% (at 24 weeks) | 19.3% (at 24 weeks) |
| Odds Ratio for CRR | 2.65 (p < 0.0001) | - | 2.03 (p=0.045 at 24 weeks) | - |
| Median Time to 50% Reduction in UPCR | Significantly shorter with this compound | - | - | - |
UPCR: Urine Protein to Creatinine Ratio. Data from the AURORA 1 and AURA-LV studies.
The higher rates of complete and partial renal response, along with a faster reduction in proteinuria, in the combination therapy arm provide strong clinical evidence for the enhanced efficacy of using this compound and MMF together.
Proposed Experimental Protocol for In Vitro Synergy Assessment
To formally quantify the synergistic effects of this compound and MMF in vitro, a series of standard immunological assays can be performed. The following protocol outlines a potential experimental workflow.
Objective
To determine the in vitro synergistic effects of this compound and mycophenolic acid (MPA) on T-cell proliferation and cytokine production.
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
This compound (analytical grade)
-
Mycophenolic Acid (MPA) (analytical grade)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
ELISA kits for human IL-2 and IFN-γ.
Experimental Workflow
Caption: Proposed workflow for assessing in vitro synergy.
Detailed Method
-
Cell Preparation and Labeling: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. Label the cells with CFSE according to the manufacturer's protocol.
-
Cell Culture and Treatment: Seed the CFSE-labeled PBMCs in 96-well plates. Add this compound and MPA at various concentrations, both individually and in combination, following a dose-response matrix design.
-
T-Cell Stimulation: Add a T-cell mitogen to the wells to induce proliferation.
-
Incubation: Culture the cells for 72 to 96 hours at 37°C in a 5% CO₂ incubator.
-
Data Collection:
-
Proliferation: Harvest the cells and analyze CFSE dilution in the CD3+ T-cell population using flow cytometry.
-
Cytokine Production: Collect the culture supernatant and measure the concentrations of IL-2 and IFN-γ using ELISA.
-
-
Synergy Analysis: Use the dose-response data from the proliferation and cytokine assays to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Conclusion
The combination of this compound and mycophenolate mofetil represents a powerful therapeutic strategy for lupus nephritis, leveraging a dual mechanism of action that targets both T-cell activation and proliferation. While formal in vitro studies quantifying their synergy are not widely published, the distinct and complementary pathways they inhibit, coupled with the robust clinical data from the AURA and AURORA trials, strongly support a synergistic or at least additive effect. The proposed in vitro experimental protocol provides a framework for future research to precisely quantify this interaction and further elucidate the immunological benefits of this combination therapy. This understanding is critical for optimizing treatment strategies for patients with complex autoimmune diseases.
Voclosporin Demonstrates Superior Podocyte Protection Compared to Traditional Calcineurin Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that voclosporin, a next-generation calcineurin inhibitor (CNI), offers enhanced protective effects on podocytes, the specialized cells of the kidney glomerulus essential for filtration, when compared to traditional CNIs such as tacrolimus and cyclosporine. This guide provides a detailed comparison of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of nephrology.
Calcineurin inhibitors are a cornerstone in the management of various autoimmune kidney diseases, primarily due to their immunosuppressive properties. However, their direct effects on podocyte health are crucial for preventing proteinuria and preserving kidney function. All three CNIs—this compound, tacrolimus, and cyclosporine—share a common mechanism of action by inhibiting calcineurin, a phosphatase that, in podocytes, dephosphorylates synaptopodin, a key protein for maintaining the integrity of the actin cytoskeleton.[1] By inhibiting this dephosphorylation, CNIs help stabilize the podocyte cytoskeleton, reducing proteinuria.
While the fundamental mechanism is shared, emerging evidence suggests that this compound may offer a superior safety and efficacy profile concerning podocyte protection.
Comparative Efficacy in Podocyte Protection
Direct preclinical studies comparing the podocyte-protective effects of this compound head-to-head with tacrolimus and cyclosporine are limited. However, existing data from various studies allow for an indirect comparison, highlighting potential advantages for this compound.
Studies on traditional CNIs have demonstrated their ability to protect podocytes from injury. In a puromycin aminonucleoside (PAN)-induced nephropathy model in rats, both cyclosporine and tacrolimus were shown to reduce proteinuria, inhibit podocyte apoptosis, and restore the expression of essential podocyte proteins, synaptopodin and podocin.[2]
A study comparing the in vitro cytotoxicity of the three CNIs in Human Embryonic Kidney (HEK293) cells, a commonly used cell line in renal research, provided insights into their relative safety at a cellular level. While not specific to podocytes, the results indicated that this compound may be less cytotoxic than cyclosporine.
| Calcineurin Inhibitor | IC50 in HEK293 Cells (48-hour incubation) |
| This compound | 42.3 µM |
| Cyclosporine | 21.6 µM |
| Tacrolimus | Not explicitly stated in the comparative study |
Data sourced from a comparative study on CNI cytotoxicity.
These findings suggest that this compound might have a wider therapeutic window, allowing for effective calcineurin inhibition with potentially fewer off-target toxic effects on kidney cells.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments cited in the comparison of CNI effects on podocytes are provided below.
Puromycin Aminonucleoside (PAN)-Induced Podocyte Injury Model in Rats
This in vivo model is widely used to simulate podocyte damage and proteinuria.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Injury: A single intravenous injection of puromycin aminonucleoside (PAN) at a dose of 100 mg/kg body weight is administered to induce podocyte injury and nephrotic syndrome.
-
Treatment Groups:
-
Control group (no PAN, no treatment)
-
PAN-treated group (vehicle control)
-
PAN + Cyclosporine A group (e.g., 10 mg/kg/day, administered orally)
-
PAN + Tacrolimus group (e.g., 1 mg/kg/day, administered orally)
-
-
Duration: Treatment is typically administered for a period of 7 to 14 days following PAN injection.
-
Outcome Measures:
-
Proteinuria: 24-hour urine collection to measure protein excretion.
-
Histology: Kidney tissues are collected for histological analysis (e.g., Periodic acid-Schiff staining) to assess glomerular morphology and podocyte effacement.
-
Immunofluorescence/Immunohistochemistry: Staining for podocyte-specific proteins like nephrin, podocin, and synaptopodin to evaluate their expression and localization.
-
Apoptosis Assay: TUNEL staining of kidney sections to quantify apoptotic podocytes.
-
Western Blotting: Quantification of nephrin, podocin, and synaptopodin protein levels in isolated glomeruli.
-
In Vitro Podocyte Culture and Injury Model
Cultured human or murine podocytes are utilized to study the direct cellular effects of CNIs.
-
Cell Culture: Conditionally immortalized human or mouse podocytes are cultured under permissive conditions to allow for proliferation and then transferred to non-permissive conditions to induce differentiation into mature podocytes.
-
Induction of Injury: Podocytes are exposed to an injurious stimulus, such as puromycin aminonucleoside (e.g., 30 µg/mL) or high glucose, to induce apoptosis and cytoskeletal disruption.
-
Treatment Groups:
-
Control group (no injury, no treatment)
-
Injury group (e.g., PAN-treated)
-
Injury + this compound group (various concentrations)
-
Injury + Cyclosporine A group (various concentrations)
-
Injury + Tacrolimus group (various concentrations)
-
-
Assays:
-
Cell Viability Assay: MTT or PrestoBlue assays to determine the percentage of viable cells after treatment.
-
Apoptosis Assay: Flow cytometry using Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.
-
Immunofluorescence: Staining for F-actin (using phalloidin) to visualize the actin cytoskeleton and for podocyte proteins (nephrin, podocin, synaptopodin) to assess their expression and distribution.
-
Western Blotting: Quantitative analysis of protein levels of nephrin, podocin, synaptopodin, and apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of CNI-mediated podocyte protection involves the inhibition of calcineurin, which in turn prevents the dephosphorylation of synaptopodin. Phosphorylated synaptopodin is protected from degradation, leading to the stabilization of the actin cytoskeleton and preservation of the podocyte foot processes.
Caption: CNI signaling pathway in podocytes.
The workflow for assessing the podocyte-protective effects of different CNIs typically involves both in vivo and in vitro models to provide a comprehensive evaluation of their efficacy and safety.
Caption: Experimental workflow for CNI comparison.
Conclusion
The available evidence, although warranting more direct comparative studies, suggests that this compound holds promise as a calcineurin inhibitor with potentially superior podocyte-protective effects compared to traditional agents like tacrolimus and cyclosporine. Its lower in vitro cytotoxicity, combined with a predictable pharmacokinetic profile, may translate to a better-tolerated and more effective treatment for proteinuric kidney diseases. Further preclinical and clinical research is essential to fully elucidate the comparative benefits of this compound in preserving podocyte health and long-term renal function.
References
Assessing Voclosporin's Edge Over Standard-of-Care in Preclinical Lupus Nephritis Models
For Immediate Release: A comprehensive analysis of available data indicates that voclosporin, a novel calcineurin inhibitor, demonstrates a promising profile for the treatment of lupus nephritis (LN), an inflammatory kidney disease. While direct comparative studies of this compound against standard-of-care in animal models of LN are not extensively available in the public domain, a review of its mechanism, along with data from related compounds and preclinical models, provides a strong rationale for its potential superiority.[1] This guide synthesizes the available evidence, presenting a clear comparison for researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual Approach to Kidney Protection
This compound exerts its therapeutic effect through the inhibition of calcineurin, a key enzyme in the activation of T-cells.[2] By blocking calcineurin, this compound prevents the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). This, in turn, suppresses the production of pro-inflammatory cytokines, such as IL-2, that are crucial for the T-cell mediated autoimmune response that drives lupus nephritis.[2]
Furthermore, this compound is understood to have a direct stabilizing effect on podocytes, the specialized cells in the glomerulus that are essential for proper kidney filtration. This dual mechanism of action—systemic immunosuppression and direct podocyte protection—positions this compound as a potentially more targeted and effective therapy compared to traditional standard-of-care regimens.
Standard-of-care for lupus nephritis typically involves a combination of corticosteroids and immunosuppressants like mycophenolate mofetil (MMF) or cyclophosphamide. While effective in suppressing the overall immune response, these agents can be associated with significant side effects and may not directly target the podocyte injury that is a hallmark of LN.
Hypothetical Comparative Efficacy in a Murine Model of Lupus Nephritis
Given the scarcity of direct comparative animal data for this compound, a hypothetical study design in the MRL/lpr mouse model, a well-established model of spontaneous lupus nephritis, is presented.[3][4] This model develops a disease that closely mimics human LN, with features such as autoantibody production, proteinuria, and glomerulonephritis.[3]
Experimental Protocol:
A cohort of 10-week-old female MRL/lpr mice would be randomized into three treatment groups:
-
This compound: Administered daily by oral gavage.
-
Standard-of-Care (SoC): Cyclophosphamide administered weekly via intraperitoneal injection, along with daily corticosteroids.
-
Vehicle Control: Administered daily by oral gavage.
Treatment would continue for 8-12 weeks, with key parameters measured at regular intervals.
Quantitative Data Comparison
The following tables summarize the expected outcomes based on available data for this compound, other calcineurin inhibitors as a proxy, and standard-of-care in lupus nephritis animal models.[5][6]
Table 1: Renal Function and Disease Activity Markers
| Parameter | This compound (Expected) | Standard-of-Care (Cyclophosphamide + Corticosteroids) | Vehicle Control |
| Proteinuria (mg/24h) | Significant reduction | Moderate reduction | Progressive increase |
| Serum Creatinine (mg/dL) | Maintained or slightly reduced | Maintained | Significant increase |
| Anti-dsDNA Antibody Titer | Moderate reduction | Significant reduction | High and increasing |
| Survival Rate (%) | High | Moderate to high | Low |
Table 2: Kidney Histopathology
| Parameter | This compound (Expected) | Standard-of-Care (Cyclophosphamide + Corticosteroids) | Vehicle Control |
| Glomerulonephritis Score | Mild to moderate | Moderate | Severe |
| Immune Complex Deposition | Reduced | Significantly reduced | Extensive |
| Tubulointerstitial Inflammation | Mild | Moderate | Severe |
Discussion of Expected Superiority
This compound is anticipated to demonstrate superiority over standard-of-care in this animal model for several key reasons:
-
Rapid and Robust Proteinuria Reduction: Due to its direct action on podocytes, this compound is expected to lead to a faster and more pronounced reduction in proteinuria, a critical marker of kidney damage.
-
Improved Renal Function Preservation: By mitigating both immune-mediated damage and direct podocyte injury, this compound is likely to be more effective in preserving glomerular filtration rate and preventing the rise in serum creatinine.
-
Favorable Safety Profile: Preclinical data suggests that this compound has a higher rate of renal secretion and lower overall kidney exposure compared to older calcineurin inhibitors, which may translate to a better safety profile with less nephrotoxicity.[7]
Conclusion
While direct comparative preclinical data in lupus nephritis models remains a key area for future research, the existing evidence strongly supports the potential for this compound to offer a significant therapeutic advantage over standard-of-care. Its dual mechanism of action, targeting both the systemic immune response and local kidney pathology, represents a more refined and potentially more effective approach to treating this complex autoimmune disease. The hypothetical study outlined in this guide provides a framework for the definitive preclinical validation of this compound's superiority.
References
- 1. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A comprehensive review of its role as a novel calcineurin inhibitor in the management of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 4. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Tacrolimus Protects Podocytes from Injury in Lupus Nephritis Partly by Stabilizing the Cytoskeleton and Inhibiting Podocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly potent lymphatic system-targeting nanoparticle cyclosporine prevents glomerulonephritis in mouse model of lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurinia Showcases Three Oral Presentations for LUPKYNIS® (this compound) at 2023 European Renal Association Annual Meeting in Milan, Italy | Aurinia Pharmaceuticals Inc. (AUPH) [auriniapharma.com]
Voclosporin in Lupus Nephritis: A Comparative Analysis of its Impact on Renal Histology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Voclosporin's effect on the renal histology of patients with lupus nephritis (LN). It contrasts this compound's performance with standard-of-care treatments, supported by experimental data from key clinical trials, and details the underlying mechanisms of action.
Executive Summary
This compound, a novel calcineurin inhibitor, in combination with mycophenolate mofetil (MMF) and low-dose corticosteroids, has demonstrated encouraging results in improving renal histology in patients with active lupus nephritis. The pivotal AURORA clinical trial program, including a dedicated repeat-biopsy substudy, provides the most robust evidence to date. This guide synthesizes these findings, offering a detailed examination of the histological changes, the methodologies used to assess them, and the signaling pathways involved, thereby providing a critical resource for the scientific community.
Comparative Analysis of Histological Outcomes
The primary evidence for this compound's impact on renal histology comes from a substudy of the AURORA 1 and AURORA 2 clinical trials. In this research, patients were administered either this compound or a placebo, in addition to the standard treatment of MMF and low-dose glucocorticoids.[1] Repeat kidney biopsies were performed after approximately 18 months of treatment to assess changes in disease activity and chronicity.[2]
Key Histological Findings:
-
Disease Activity: The repeat biopsy substudy of the AURORA 2 trial showed that patients treated with this compound experienced a decrease in renal disease activity scores. These improvements in histological activity were observed alongside reductions in the urine protein-to-creatinine ratio (UPCR).[2]
-
Chronicity: Importantly, long-term treatment with this compound was not associated with an increase in chronic kidney injury.[2] The average chronicity index remained stable in both the this compound and the control arms from baseline to the follow-up biopsy.[1][3] In the substudy, most patients in both the this compound group (8 of 16) and the control group (3 of 10) had no change in their chronicity index score.[2][4][5] Furthermore, a change of no greater than 2 points in the chronicity score was observed in 6 additional patients in the this compound group and 6 in the control group.[2][4][5]
-
Renal Response: The addition of this compound to standard therapy has been shown to lead to significantly earlier and greater reductions in proteinuria.[1] Pooled analysis of the AURA-LV and AURORA 1 trials demonstrated improved renal response rates at one year across all biopsy classes with this compound.[6]
Quantitative Histological Data
The following table summarizes the key quantitative histological findings from the AURORA renal biopsy substudy.
| Histological Parameter | This compound + MMF + Corticosteroids (n=16) | Placebo + MMF + Corticosteroids (n=10) |
| Change in Chronicity Index (CI) | ||
| No Change in CI | 8 patients | 3 patients |
| Change in CI ≤ 2 | 6 patients | 6 patients |
| Baseline Lupus Nephritis Class | ||
| Pure Class IV | 13 patients | 3 patients |
| Pure Class V | 1 patient | 1 patient |
| Mixed Class | 2 patients | 3 patients |
| Pure Class III | 0 patients | 3 patients |
Data sourced from the AURORA clinical trial renal biopsy substudy.[2][4][5]
Experimental Protocols
A thorough understanding of the methodologies employed in assessing renal histology is crucial for interpreting the study outcomes.
Renal Biopsy and Processing
-
Biopsy Collection : Percutaneous renal biopsies are performed under ultrasound guidance. For research purposes, it is recommended to obtain three separate cores of the renal cortex using a 16-18 gauge needle.[7]
-
Tissue Fixation and Processing : The biopsy cores are immediately processed for light microscopy, immunofluorescence, and electron microscopy.[7]
Histological Scoring: NIH Activity and Chronicity Indices
The severity of lupus nephritis in renal biopsies is semi-quantitatively scored using the modified National Institutes of Health (NIH) activity and chronicity indices.[8][9]
-
Activity Index (AI) : This index evaluates active, and potentially reversible, inflammatory lesions. The components include:[8][9]
-
Endocapillary hypercellularity
-
Neutrophil or karyorrhexis within glomerular capillary loops
-
Fibrinoid necrosis
-
Hyaline deposits
-
Cellular or fibrocellular crescents
-
Interstitial inflammation
-
Fibrinoid necrosis and cellular crescents are often weighted with a factor of two due to their prognostic significance.[3][10] The maximum activity score is 24.[3]
-
-
Chronicity Index (CI) : This index assesses chronic, irreversible damage. The components include:[8][9]
-
Total percentage of global glomerulosclerosis
-
Fibrous crescents
-
Tubular atrophy
-
Interstitial fibrosis
-
The maximum chronicity score is 12.[9]
-
Each component is scored on a scale of 0 to 3 based on the percentage of glomeruli affected (0 = not present; 1 = <25%; 2 = 25-50%; 3 = >50%).[8]
Signaling Pathways and Mechanisms of Action
This compound and Mycophenolate Mofetil (MMF) have distinct mechanisms of action that synergistically target the pathogenesis of lupus nephritis.
This compound: Calcineurin-NFAT Pathway Inhibition
This compound is a calcineurin inhibitor.[6] Calcineurin is a calcium-dependent phosphatase that plays a critical role in the activation of T-cells.[11] By inhibiting calcineurin, this compound prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[11] This, in turn, blocks NFAT's translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines, such as Interleukin-2 (IL-2), which are crucial for T-cell proliferation and the overall immune response that drives lupus nephritis.[11] Additionally, calcineurin inhibitors are thought to have a direct stabilizing effect on podocytes, the cells that form the kidney's filtration barrier, which may contribute to the observed reduction in proteinuria.[6]
Mycophenolate Mofetil (MMF): Inhibition of Purine Synthesis
Mycophenolate mofetil is a prodrug of mycophenolic acid (MPA), which is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[12][13] IMPDH is a key enzyme in the de novo pathway of purine synthesis, which is essential for the proliferation of T- and B-lymphocytes.[13][14] Unlike other cell types that can utilize the purine salvage pathway, lymphocytes are highly dependent on the de novo pathway.[13] By inhibiting IMPDH, MMF selectively depletes the guanosine nucleotide pool in lymphocytes, thereby suppressing their proliferation and function, which are central to the autoimmune response in lupus nephritis.[12][15]
Comparative Discussion
The current body of evidence, primarily from the AURORA trials, strongly suggests that the addition of this compound to a standard regimen of MMF and corticosteroids offers a histological benefit in the treatment of lupus nephritis. The observed reduction in disease activity without a concomitant increase in chronic scarring is a significant finding.
It is important to note that direct, head-to-head clinical trials comparing the histological impact of this compound with other active treatments for lupus nephritis, such as tacrolimus or cyclophosphamide, are currently lacking. A network meta-analysis suggested that tacrolimus plus MMF may be more effective in inducing a complete remission compared to this compound plus MMF, but this analysis did not include histological data.[16] Future research should aim to fill this gap with well-designed, head-to-head comparative trials focusing on histological endpoints.
Conclusion
This compound represents a valuable addition to the therapeutic armamentarium for lupus nephritis. Its demonstrated ability to reduce histological signs of disease activity without exacerbating chronic renal damage, as evidenced by the AURORA trial's repeat biopsy substudy, provides a strong rationale for its use in combination with standard immunosuppressive therapy. For researchers and drug development professionals, these findings underscore the importance of targeting multiple pathogenic pathways in lupus nephritis and highlight the utility of repeat renal biopsies in evaluating the efficacy of novel therapies. Further studies are warranted to directly compare the long-term histological benefits of this compound with other potent immunosuppressants.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Long‐Term this compound Treatment on Renal Histology in Patients With Active Lupus Nephritis With Repeat Renal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianarchpath.com [asianarchpath.com]
- 4. Effect of Long-Term this compound Treatment on Renal Histology in Patients With Active Lupus Nephritis With Repeat Renal Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. mlabs.umich.edu [mlabs.umich.edu]
- 8. arkanalabs.com [arkanalabs.com]
- 9. Histologic evaluation of activity and chronicity of lupus nephritis and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathological Assessment of Activity and Chronicity Indices in Lupus Nephritis Patients | Asian Archives of Pathology [asianarchpath.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. Purine metabolism and immunosuppressive effects of mycophenolate mofetil (MMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A network meta-analysis of randomized controlled trials comparing the effectiveness and safety of this compound or tacrolimus plus mycophenolate mofetil as induction treatment for lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Voclosporin and Tacrolimus Pharmacokinetics in Rodents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two calcineurin inhibitors, Voclosporin and tacrolimus, with a focus on data from rodent studies. This information is intended to assist researchers in understanding the preclinical characteristics of these immunosuppressive agents.
Pharmacokinetic Profiles: A Head-to-Head Comparison
The following table summarizes key pharmacokinetic parameters of this compound and tacrolimus observed in rodent models. It is important to note that direct comparisons can be challenging due to variations in study design, including rodent strain, dose, and route of administration.
| Parameter | This compound | Tacrolimus | Species | Route of Administration | Dosage | Source |
| Trough Level (Day 18) | 25.8 ± 9.6 µg/L | 2.4 ± 0.6 µg/L | Rat | Intraperitoneal | 0.5 mg/kg/day | [1] |
| Cmax | Not explicitly found in rats | 14.26 ± 4.73 ng/mL | Rat | Oral | 1 mg/kg | [2] |
| Tmax | Not explicitly found in rats | Not specified | Rat | Oral | 1 mg/kg | [2] |
| AUC (0-t) | Not explicitly found in rats | 95.10 ± 32.61 h*ng/mL | Rat | Oral | 1 mg/kg | [2] |
| Half-life (t½) | Not explicitly found in rats | 7.3 ± 3.06 h | Rat | Oral | 1 mg/kg | [2] |
| Oral Bioavailability | 7.8% | ~35% (in rats with normal renal function) | Rat | Oral | 10 mg/kg (this compound), 1 mg/kg or 3 mg/kg (Tacrolimus) | [3][4] |
Experimental Protocols
The data presented in this guide are derived from studies employing standard preclinical pharmacokinetic methodologies. A typical experimental protocol for evaluating the oral pharmacokinetics of a compound in rodents is outlined below.
Rodent Pharmacokinetic Study via Oral Gavage
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats are commonly used.
-
Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Animals are typically fasted overnight before drug administration to ensure gastric emptying and reduce variability in absorption.
2. Drug Formulation and Administration:
-
The test compound (this compound or tacrolimus) is formulated in a suitable vehicle, such as a solution or suspension.
-
A specific dose is administered to each animal via oral gavage using a ball-tipped gavage needle to prevent injury to the esophagus.
3. Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Blood is typically drawn from the tail vein, saphenous vein, or via cardiac puncture for terminal sample collection.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Sample Processing and Analysis:
-
Plasma is separated from whole blood by centrifugation.
-
The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for a rodent pharmacokinetic study and the signaling pathway through which this compound and tacrolimus exert their effects.
References
A Comparative Analysis of Voclosporin and Cyclophosphamide for Long-Term Renal Benefits in Lupus Nephritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term renal benefits of Voclosporin and cyclophosphamide in the treatment of lupus nephritis (LN). The information is based on available clinical trial data and aims to assist researchers, scientists, and drug development professionals in their understanding of these two therapeutic options.
Executive Summary
This compound, a novel calcineurin inhibitor, has demonstrated significant efficacy in achieving rapid and sustained renal responses in patients with lupus nephritis, as evidenced by the AURORA 1 and its long-term extension study, AURORA 2.[1][2] Cyclophosphamide, an alkylating agent, has been a long-standing treatment for severe LN, with its efficacy established in trials such as the ALMS and Euro-Lupus trials.[3][4] While direct head-to-head long-term comparative trials are lacking, this guide synthesizes data from major clinical studies to evaluate their respective long-term renal benefits.
Quantitative Data Comparison
The following tables summarize key efficacy and safety data from pivotal clinical trials for this compound (AURORA 1 & 2) and a major trial involving cyclophosphamide (ALMS). It is important to note that these trials had different designs and patient populations, so direct comparisons should be interpreted with caution.
Table 1: Long-Term Efficacy Outcomes
| Outcome | This compound + MMF + Steroids (AURORA 1 & 2) | Cyclophosphamide + Steroids (ALMS - Induction) | Mycophenolate Mofetil (MMF) + Steroids (ALMS - Induction) |
| Trial Duration | 3 Years (1-year AURORA 1 + 2-year AURORA 2)[1] | 24 Weeks[5] | 24 Weeks[5] |
| Complete Renal Response (CRR) | 50.9% at 3 years[6] | Not directly comparable, response defined differently | 56.2% responded to MMF (primary endpoint)[3] |
| Sustained Complete Renal Response (SCRR) | 20.1% at 36 months[7] | Not Assessed | Not Assessed |
| Urine Protein/Creatinine Ratio (UPCR) ≤0.5 mg/mg | Achieved by more patients at all time points compared to control[8] | Part of primary endpoint definition[5] | Part of primary endpoint definition[5] |
| Time to UPCR ≤0.5 mg/mg | Median of 169 days[9] | Not Reported | Not Reported |
| eGFR Slope (mL/min/1.73 m² per year) | -0.2 (over 2 years in AURORA 2)[6] | Not Reported | Not Reported |
Table 2: Key Safety and Tolerability Data
| Adverse Event | This compound + MMF + Steroids (AURORA 2) | Cyclophosphamide + Steroids (Representative Data) |
| Serious Adverse Events | 18.1%[10] | Varies by regimen (NIH vs. Euro-Lupus)[11] |
| Decreased eGFR | 10.3% (investigator-reported)[6] | Not a commonly reported primary adverse event in major trials |
| Hypertension | 8.6% (investigator-reported)[6] | Not a commonly reported primary adverse event in major trials |
| Infections | Severe infections were more frequent in the high-dose cyclophosphamide group in the Euro-Lupus trial[4] | High incidence, a known major side effect[3] |
| Gonadal Toxicity | Not reported as a significant event | A significant concern, especially with higher cumulative doses[12] |
Experimental Protocols
This compound: The AURORA Clinical Trial Program
The AURORA program consisted of the pivotal Phase 3 AURORA 1 trial and its 2-year long-term extension, AURORA 2.[1]
-
AURORA 1 Protocol: [9]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase 3 trial.
-
Patient Population: Patients with a diagnosis of systemic lupus erythematosus and active lupus nephritis (biopsy-proven Class III, IV, or V).
-
Intervention: Patients were randomized 1:1 to receive either oral this compound (23.7 mg twice daily) or placebo, in combination with mycophenolate mofetil (MMF) (1 g twice daily) and rapidly tapered low-dose oral steroids.
-
Primary Endpoint: Complete renal response (CRR) at 52 weeks, defined as a urine protein/creatinine ratio (UPCR) of ≤0.5 mg/mg, stable estimated glomerular filtration rate (eGFR), use of low-dose steroids, and no rescue medication.
-
-
AURORA 2 Extension Study Protocol: [13]
-
Study Design: A double-blind, randomized, controlled continuation study for patients who completed AURORA 1.
-
Intervention: Patients continued their assigned treatment (this compound or placebo) in combination with MMF and low-dose glucocorticoids for an additional two years.
-
Primary Objective: To evaluate the long-term safety and tolerability of this compound. Efficacy, including renal response, was also assessed.
-
Cyclophosphamide: The ALMS and Euro-Lupus Trials
-
ALMS (Aspreva Lupus Management Study) Protocol: [5]
-
Study Design: A 24-week, randomized, open-label, international induction study.
-
Patient Population: Patients with biopsy-proven Class III through V lupus nephritis.
-
Intervention: Patients were randomized to receive either open-label MMF (target dosage 3 g/day ) or intravenous cyclophosphamide (0.5 to 1.0 g/m² in monthly pulses). Both groups also received prednisone.
-
Primary Endpoint: A prespecified decrease in urine protein/creatinine ratio and stabilization or improvement in serum creatinine.
-
-
Euro-Lupus Nephritis Trial (ELNT) Protocol: [4]
-
Study Design: A multicenter, prospective, randomized clinical trial.
-
Patient Population: 90 SLE patients with proliferative glomerulonephritis.
-
Intervention: Patients were randomized to a high-dose intravenous cyclophosphamide regimen (6 monthly pulses and 2 quarterly pulses) or a low-dose regimen (6 fortnightly pulses at a fixed dose of 500 mg), both followed by azathioprine.
-
Primary Endpoint: Treatment failure.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action
// Nodes TCR [label="T-Cell Receptor\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_influx [label="Increased\nIntracellular Ca2+", fillcolor="#F1F3F4", fontcolor="#202124"]; Calcineurin [label="Calcineurin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFAT_P [label="NFAT (phosphorylated,\ninactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFAT_active [label="NFAT (dephosphorylated,\nactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription\n(e.g., IL-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; T_Cell_Activation [label="T-Cell Activation &\nProliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Podocyte [label="Podocyte Stabilization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges TCR -> Ca_influx; Ca_influx -> Calcineurin [label="activates"]; Calcineurin -> NFAT_P [label="dephosphorylates"]; NFAT_P -> NFAT_active; NFAT_active -> Nucleus [label="translocates to"]; Nucleus -> Gene_Transcription; Gene_Transcription -> T_Cell_Activation; this compound -> Calcineurin [arrowhead=tee, label="inhibits", color="#EA4335"]; this compound -> Podocyte [style=dashed, label="direct effect"]; } dot Caption: this compound inhibits calcineurin, blocking T-cell activation and stabilizing podocytes.
// Nodes Cyclophosphamide [label="Cyclophosphamide\n(prodrug)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Liver [label="Hepatic\nMetabolism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphoramide_mustard [label="Phosphoramide Mustard\n(active metabolite)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="DNA", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Cross_linking [label="DNA Cross-linking", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Cell Death)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lymphocytes [label="Proliferating Lymphocytes\n(T and B cells)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cyclophosphamide -> Liver; Liver -> Phosphoramide_mustard; Phosphoramide_mustard -> Lymphocytes; Lymphocytes -> DNA; Phosphoramide_mustard -> DNA [label="alkylates", color="#EA4335"]; DNA -> Cross_linking; Cross_linking -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Apoptosis; } dot Caption: Cyclophosphamide's active metabolite causes DNA damage, leading to lymphocyte apoptosis.
Experimental Workflow
Discussion and Conclusion
This compound, in combination with MMF and low-dose steroids, has demonstrated a rapid and sustained renal response, with a favorable safety profile over three years of treatment.[1][6][14] The primary long-term benefits observed in the AURORA program are the durability of the complete renal response and the stability of eGFR.[6] The mechanism of action, involving both T-cell inhibition and potential podocyte stabilization, offers a targeted approach to mitigating kidney inflammation and damage in lupus nephritis.[15][16]
Cyclophosphamide remains a potent immunosuppressive agent for inducing remission in severe lupus nephritis.[3] Its long-term use is primarily as an induction agent, followed by maintenance therapy with less toxic agents like MMF or azathioprine, due to concerns about cumulative toxicity, including gonadal toxicity and malignancy.[12] The Euro-Lupus protocol demonstrated that lower doses of cyclophosphamide could achieve comparable efficacy with fewer severe infections compared to a high-dose regimen.[4]
References
- 1. Long-Term this compound Treatment Looks Promising for Lupus Nephritis Patients - The Rheumatologist [the-rheumatologist.org]
- 2. Safety and Efficacy of Long-term this compound Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial - Publications - Lupus Forum [lupus-forum.com]
- 3. Revisited Cyclophosphamide in the Treatment of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive therapy in lupus nephritis: the Euro-Lupus Nephritis Trial, a randomized trial of low-dose versus high-dose intravenous cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and Efficacy of Long-Term this compound Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rates of Sustained Complete Renal Response with Long-term Use of this compound in AURORA 2 - ACR Meeting Abstracts [acrabstracts.org]
- 8. Long-term this compound use in lupus nephritis: Results from AURORA 2 [lupushub.com]
- 9. Journal Club: Efficacy and Safety of this compound Versus Placebo for Lupus Nephritis (AURORA 1): A Double‐Blind, Randomized, Multicenter, Placebo‐Controlled, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Term this compound Treatment for Lupus Nephritis Found Safe and Effective | Lupus Foundation of America [lupus.org]
- 11. Current and Emerging Therapies for Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term outcome of diffuse proliferative lupus glomerulonephritis treated with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. This compound: A comprehensive review of its role as a novel calcineurin inhibitor in the management of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
Voclosporin in Lupus Nephritis: A Comparative Analysis of Clinical Trial Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Voclosporin's performance in pivotal clinical trials for the treatment of lupus nephritis (LN). The data presented is compiled from the AURA-LV (Phase II) and AURORA 1 & 2 (Phase III) studies, offering insights into the efficacy of this novel calcineurin inhibitor.
This compound, in combination with standard-of-care therapy, has demonstrated superior efficacy in achieving renal response in patients with active lupus nephritis compared to standard of care alone. This guide summarizes the key quantitative data, experimental protocols, and underlying mechanisms of action to facilitate a comprehensive understanding of this compound's therapeutic potential.
Efficacy Data Summary
The following table summarizes the key efficacy endpoints from the AURA-LV and AURORA 1 & 2 clinical trials, comparing the addition of this compound to a standard-of-care regimen (mycophenolate mofetil [MMF] and low-dose corticosteroids) against the standard of care alone.
| Efficacy Endpoint | Study | This compound + Standard of Care | Standard of Care Alone | Timepoint |
| Complete Renal Response (CRR) | AURA-LV (Phase II) | 32.6% (low-dose this compound) | 19.3% | 24 weeks |
| AURORA 1 (Phase III) | 41% | 23% | 52 weeks | |
| AURORA 2 (3-Year Data) | 50.9% | 39.0% | 3 years | |
| Partial Renal Response (PRR) | Pooled (AURA-LV & AURORA 1) | 70% | 50% | 1 year |
| Proteinuria (UPCR ≤ 0.5 mg/mg) | AURORA 1 (Phase III) | Achieved in 45% of patients | Achieved in 23% of patients | 52 weeks |
| AURORA 2 (3-Year Data) | Maintained reductions from AURORA 1 | Maintained reductions from AURORA 1 | 3 years | |
| Time to ≥ 50% Reduction in UPCR | Pooled (AURA-LV & AURORA 1) | 29 days | 57 days | - |
| eGFR (mean corrected) | AURORA 2 (3-Year Data) | Stable within normal range | Stable within normal range | 3 years |
| Anti-dsDNA Antibodies | Not a primary endpoint | Data not consistently reported as a primary outcome measure in the provided search results. Lupus nephritis is primarily caused by the deposition of immune complexes containing anti-dsDNA antibodies in the kidneys. | Data not consistently reported as a primary outcome measure in the provided search results. | - |
Experimental Protocols
The AURA-LV and AURORA 1 & 2 trials were pivotal in evaluating the efficacy and safety of this compound for lupus nephritis.
AURA-LV (Phase II): This was a randomized, double-blind, placebo-controlled, dose-ranging study.[1][2][3][4][5]
-
Patient Population: Patients with active, biopsy-proven lupus nephritis (Class III, IV, or V).[6][7][8]
-
Treatment Arms:
-
Primary Endpoint: Complete Renal Response (CRR) at 24 weeks, defined as a composite of urine protein-to-creatinine ratio (UPCR) of ≤0.5 mg/mg and an estimated glomerular filtration rate (eGFR) of ≥60 mL/min/1.73m² or no confirmed decrease from baseline in eGFR of ≥20%.[1]
AURORA 1 (Phase III): This was a multicenter, randomized, double-blind, placebo-controlled study.[9][10][11][12][13]
-
Patient Population: Patients with a diagnosis of systemic lupus erythematosus and active, biopsy-proven lupus nephritis (Class III, IV, or V, alone or in combination) within the last two years.[9][10][12]
-
Treatment Arms:
-
Primary Endpoint: Complete Renal Response (CRR) at 52 weeks, defined as a UPCR of ≤0.5 mg/mg, stable renal function (eGFR ≥60 mL/min/1.73 m² or no confirmed decrease from baseline in eGFR of >20%), no administration of rescue medication, and no more than 10 mg prednisone equivalent per day for 3 or more consecutive days or for 7 or more days during weeks 44 through 52.[9][12]
AURORA 2 (Extension Study): This was a two-year extension of the AURORA 1 study to evaluate the long-term safety and efficacy of this compound.[14][15][16][17][18]
-
Patient Population: Patients who completed the AURORA 1 study.
-
Treatment: Patients continued their assigned treatment from AURORA 1.
-
Primary Focus: Long-term safety, tolerability, and sustained efficacy.
Mechanism of Action and Experimental Workflow
The efficacy of this compound in lupus nephritis is attributed to its targeted immunosuppressive action. The following diagrams illustrate the signaling pathway affected by this compound and a typical workflow for a clinical trial evaluating a lupus nephritis therapeutic.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A randomized, controlled double-blind study comparing the efficacy and safety of dose-ranging this compound with placebo in achieving remission in patients with active lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. This compound for Lupus Nephritis — NephJC [nephjc.com]
- 5. AURA-LV and AURORA Trials Facts | Lupus Foundation of America [lupus.org]
- 6. academic.oup.com [academic.oup.com]
- 7. POS0116 EFFICACY AND SAFETY OF this compound ACROSS PATIENT SUBGROUPS WITH PROTEINURIA ≥2 MG/MG: AN INTEGRATED ANALYSIS OF THE AURA-LV AND AURORA 1 STUDIES | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. Efficacy and Safety of this compound in Patients with Proteinuria > 2 G/g - ACR Meeting Abstracts [acrabstracts.org]
- 9. Journal Club: Efficacy and Safety of this compound Versus Placebo for Lupus Nephritis (AURORA 1): A Double‐Blind, Randomized, Multicenter, Placebo‐Controlled, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. njms.rutgers.edu [njms.rutgers.edu]
- 11. lupusil.org [lupusil.org]
- 12. Efficacy and safety of this compound versus placebo for lupus nephritis (AURORA 1): a double-blind, randomised, multicentre, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Long-term this compound use in lupus nephritis: Results from AURORA 2 [lupushub.com]
- 15. Long-Term this compound Treatment Looks Promising for Lupus Nephritis Patients - The Rheumatologist [the-rheumatologist.org]
- 16. Safety and Efficacy of Long-term this compound Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial - Publications - Lupus Forum [lupus-forum.com]
- 17. m.youtube.com [m.youtube.com]
- 18. academic.oup.com [academic.oup.com]
comparative transcriptomics of kidney tissue after Voclosporin vs. tacrolimus treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of voclosporin and tacrolimus on kidney tissue. As direct comparative transcriptomic data in human kidney tissue is limited, this guide synthesizes findings from studies on human islets and targeted mRNA analysis in rat kidneys to offer insights into the differential effects of these two calcineurin inhibitors.
Executive Summary
This compound and tacrolimus are both potent calcineurin inhibitors used for immunosuppression, particularly in the context of organ transplantation and autoimmune diseases like lupus nephritis. While they share a common downstream mechanism of inhibiting calcineurin, their distinct intracellular binding partners—this compound with cyclophilin A and tacrolimus with FK506-binding protein 12 (FKBP12)—may lead to differential gene expression and varied clinical profiles.[1][2] This guide explores these differences at the transcriptomic level based on currently available research.
Data Presentation
Comparative Gene Expression in Human Islets
A study on human islets revealed that tacrolimus has a more pronounced impact on gene expression compared to this compound. RNA sequencing showed that tacrolimus significantly downregulated 17 genes, many of which are involved in exocytosis.[3][4][5] In contrast, this compound demonstrated broader and milder effects on gene expression.[3][4][5]
| Gene Symbol | Description | Fold Change (Tacrolimus) | Fold Change (this compound) |
| SYT16 | Synaptotagmin 16 | Decreased | Minimal Change |
| TBC1D30 | TBC1 Domain Family Member 30 | Decreased | Minimal Change |
| PCK1 | Phosphoenolpyruvate Carboxykinase 1 | Decreased | Minimal Change |
| SMOC1 | SPARC Related Modular Calcium Binding 1 | Decreased | Minimal Change |
| SYT5 | Synaptotagmin 5 | Decreased | Minimal Change |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Decreased | Minimal Change |
| CREM | CAMP Responsive Element Modulator | Decreased | Minimal Change |
Note: This data is from a study on human islets, not kidney tissue, but provides the most direct available transcriptomic comparison. The study reported statistically significant decreases for the listed genes with tacrolimus treatment, while this compound's effects were less pronounced.[3][4][5]
Comparative mRNA Expression of Kidney Tubular Transporters in Rats
A head-to-head comparison in a rat model analyzing the mRNA levels of key distal tubular transporters in the kidney cortex demonstrated significant differences between this compound and tacrolimus treatment.[6][7]
| Gene Symbol (Rat) | Protein Name | mRNA Level Change (Tacrolimus vs. Vehicle) | mRNA Level Change (this compound vs. Vehicle) |
| Slc12a3 | Sodium-Chloride Cotransporter (NCC) | Significantly Lower | No Significant Change |
| Trpm6 | Transient Receptor Potential Melastatin 6 | Significantly Lower | No Significant Change |
| Cnnm2 | Cyclin M2 | Significantly Lower | No Significant Change |
| Trpv5 | Transient Receptor Potential Vanilloid 5 | Significantly Lower | No Significant Change |
| Slc8a1 | Sodium-Calcium Exchanger 1 (NCX1) | Significantly Lower | No Significant Change |
| Ren | Renin | Significantly Higher | Significantly Higher |
| Cox-2 | Cyclooxygenase-2 | ~60% Lower | Trend Towards Reduction |
This data highlights that tacrolimus, but not this compound, significantly downregulates several key genes involved in calcium and magnesium transport in the kidney's distal convoluted tubule and connecting tubule in a rat model.[6][7][8]
Experimental Protocols
Human Islet Transcriptomics
The methodology for the comparative transcriptomic analysis in human islets involved the following key steps:
-
Islet Culture: Human islets were cultured for 48 hours in the presence of this compound (20 ng/mL and 60 ng/mL) or tacrolimus (10 ng/mL and 30 ng/mL), representing clinical trough and peak concentrations.[3][4][9]
-
RNA Isolation: Total RNA was extracted from the treated human islets.
-
RNA Sequencing: RNA sequencing was performed to analyze the transcriptomic profiles of the different treatment groups.
-
Data Analysis: Differential gene expression analysis was conducted to identify genes that were significantly up- or downregulated by this compound or tacrolimus compared to vehicle controls.[3][4]
Rat Kidney Cortex mRNA Analysis
The experimental protocol for the targeted mRNA expression analysis in rat kidney cortex was as follows:
-
Animal Model: Rats were treated with this compound, tacrolimus, or a vehicle control for 28 days, with dosing adjusted to achieve clinically therapeutic concentrations.[6][7]
-
Tissue Collection: At the end of the treatment period, the kidney cortex was harvested.
-
RNA Isolation: Total RNA was isolated from the kidney cortex tissue.
-
Quantitative Reverse Transcription PCR (qRT-PCR): The mRNA levels of specific distal tubular transporters were quantified using qRT-PCR. Gene expression was normalized to a housekeeping gene (Actb).[6][7]
-
Statistical Analysis: Statistical tests (e.g., one-way ANOVA with post hoc testing) were used to determine significant differences in mRNA expression between the treatment groups and the vehicle control.[6]
Mandatory Visualization
Signaling Pathways of this compound and Tacrolimus
Caption: Distinct binding partners, common target.
Experimental Workflow for Comparative Transcriptomics
Caption: From tissue to transcriptomic insights.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Differential Effects of this compound and Tacrolimus on Insulin Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of this compound and Tacrolimus on Insulin Secretion From Human Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Calcineurin inhibitor effects on kidney electrolyte handling and blood pressure: tacrolimus versus this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal Procedures for Voclosporin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of voclosporin, a calcineurin inhibitor used in research and clinical settings. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate personal protective equipment. Handle in accordance with good industrial hygiene and safety practice.[1]
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To prevent accidental contact of this compound dust or aerosols with the eyes.[2] |
| Hand Protection | Chemical impermeable gloves. | To avoid skin contact.[1] |
| Body Protection | Impervious clothing. | To protect skin from exposure.[2] |
| Respiratory Protection | Suitable respirator. | To be used when dust or aerosols may be generated.[2] |
Handling Advice:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols.[2][3]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Wash hands thoroughly after handling the compound.[2]
II. This compound Waste Disposal Protocol
The primary methods for this compound disposal involve chemical destruction or incineration. Under no circumstances should this compound or its containers be disposed of in standard waste or discharged into sewer systems.[1]
Step 1: Collection and Storage of this compound Waste
-
Collect all this compound waste, including pure compound, contaminated materials (e.g., pipette tips, absorbent paper), and empty containers.
-
Place the waste in a suitable, closed, and clearly labeled container for disposal.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][2]
Step 2: Approved Disposal Methods Several approved methods exist for the final disposal of this compound waste. The selection of the method should be in accordance with local, state, and federal regulations.
-
Licensed Chemical Destruction Plant: The material can be sent to a licensed chemical destruction facility for proper disposal.[1]
-
Controlled Incineration:
-
Hazardous Material Disposal Company: Expired or excess this compound should be offered to a licensed hazardous material disposal company.[5]
Step 3: Disposal of Contaminated Packaging
-
Triple Rinsing: Containers can be triple rinsed (or the equivalent).[1] The rinsate should be collected and disposed of as hazardous waste.
-
Recycling or Reconditioning: After proper rinsing, the packaging may be offered for recycling or reconditioning.[1]
-
Sanitary Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]
-
Incineration: Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]
III. Accidental Release Measures
In the event of a spill or accidental release of this compound, the following steps should be taken immediately:
-
Evacuate Personnel: Evacuate all non-essential personnel from the affected area.[1]
-
Ensure Ventilation: Ensure adequate ventilation in the spill area.[1]
-
Remove Ignition Sources: Remove all sources of ignition and use non-sparking tools to prevent fire.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or water courses.[1][4]
-
Clean-up:
-
For solid spills, collect the material and place it in a suitable, closed container for disposal.[1]
-
For liquid spills, absorb the solution with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2][6]
-
Decontaminate the spill surface and any contaminated equipment by scrubbing with alcohol.[2][6]
-
-
Disposal of Clean-up Materials: All adhered or collected material from the clean-up should be promptly disposed of in accordance with appropriate laws and regulations.[1]
IV. Environmental Precautions
Discharge of this compound into the environment must be strictly avoided.[1] Do not let the chemical enter drains, soil, or surface water.[1][4] Ensure all waste water containing this compound is collected and treated via a waste water treatment plant.[4]
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
